5-Methoxyflavone
説明
DNA polymerase-beta inhibitor and neuroprotective agent against beta-amyloid toxicity; structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQSPUXANRGDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194917 | |
| Record name | 5-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42079-78-7 | |
| Record name | 5-Methoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42079-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042079787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methoxyflavone: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data from the literature is summarized to facilitate comparative analysis, and experimental protocols are detailed to aid in the replication and advancement of research. Furthermore, this guide employs visualizations to elucidate complex biological processes and experimental workflows, offering a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound and its derivatives are predominantly found in a variety of plant species. The concentration and presence of these compounds can vary based on the plant part, geographical location, and harvesting time. Key botanical sources identified in the literature include:
-
Primula veris (Cowslip): The flowers and leaves of Primula veris are notable sources of various methoxylated flavones.[1][2][3] Studies have confirmed the presence of a range of lipophilic flavones, including this compound, in this plant.[2]
-
Kaempferia parviflora (Black Ginger): The rhizomes of Kaempferia parviflora are a rich source of polymethoxyflavones, with 5,7-dimethoxyflavone being a major constituent.[4][5] While this compound itself is not the most abundant, the methodologies for isolating related methoxyflavones from this plant are highly relevant.
-
Gnaphalium elegans and other Gnaphalium species: Various species of the genus Gnaphalium have been reported to contain a diverse array of flavonoids, including methoxylated derivatives.[6]
-
Acanthospermum hispidum : This plant is known to contain various flavonoids, although specific reports on the isolation of this compound are less common than for other methoxylated flavones.[7][8]
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that typically involves extraction followed by various chromatographic techniques. The following sections detail a generalized protocol based on methodologies reported for the isolation of methoxylated flavones from Primula veris and optimized extraction parameters from Kaempferia parviflora.
Extraction
The initial step involves the extraction of crude flavonoids from the plant material. The choice of solvent and extraction method significantly impacts the yield and purity of the target compound.
Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol is based on the optimized conditions for the extraction of methoxyflavones from Kaempferia parviflora rhizomes and is adaptable for other plant materials.[9]
-
Preparation of Plant Material: Air-dry the plant material (e.g., Primula veris flowers, Kaempferia parviflora rhizomes) at room temperature and grind it into a fine powder.
-
Solvent Selection: Use 95% (v/v) ethanol as the extraction solvent for optimal recovery of methoxyflavones.[9]
-
Extraction Parameters:
-
Procedure: a. Combine the powdered plant material and the extraction solvent in a flask. b. Place the flask in an ultrasonic bath and sonicate for the specified duration. c. After extraction, filter the mixture to separate the extract from the solid plant residue. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
The crude extract contains a complex mixture of compounds, necessitating further purification through chromatographic methods to isolate this compound. A multi-step chromatographic approach is often employed to achieve high purity.
Experimental Protocol: Multi-Step Chromatography
This protocol is a composite methodology derived from the detailed isolation of methoxylated flavones from Primula veris.[1]
-
Solid-Phase Extraction (SPE):
-
Stationary Phase: Normal-phase silica gel.
-
Procedure: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the SPE cartridge. Elute with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate, to fractionate the extract based on polarity.
-
-
Medium-Pressure Liquid Chromatography (MPLC):
-
Stationary Phase: Normal-phase silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate.
-
Procedure: Pool the fractions from SPE containing the methoxyflavones and subject them to MPLC for further separation. Monitor the eluent using UV detection.
-
-
Preparative Thin-Layer Chromatography (Prep-TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A suitable solvent system determined by analytical TLC (e.g., hexane:ethyl acetate).
-
Procedure: Apply the enriched fractions from MPLC onto the preparative TLC plates. After development, visualize the bands under UV light and scrape the band corresponding to this compound. Extract the compound from the silica gel using a polar solvent like methanol or ethyl acetate.
-
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC):
-
Purity Analysis: The purity of the isolated this compound should be confirmed using analytical HPLC-UV and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1][2]
Quantitative Data
Specific quantitative yields for the isolation of this compound from the mentioned natural sources are not extensively reported in the reviewed literature. However, data on the total methoxyflavone content and yields of related compounds from Kaempferia parviflora provide a valuable reference.
| Plant Source | Plant Part | Extraction Method | Compound(s) Quantified | Yield/Content | Reference |
| Kaempferia parviflora | Rhizomes | Ultrasound-Assisted Extraction (95% Ethanol) | Total Methoxyflavones | 327.25 mg/g of extract | [9] |
| Kaempferia parviflora | Rhizomes | Maceration (95% Ethanol) | 5,7-dimethoxyflavone | 48.10 g/100 mL of concentrated extract | [4][5] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
PI3K/AKT/GSK3β Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3 beta (GSK3β) pathway is a critical regulator of cell proliferation, survival, and metabolism.[6][10][11] Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to inactivate this pathway, leading to the inhibition of cancer cell proliferation.[12]
TLR4/NOX4/ROS/NF-κB/p38 MAPK Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the inflammatory response.[13] Its activation can lead to the production of reactive oxygen species (ROS) via NADPH oxidase 4 (NOX4), subsequently activating downstream inflammatory mediators like NF-κB and p38 MAPK.[14][15][16] this compound has been demonstrated to suppress this pathway, thereby exerting anti-inflammatory effects.[13]
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key cellular defense mechanism against oxidative stress.[17][18][19][20] Activation of Nrf2 leads to the transcription of antioxidant genes, including HO-1. This compound has been shown to activate this protective pathway.[21]
Conclusion
This compound is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources and detailed a generalized yet robust protocol for its isolation and purification. While specific quantitative data for this compound remains an area for further investigation, the provided methodologies offer a solid foundation for future research. The elucidation of its modulatory effects on key signaling pathways, such as PI3K/AKT/GSK3β, TLR4/NOX4/ROS/NF-κB/p38 MAPK, and Nrf2/HO-1, underscores its potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully explore the pharmacological applications of this versatile flavonoid.
References
- 1. Isolation and characterization of methoxylated flavones in the flowers of Primula veris by liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipophilic flavones of Primula veris L. from field cultivation and in vitro cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structural elucidation of 3',4',5'-trimethoxyflavone from the flowers of Primula veris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. kufunda.net [kufunda.net]
- 9. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes [mdpi.com]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Nox4 overexpression activates reactive oxygen species and p38 MAPK in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NADPH OXIDASE 4 MEDIATES TGF-β-INDUCED SMOOTH MUSCLE α-ACTIN VIA p38MAPK AND SRF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 21. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of 5-Methoxyflavone
Abstract
This compound (5-MF) is a naturally occurring flavonoid compound characterized by a methoxy group at the C5 position of the flavone backbone.[1][2] This modification enhances its metabolic stability and oral bioavailability compared to its unmethylated counterparts, making it a compound of significant interest in pharmacology.[2][3] Preclinical studies have demonstrated its diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][4] This document provides a comprehensive technical overview of the biological activities of this compound, detailing its mechanisms of action through various signaling pathways, summarizing quantitative data from key studies, and outlining the experimental protocols used for its evaluation.
Anticancer Activity
This compound has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines, particularly in lung adenocarcinoma and leukemia.[5][6][7] Its mechanisms are multifaceted, involving cell cycle arrest, induction of apoptosis through both intrinsic and extrinsic pathways, and modulation of key oncogenic signaling cascades.
Molecular Mechanisms & Signaling Pathways
1.1.1. PI3K/AKT/GSK3β Pathway in Lung Adenocarcinoma (LUAD) In lung adenocarcinoma cells, this compound inhibits proliferation by inducing G0/G1-phase cell cycle arrest.[5][7] Mechanistic studies show that it inactivates the Phosphoinositide 3-kinase/Protein Kinase B/Glycogen Synthase Kinase-3β (PI3K/AKT/GSK3β) signaling pathway.[5] This inactivation leads to the proteasomal degradation of cyclin D1, a key regulator of the G1/S phase transition.[5] Furthermore, 5-MF may also decrease the transcription of cyclin D1 by downregulating β-catenin expression.[5]
1.1.2. Enhancement of TRAIL-Induced Apoptosis in Leukemia In human leukemic MOLT-4 cells, this compound sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL).[6] It enhances TRAIL-induced apoptosis by up-regulating the expression of death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2).[6][8] Concurrently, it reduces the levels of anti-apoptotic proteins cFLIP and Mcl-1.[6][8] This dual action facilitates the activation of the extrinsic apoptosis pathway, marked by the activation of caspase-8, and engages the intrinsic (mitochondrial) pathway through the cleavage of Bid and up-regulation of the pro-apoptotic protein BAX.[6]
1.1.3. Immunomodulatory Effects Recent studies have also shown that this compound can hinder the phosphorylation and activation of STAT3, which in turn inhibits the expression of Programmed Death-Ligand 1 (PD-L1) in LUAD cells.[5] This suggests a potential role for 5-MF in overcoming cancer cell immune evasion and sensitizing them to immunotherapy.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a biological function.[9] The following tables summarize the cytotoxic effects of this compound and related derivatives on various cancer cell lines.
Table 1: IC50 Values for this compound and Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Citation |
|---|---|---|---|---|---|
| This compound | MCF-7 | Breast Cancer | ~35 | Not specified | [3] |
| 5-Hydroxy-7-methoxyflavone | HCT-116 | Colon Cancer | ~64 (Viability at 100µM was 39%) | 24 h | [10] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 | Breast Cancer | 3.71 | 72 h | [11] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 | Breast Cancer | 21.27 | 72 h | [11] |
| 5-demethylnobiletin derivative 2 | HepG2 | Liver Cancer | 41.37 | 24 h |[11] |
Note: Data for direct this compound is limited; values for structurally similar methoxyflavones are included for context. The term "IC50" indicates the concentration required to inhibit a process by 50%.[9]
Experimental Protocols
1.3.1. Cell Viability Assessment (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
-
Cell Seeding: Plate cells (e.g., A549, H1975, MOLT-4) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-100 µM) dissolved in a suitable solvent like DMSO, ensuring the final DMSO concentration is non-toxic (<0.1%). Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
1.3.2. Apoptosis Detection (Annexin V-FITC/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the intended duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes in the dark at room temperature.[6]
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Neuroprotective Activity
This compound has been identified as a novel neuroprotective agent, primarily through its unique mechanism of inhibiting DNA Polymerase-beta (Pol-β).[12][13] This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where aberrant cell-cycle reactivation in neurons is a key pathological feature.[12][13]
Molecular Mechanism: Inhibition of DNA Polymerase-beta
In neurodegenerative conditions, stressors like β-amyloid (Aβ) can force post-mitotic neurons to re-enter the cell cycle and initiate DNA replication, a process that ultimately leads to apoptosis rather than cell division.[12][13] DNA Pol-β is the primary enzyme involved in this ectopic DNA replication in neurons.[12][13]
This compound was identified through in silico screening and subsequent pharmacological evaluation as a direct inhibitor of DNA Pol-β activity.[12][13] By inhibiting this enzyme, 5-MF prevents the initiation of the S-phase in Aβ-challenged neurons, thereby halting the aberrant cell cycle progression and preventing subsequent neuronal death.[8][12][13] This targeted molecular mechanism distinguishes 5-MF from many other flavonoids that exert more general antioxidant or anti-inflammatory effects.[12][13]
Experimental Protocols
2.2.1. DNA Polymerase-beta Inhibition Assay
-
Enzyme and Substrate: Use purified recombinant human DNA Pol-β. The substrate is typically a synthetic DNA template-primer (e.g., a gapped duplex DNA).
-
Reaction Mixture: Prepare a reaction buffer containing the DNA substrate, dNTPs (with one being radiolabeled, e.g., [α-³²P]dCTP), and the purified DNA Pol-β enzyme.
-
Inhibition: Add varying concentrations of this compound (e.g., 1-10 µM) or a vehicle control to the reaction mixture.[8]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow for DNA synthesis.
-
Termination and Precipitation: Stop the reaction and precipitate the DNA onto a filter membrane (e.g., DE81).
-
Quantification: Wash the filters to remove unincorporated nucleotides, and quantify the incorporated radioactivity using a scintillation counter. The reduction in radioactivity in the presence of 5-MF indicates the level of enzyme inhibition.
Anti-inflammatory Activity
This compound also possesses potent anti-inflammatory properties, which have been demonstrated in models of acute lung injury.[5] Its action is primarily mediated by the activation of the Nrf2/HO-1 antioxidant pathway and the subsequent suppression of pro-inflammatory signaling.[5]
Molecular Mechanism: Nrf2/HO-1 Activation
In response to inflammatory stimuli like Lipopolysaccharide (LPS), this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5] Nrf2 is a master regulator of the antioxidant response. Its activation leads to the expression of antioxidant enzymes like HO-1, which helps to resolve oxidative stress.
This activation of Nrf2/HO-1 has a downstream inhibitory effect on pro-inflammatory pathways. Specifically, 5-MF attenuates inflammation by suppressing the Toll-like receptor 4 (TLR4)/NADPH oxidase 4 (NOX4)/Reactive Oxygen Species (ROS) axis.[5] This leads to the inhibition of key inflammatory transcription factors and kinases, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK), ultimately reducing the production of inflammatory mediators.[5]
Experimental Protocols
3.2.1. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of NO.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm. The nitrite concentration, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite. A reduction in absorbance indicates inhibition of NO production.
General Experimental Workflow
The evaluation of a novel compound like this compound typically follows a structured workflow to characterize its biological activity, moving from broad screening to mechanistic studies.
References
- 1. This compound | 42079-78-7 | FM55019 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. researchgate.net [researchgate.net]
- 6. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Neuroprotective Effects of 5-Methoxyflavone Against Beta-Amyloid Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) peptides, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1] One of the key pathological events triggered by Aβ is the aberrant re-entry of terminally differentiated neurons into the cell cycle.[2][3] This ectopic cell cycle reactivation does not lead to cell division but instead culminates in apoptotic cell death, contributing significantly to the neuronal loss observed in AD.[2][4][5] Consequently, targeting the molecular machinery driving this process presents a promising therapeutic strategy.
5-Methoxyflavone, a naturally occurring flavonoid, has emerged as a potential neuroprotective agent. Unlike many other flavonoids that exert their effects through general antioxidant and anti-inflammatory properties, this compound has been identified as a specific inhibitor of DNA polymerase-beta (Pol-β).[5][6] Pol-β is the primary polymerase involved in the aberrant DNA replication that occurs when Aβ forces neurons to re-enter the cell cycle.[5] By inhibiting Pol-β, this compound can halt this pathological process and prevent subsequent neuronal death.[5][6] This guide provides an in-depth overview of the neuroprotective mechanisms of this compound, focusing on its role in mitigating Aβ toxicity.
Core Mechanism of Action: Inhibition of DNA Polymerase-Beta and Cell Cycle Re-entry
The central tenet of this compound's neuroprotective action against Aβ toxicity lies in its ability to inhibit DNA polymerase-beta (Pol-β).[5][6] In the context of AD, Aβ oligomers can force post-mitotic neurons to exit their quiescent state (G0 phase) and re-enter the cell cycle.[2][4] This triggers an abortive attempt at DNA replication, a process in which Pol-β plays a critical role.[5] This aberrant cell cycle progression ultimately leads to apoptosis.[2]
This compound has been validated as a direct inhibitor of Pol-β activity.[5][6] By targeting this enzyme, it effectively reduces the number of neurons entering the S-phase (the DNA synthesis phase) of the cell cycle in the presence of Aβ. This action prevents the ensuing apoptotic cascade, thereby protecting neurons from Aβ-induced death.[5] This specific molecular mechanism distinguishes this compound from other flavonoids that primarily rely on antioxidant or anti-inflammatory effects.[5]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of methoxyflavones on markers of neuroinflammation and Aβ-induced toxicity.
Table 1: Effects of Methoxyflavones on Pro-inflammatory Cytokine Levels in LPS-Induced Mice
| Compound | Dose | IL-1β Reduction | IL-6 Reduction | TNF-α Reduction |
| 5,7-dimethoxyflavone (DMF) | 10/20/40 mg/kg | Significant | Significant | Significant |
| 5,7,4'-trimethoxyflavone (TMF) | 10/20/40 mg/kg | Significant | Significant | Significant |
| Data derived from a study on LPS-induced neuroinflammation in mice, a model relevant to Aβ-induced inflammation.[7] |
Table 2: Effects of Methoxyflavones on Aβ Levels and BDNF in LPS-Induced Mice
| Compound | Dose | Aβ Level Reduction | BDNF Level Increase |
| 5,7-dimethoxyflavone (DMF) | 10/20/40 mg/kg | Significant | Significant |
| 5,7,4'-trimethoxyflavone (TMF) | 10/20/40 mg/kg | Significant | Not Significant |
| Data derived from a study on LPS-induced neuroinflammation in mice.[7] |
Table 3: Protective Effects of a Trimethoxyflavone (TTF) against Aβ₂₅₋₃₅-Induced Neurotoxicity
| Parameter | Aβ₂₅₋₃₅ (25 µM) | Aβ₂₅₋₃₅ + TTF (140 nM) |
| Cell Death (LDH assay) | ~5-fold increase | 96% protection |
| Intracellular ROS Levels | - | 60% inhibition (at 25 nM TTF) |
| p-ERK 1/2 Levels | ~2.5-fold increase | 84% inhibition (at 3 nM TTF) |
| p-SAPK/JNK Levels | ~2.5-fold increase | 60% inhibition (at 32 nM TTF) |
| Data from a study on 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF), a structurally related compound.[8] |
Signaling Pathway Visualizations
The following diagrams illustrate the key molecular pathways involved in Aβ toxicity and the neuroprotective mechanisms of this compound.
References
- 1. e-century.us [e-century.us]
- 2. Aberrant Neuronal Cell Cycle Re-Entry: The Pathological Confluence of Alzheimer’s Disease and Brain Insulin Resistance, and Its Relation to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathological implications of cell cycle re-entry in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curealz.org [curealz.org]
- 5. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Antioxidant Potential of 5-Methoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including its antioxidant capabilities. This technical guide provides an in-depth overview of the in vitro antioxidant potential of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental protocols used for its evaluation. While direct quantitative data on its radical scavenging activity from common assays are limited in publicly available literature, this document synthesizes the existing knowledge on its indirect antioxidant effects and the cellular pathways it modulates to combat oxidative stress.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in various plants and are known for their antioxidant properties. This compound is a methoxylated derivative of flavone that has demonstrated a range of biological activities. Its antioxidant potential is not solely attributed to direct radical scavenging but also to its ability to modulate key cellular signaling pathways involved in the endogenous antioxidant response. This guide explores the current understanding of this compound's role in mitigating oxidative stress in vitro.
Signaling Pathways Modulated by this compound
This compound exerts its antioxidant effects by influencing several critical signaling pathways that regulate the cellular response to oxidative stress.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression.
This compound has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS).
5-Methoxyflavone: A Comprehensive Technical Guide
An In-depth Whitepaper on the Discovery, History, Physicochemical Properties, Synthesis, and Biological Activity of 5-Methoxyflavone for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a naturally occurring methylated flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the flavone subclass of flavonoids, it is characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone with a methoxy group at the 5-position. This structural feature significantly influences its bioavailability and biological effects compared to its hydroxylated counterparts. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathways.
Discovery and History
The history of this compound is intertwined with the broader exploration of flavonoids from natural sources. While a definitive first isolation or synthesis paper is not readily apparent in historical literature, its presence has been identified in various plant species. For instance, related methoxyflavones have been isolated from the leaves of Muntingia calabura L. and the rhizomes of Kaempferia parviflora[1][2].
The chemical synthesis of flavones, including this compound, has been a subject of organic chemistry for over a century. One of the classical methods for flavone synthesis is the Allan-Robinson reaction , first reported in 1924, which involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt[3][4][5]. This and other synthetic methodologies have been refined over the years to improve yields and accommodate a variety of substituents on the flavone core. A significant advancement in the practical synthesis of this compound was the development of a convenient large-scale method by Ares and colleagues in 1993, facilitating its broader investigation[6].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. The key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-methoxy-2-phenylchromen-4-one | [7] |
| CAS Number | 42079-78-7 | [7] |
| Molecular Formula | C₁₆H₁₂O₃ | [7] |
| Molecular Weight | 252.26 g/mol | [7] |
| Melting Point | 131-133 °C | |
| Appearance | White to almost white powder/crystal | |
| Solubility | Soluble in Methanol | |
| logP | 3.5 | [7] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of this compound and its derivatives are well-characterized. The chemical shifts are influenced by the substitution pattern on the flavone core[8][9][10]. A comprehensive analysis of ¹³C NMR chemical shifts for various methoxyflavones has been used to categorize them based on structural features[11].
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the characterization of flavonoids. The fragmentation of methoxyflavones often involves the radical loss of a methyl group (CH₃•)[12][13]. The fragmentation pathways of related isoflavones have also been studied in detail[14][15].
Infrared (IR) Spectroscopy: The IR spectrum of flavones provides key information about their functional groups. The carbonyl (C=O) stretching vibration is a characteristic feature, and its frequency can be influenced by other substituents on the flavone nucleus[16][17][18][19].
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound.
Chemical Synthesis: A Convenient Large-Scale Preparation
The following protocol is adapted from the method developed by Ares et al. (1993) for a practical, large-scale synthesis of this compound[6].
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the large-scale synthesis of this compound.
Step 1: Synthesis of 1-(2-Hydroxy-6-methoxyphenyl)-3-phenylpropane-1,3-dione
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in dry toluene, add a solution of 2-hydroxy-6-methoxyacetophenone in toluene dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After the initial reaction subsides, add ethyl benzoate to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and cautiously quench with a dilute solution of hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 1-(2-hydroxy-6-methoxyphenyl)-3-phenylpropane-1,3-dione, can be purified by crystallization or used directly in the next step.
Step 2: Cyclization to this compound
-
Dissolve the crude 1-(2-hydroxy-6-methoxyphenyl)-3-phenylpropane-1,3-dione in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for a few hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the cooled reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Biological Activity Assays
The following are general protocols for assessing the biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay) [11]
-
Seed cancer cells (e.g., H1975 lung adenocarcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept constant across all wells) for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
In Vivo Sedative-Hypnotic Activity Assessment [20]
-
Use adult male Swiss albino mice, housed under standard laboratory conditions with free access to food and water.
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 50, 100, and 150 mg/kg), dissolved in a suitable vehicle (e.g., 1% Tween 80 in normal saline). A control group receives only the vehicle.
-
Thirty minutes after the administration of this compound or vehicle, administer a sub-hypnotic dose of pentobarbitone (e.g., 40 mg/kg, i.p.).
-
Observe the mice for the onset of sleep (loss of righting reflex) and the duration of sleep. The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.
-
Record and compare the latency to sleep and the total sleeping time between the control and treated groups.
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, which are attributed to its ability to modulate various cellular signaling pathways.
Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in lung adenocarcinoma[21].
PI3K/AKT/GSK3β Signaling Pathway Mechanistic studies have revealed that this compound can inactivate the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/glycogen synthase kinase-3β (GSK3β) signaling pathway. This inactivation leads to the proteasomal degradation of cyclin D1, a key regulator of the cell cycle, thereby arresting cell proliferation[22].
Caption: Inhibition of the PI3K/AKT/GSK3β pathway by this compound.
Anti-Inflammatory Activity
This compound has been shown to possess potent anti-inflammatory properties, particularly in the context of lung injury[22].
TLR4/NF-κB and Nrf2/HO-1 Signaling Pathways this compound can attenuate the pro-inflammatory response by suppressing the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by inhibiting the expression of TLR4 and downstream signaling components. Concurrently, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which is a key cellular defense mechanism against oxidative stress and inflammation[22].
Caption: Modulation of inflammatory pathways by this compound.
Neuroprotective Activity
This compound has been identified as a neuroprotective agent, particularly against β-amyloid toxicity, a hallmark of Alzheimer's disease[23]. Its mechanism of action in this context is distinct from general antioxidant effects. It has been shown to be an inhibitor of DNA polymerase-beta, an enzyme involved in DNA replication that is ectopically activated in degenerating neurons, leading to cell death[23].
Anxiolytic and Sedative-Hypnotic Activities
Recent studies have highlighted the potential of this compound as an anxiolytic and sedative-hypnotic agent. In vivo studies in mice have demonstrated its ability to reduce anxiety-like behaviors and potentiate sleep[20][24]. These effects are believed to be mediated through the modulation of GABAergic and serotonergic systems[24].
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activities of this compound from various studies.
Table 1: In Vitro Anti-Cancer Activity
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| H1975 | Lung Adenocarcinoma | MTT | IC₅₀ | ~20 µM (48h) | [21] |
| A549 | Lung Adenocarcinoma | MTT | IC₅₀ | ~30 µM (48h) | [21] |
Table 2: In Vivo Anti-Cancer Activity
| Animal Model | Cancer Type | Dose | Route | Effect | Reference |
| BALB/c nude mice | Lung Adenocarcinoma (H1975 xenograft) | 100 mg/kg | i.p. | Significant reduction in tumor volume and weight | [21] |
Table 3: In Vivo Sedative-Hypnotic and Anxiolytic Activity
| Animal Model | Test | Dose | Route | Effect | Reference |
| Swiss albino mice | Pentobarbitone-induced sleep | 50, 100, 150 mg/kg | i.p. | Dose-dependent increase in sleep duration | [20] |
| Swiss albino mice | Elevated Plus Maze | 10, 20, 40 mg/kg | i.p. | Increased time spent in open arms | [24] |
| Swiss albino mice | Light-Dark Box Test | 10, 20, 40 mg/kg | i.p. | Increased time spent in the light compartment | [24] |
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its diverse biological activities. Its potential as an anti-cancer, anti-inflammatory, neuroprotective, and anxiolytic agent is underpinned by its ability to modulate key cellular signaling pathways. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its historical context and physicochemical properties to detailed experimental protocols and quantitative biological data. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic potential in various human diseases. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic applications of this intriguing flavonoid.
References
- 1. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 2. mdpi.com [mdpi.com]
- 3. Allan-Robinson Reaction [drugfuture.com]
- 4. biomedres.us [biomedres.us]
- 5. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C16H12O3 | CID 94525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. systematic-characterisation-of-the-fragmentation-of-flavonoids-using-high-resolution-accurate-mass-electrospray-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]
- 17. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sedative-hypnotic like effect of this compound in mice and investigation on possible mechanisms by in vivo and in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anxiolytic-like activity of this compound in mice with involvement of GABAergic and serotonergic systems - in vivo and in silico evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary cytotoxicity screening of 5-Methoxyflavone
An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-Methoxyflavone
Introduction
This compound is a naturally occurring flavonoid compound characterized by a methoxy group at the 5-position of the flavone backbone.[1][2] Flavonoids, a broad class of plant secondary metabolites, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] The addition of methoxy groups to the flavone structure can significantly influence its physicochemical properties, such as lipophilicity, which in turn affects metabolic stability, bioavailability, and cytotoxic activity.[2][5] Preliminary cytotoxicity screening is a critical first step in the evaluation of novel therapeutic compounds, providing essential data on their potential to inhibit cancer cell growth and guiding further mechanistic studies. This document provides a comprehensive technical overview of the , summarizing key data, detailing experimental protocols, and visualizing associated cellular pathways.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The cytotoxic effects of this compound and its hydroxylated analogue have been evaluated across various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) and other key findings from in vitro studies.
| Compound | Cell Line | Assay Duration | Key Findings (IC50 / Effects) | Reference |
| This compound | Lung Adenocarcinoma (A549, H1975) | 48 hours | Dose-dependent reduction in cell viability. Induces G0/G1 phase cell cycle arrest. | [6][7] |
| This compound | 92TAg cells | Not Specified | Significantly enhances the toxicity of MMS at 10-30 μM. | [8] |
| 5-Hydroxy-7-Methoxyflavone | Human Colon Carcinoma (HCT-116) | 24 hours | Induces cytotoxicity in a dose-dependent manner. At 25, 50, and 100 μM, causes DNA damage, chromatin condensation, and apoptosis. | [9][10] |
| Nobiletin (Polymethoxyflavone) | Breast Cancer (MCF-7) | 72 hours | IC50 value of ~80 µM. | [1] |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | Breast Cancer (MCF-7) | 72 hours | IC50 value of 3.71 µM. | [1] |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | Triple-Negative Breast Cancer (MDA-MB-231) | 72 hours | IC50 value of 21.27 µM. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. The following are standard protocols employed in the screening of this compound and other flavonoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, H1975, HCT-116) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[7][11]
Apoptosis Detection (Hoechst 33342 Staining)
Hoechst staining is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by chromatin condensation and nuclear fragmentation.
Methodology:
-
Cell Culture and Treatment: Cells are cultured on glass coverslips in a multi-well plate and treated with this compound (or its derivatives) at various concentrations (e.g., 25, 50, 100 µM) for a defined period (e.g., 24 hours).[9]
-
Staining: The cells are washed with phosphate-buffered saline (PBS) and then fixed (e.g., with 4% paraformaldehyde). After fixation, the cells are stained with Hoechst 33342 solution.
-
Visualization: The coverslips are mounted on microscope slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.[9]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Signaling Pathway Diagram
Recent studies indicate that this compound inhibits the proliferation of lung adenocarcinoma cells by targeting the PI3K/AKT/GSK3β signaling pathway, which leads to the degradation of Cyclin D1 and subsequent cell cycle arrest.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. In vitro cytotoxic effect of some medicinal plants containing flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 10. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rbmb.net [rbmb.net]
In Silico Modeling of 5-Methoxyflavone Receptor Binding: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest for its diverse bioactive properties, including neuroprotective, anti-inflammatory, and potential anti-cancer effects[1][2][3]. Understanding the molecular mechanisms underlying these activities is paramount for its development as a therapeutic agent. In silico modeling provides a powerful, resource-efficient approach to predict and analyze the interactions between this compound and its potential biological targets. This technical guide details the computational modeling of this compound's binding to key receptor targets, summarizes quantitative binding data, outlines detailed experimental and computational protocols, and visualizes the associated signaling pathways.
Introduction to this compound and In Silico Drug Discovery
This compound (5-MF) is a methylated flavone, a class of polyphenolic compounds found in various plants[3]. The addition of a methoxy group can alter the bioavailability, solubility, and pharmacological activity of the flavonoid scaffold[4]. Its reported biological effects suggest interactions with multiple cellular targets, making it a promising multi-target ligand[3][5].
In silico drug discovery utilizes computational methods to identify and optimize drug candidates, accelerating the research and development process[6][7]. Techniques like molecular docking, virtual screening, and molecular dynamics simulations are integral to predicting how a ligand, such as this compound, might bind to a protein target and at what affinity[7][8]. This approach reduces the time and cost associated with traditional high-throughput screening and provides deep insights into the molecular basis of ligand-receptor recognition[9].
Predicted Receptor Targets of this compound
In silico target prediction models and docking studies have identified several potential protein targets for this compound. The primary targets discussed in this guide are the GABA-A receptor, the Estrogen receptor, and the Aromatase enzyme, all of which are crucial in neuroscience and oncology.
GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system (CNS)[10][11]. Flavonoids are known to modulate GABA-A receptors, producing anxiolytic and sedative effects[5]. In silico studies indicate that this compound has a strong binding affinity for GABA-A receptors, suggesting it may act as a positive allosteric modulator[5][12]. Molecular docking studies of related methoxyflavones have predicted strong binding interactions with GABRA1 and GABRG2 subunits of the GABA-A receptor[13][14].
Estrogen Receptors (ER)
Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that play a critical role in hormone-dependent breast cancer[15][16][17]. Blocking the activity of these receptors is a key therapeutic strategy[16]. Computational predictions indicate a high probability of this compound binding to the estrogen receptor, suggesting its potential as a modulator in estrogen-related pathways[17][18].
Aromatase (CYP19A1)
Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens[19][20]. Inhibiting aromatase is a primary treatment for hormone-receptor-positive breast cancer in postmenopausal women[19][20]. Target prediction databases suggest a high likelihood of this compound binding to and potentially inhibiting aromatase[18].
Quantitative Data Summary: In Silico Binding Predictions
The following tables summarize the available quantitative data from in silico studies on this compound and its closely related analogs. Binding energies, typically reported as docking scores in kcal/mol, indicate the predicted affinity of the ligand for the receptor's binding site, with more negative values suggesting stronger binding.
| Compound | Receptor Target | Subunit/Type | Predicted Binding Energy (kcal/mol) | Prediction Method |
| 5,7-Dimethoxyflavone | GABA-A Receptor | GABRA1 | -9.40 | Molecular Docking[13][14] |
| 5,7-Dimethoxyflavone | GABA-A Receptor | GABRG2 | -9.40 | Molecular Docking[13][14] |
| 3-Methoxyflavone deriv. (Cii) | Estrogen Receptor | ER-α | -10.14 | Molecular Docking[21] |
| 3-Methoxyflavone deriv. (Cvi) | EGFR | - | -9.42 | Molecular Docking[21] |
| 5-Hydroxy-7-methoxyflavone | mTOR | - | Not specified | Molecular Docking[22] |
| Compound | Receptor Target | Predicted Binding Probability | Prediction Method |
| This compound | Estrogen Receptor | 96.51% | Target Prediction Database[18] |
| This compound | Aromatase | 92.85% | Target Prediction Database[18] |
| This compound | Androgen Receptor | 89.68% | Target Prediction Database[18] |
| This compound | Glucocorticoid Receptor | 85.99% | Target Prediction Database[18] |
| This compound | PPAR Gamma | 86.22% | Target Prediction Database[18] |
Signaling Pathways and Mechanisms of Action
Visualizing the signaling pathways associated with this compound's predicted targets is crucial for understanding its potential downstream effects.
GABA-A Receptor Signaling Pathway
Activation of the GABA-A receptor by GABA (or modulation by a compound like this compound) leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission[23][24].
Estrogen Receptor Signaling Pathway
Estrogen signaling is complex, involving both direct genomic pathways (in the nucleus) and rapid non-genomic pathways (at the cell membrane)[25][26][27]. An antagonist would block these processes.
Aromatase Inhibition Mechanism
Aromatase inhibitors prevent the synthesis of estrogen from androgen precursors, thereby reducing the levels of circulating estrogen that can stimulate hormone-sensitive tissues[20][28].
Methodologies and Protocols
Protocol: In Silico Molecular Docking
This protocol outlines a generalized workflow for performing molecular docking to predict the binding of this compound to a target receptor.
Objective: To predict the binding conformation and affinity of this compound within the active site of a target protein.
Materials:
-
Software: Molecular modeling software (e.g., AutoDock Tools, PyRx, Schrödinger Maestro, Molegro Virtual Docker)[13][29].
-
Input Files:
-
3D structure of the target protein (e.g., from the Protein Data Bank - PDB).
-
3D structure of this compound (e.g., from PubChem or ZINC database, or drawn with a chemical editor).
-
Procedure:
-
Target Protein Preparation: a. Download the crystal structure of the target receptor from the PDB. b. Prepare the protein using the software suite: remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign atomic charges (e.g., Gasteiger charges)[30]. c. Define the binding site (grid box). This is typically centered on the known active site or the location of a co-crystallized native ligand.
-
Ligand Preparation: a. Obtain the 3D structure of this compound. b. Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94). c. Assign rotatable bonds and ensure the correct protonation state.
-
Molecular Docking Execution: a. Load the prepared protein and ligand files into the docking program. b. Configure the docking algorithm parameters (e.g., number of runs, search algorithm settings like Lamarckian Genetic Algorithm). c. Initiate the docking simulation. The software will explore various conformations (poses) of the ligand within the defined binding site.
-
Analysis of Results: a. The program will rank the resulting poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol). b. Analyze the top-ranked pose to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between this compound and the amino acid residues of the receptor[30]. c. Visualize the ligand-receptor complex to confirm that the predicted binding mode is sterically and chemically plausible.
Protocol: Experimental Validation via Radioligand Binding Assay
In silico predictions should be validated experimentally. A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for its target receptor.
Materials:
-
Receptor source (e.g., membrane preparation from cells expressing the target receptor).
-
Radiolabeled ligand ([³H]-ligand) known to bind the target with high affinity.
-
Unlabeled this compound.
-
Assay buffer, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Assay Setup: a. In a series of tubes, add a constant concentration of the receptor preparation and the radiolabeled ligand. b. Add increasing concentrations of unlabeled this compound to these tubes. c. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: a. Incubate the mixture for a sufficient time at a specific temperature to reach binding equilibrium.
-
Separation: a. Rapidly separate the bound from unbound radioligand by filtering the mixture through glass fiber filters using a cell harvester. The receptors and bound radioligand will be retained on the filter[31]. b. Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
In silico modeling strongly predicts that this compound is a multi-target ligand with high binding potential for GABA-A receptors, estrogen receptors, and aromatase. The computational data presented herein provide a solid foundation for its further investigation as a neuroprotective agent or as a modulator in hormone-dependent diseases. The docking scores and predicted binding modes offer valuable hypotheses about its mechanism of action at a molecular level.
Future work must focus on the experimental validation of these in silico predictions. The binding assay protocols described provide a direct path to confirming receptor affinity. Subsequent cell-based assays and in vivo studies will be essential to elucidate the functional consequences of this receptor binding and to fully assess the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 42079-78-7 | FM55019 | Biosynth [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is in silico drug discovery? [synapse.patsnap.com]
- 8. Quantum computational investigations and molecular docking studies on amentoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. eijppr.com [eijppr.com]
- 13. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. In silico Molecular Modelling of Selected Natural Ligands and their Binding Features with Estrogen Receptor Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. plantaedb.com [plantaedb.com]
- 19. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 21. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Aromatase inhibitors--mechanisms of steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Molecular docking simulation analysis of the interaction of dietary flavonols with heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 31. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols for 5-Methoxyflavone in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavone (5-MF) is a naturally occurring flavonoid compound that has garnered significant interest in biomedical research due to its potential therapeutic properties. As a derivative of the flavone backbone, 5-MF exhibits a range of biological activities, most notably its anti-cancer effects. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways in various cancer cell lines.[1][2][3] Furthermore, emerging research suggests a neuroprotective role for this compound.[4]
These application notes provide a comprehensive overview of the use of this compound in in vitro cell culture studies, including its mechanism of action, detailed experimental protocols, and a summary of its effects on different cell lines.
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism that can vary depending on the cell type and experimental conditions. A predominant mechanism observed in cancer cells involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5][6][7][8][9] This increase in ROS can trigger endoplasmic reticulum (ER) stress and subsequently activate downstream signaling cascades that lead to apoptosis.[5][7]
Key signaling pathways modulated by this compound include:
-
Mitochondrial-Mediated Apoptosis: 5-MF can induce the intrinsic apoptosis pathway characterized by mitochondrial membrane perturbation, release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and activation of pro-apoptotic proteins like Bax and BID, ultimately leading to the activation of caspase-3.[5][7]
-
PI3K/Akt Signaling: In some cancer types, such as lung adenocarcinoma, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2]
-
NF-κB Signaling: The pro-inflammatory and pro-survival NF-κB pathway can also be suppressed by methoxyflavone derivatives, contributing to their anti-cancer effects.[10]
-
DNA Polymerase-Beta Inhibition: In the context of neuroprotection, this compound has been identified as an inhibitor of DNA polymerase-beta, an enzyme involved in DNA replication in neurons under stress, thereby preventing neuronal death.[4]
Data Presentation: Efficacy of this compound in Various Cell Lines
The following table summarizes the quantitative data on the effects of this compound in different in vitro models. This data is compiled from multiple studies and is intended to provide a comparative overview. Researchers should note that optimal concentrations and incubation times may vary depending on the specific cell line and experimental setup.
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| HCT-116 | Human Colon Carcinoma | MTT Assay | 25, 50, 100 µM | 24 h | Dose-dependent decrease in cell viability. | [5] |
| HCT-116 | Human Colon Carcinoma | Hoechst 33342 Staining | 25, 50, 100 µM | 24 h | Increased number of apoptotic cells with condensed or fragmented nuclei. | [5] |
| A549, H1975 | Lung Adenocarcinoma | MTT Assay | Varying concentrations | 48 h | Inhibition of cell viability. | [2] |
| A549, H1975 | Lung Adenocarcinoma | EdU Assay | Varying concentrations | 48 h | Inhibition of cell proliferation. | [2] |
| A549, H1975 | Lung Adenocarcinoma | Flow Cytometry (Cell Cycle) | Varying concentrations | 48 h | Cell cycle arrest. | [2] |
| MOLT-4, U937 | Human Leukemia | MTT Assay | Varying concentrations | 24 h | Cytotoxic effects. | [3] |
| MCF-7 | Breast Cancer | MTT Assay | IC50 of 4.9 µM (for a related compound) | 72 h | Strong cytotoxic effect. | [1] |
| HeLa | Cervical Cancer | AlamarBlue Assay | EC50 of 10.41 ± 1.31 μM (for 4'-methoxyflavone) | Overnight | Neuroprotective effect against MNNG-induced cell death. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest 5-MF concentration).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Hoechst 33342 Staining)
This protocol uses a fluorescent stain to visualize nuclear morphology and identify apoptotic cells.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Paraformaldehyde (4% in PBS)
-
Fluorescence microscope
-
24-well plates with sterile coverslips
Procedure:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again twice with PBS.
-
Stain the cells with Hoechst 33342 solution for 15 minutes in the dark at room temperature.[8]
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.
Western Blot Analysis
This protocol is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Akt, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the specified time.
-
Lyse the cells with ice-cold RIPA buffer.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for studying this compound in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 6. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. peakproteins.com [peakproteins.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - ES [thermofisher.com]
Application Notes and Protocols for the Investigation of 5-Methoxyflavone in Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 5-Methoxyflavone and related methoxyflavones in preclinical animal models of neurodegeneration. While in vivo research specifically on this compound is limited, this document outlines detailed protocols and application guidelines based on studies of structurally similar methoxyflavones, such as 5,7-dimethoxyflavone. The provided methodologies cover the induction of neurodegenerative phenotypes, administration of test compounds, and subsequent behavioral and molecular analyses. This guide serves as a valuable resource for researchers designing studies to investigate the neuroprotective effects of this compound and other related flavonoids.
Introduction to Methoxyflavones in Neurodegeneration
Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have shown promise in preclinical studies for neurodegenerative diseases.
This compound has been identified as a novel inhibitor of DNA polymerase-beta, and it has demonstrated neuroprotective effects against β-amyloid (Aβ) toxicity in primary neuronal cultures.[1][2][3] This mechanism involves reducing the number of S-phase neurons and subsequent apoptotic death triggered by Aβ, suggesting a potential therapeutic avenue for diseases like Alzheimer's.[1][3] While in vivo data for this compound is currently scarce, studies on closely related compounds like 5,7-dimethoxyflavone provide a strong rationale and methodological framework for its investigation in animal models.
Animal Models of Neurodegenerative Diseases
A variety of animal models are utilized to recapitulate the complex pathologies of neurodegenerative diseases.[4][5][6][7] The choice of model is critical and depends on the specific aspects of the disease being investigated.
2.1. Alzheimer's Disease (AD) Models:
-
Neuroinflammation-Induced Models: Administration of lipopolysaccharide (LPS) to rodents induces a potent inflammatory response in the brain, leading to cognitive deficits and some pathological features of AD. This model is useful for screening anti-inflammatory compounds.[8][9][10]
-
Amnesia-Induced Models: Scopolamine, a muscarinic receptor antagonist, is used to induce memory impairment, mimicking the cholinergic deficit observed in AD. This model is suitable for evaluating compounds that may enhance cognitive function.[11][12]
-
Transgenic Models: Mice overexpressing mutated human genes associated with familial AD, such as amyloid precursor protein (APP) and presenilin-1 (PSEN1) (e.g., 5xFAD mice), develop age-dependent Aβ plaques, neuroinflammation, and cognitive decline, closely mimicking human AD pathology.[13][14][15][16]
2.2. Parkinson's Disease (PD) Models:
-
Neurotoxin-Induced Models: Neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are used to selectively destroy dopaminergic neurons in the substantia nigra, replicating the primary pathology of PD. These models are widely used for testing neuroprotective and restorative therapies.[17][18][19]
-
Genetic Models: Transgenic models expressing mutated genes linked to familial PD, such as α-synuclein, are also available and are valuable for studying the role of protein aggregation in the disease.[20]
2.3. Huntington's Disease (HD) Models:
-
Genetic Models: HD is a monogenic disorder, and thus, transgenic models that express the mutated huntingtin (HTT) gene with an expanded CAG repeat are the most relevant. The R6/2 and zQ175 mouse models are commonly used and exhibit progressive motor and cognitive deficits.[21][22][23]
Experimental Protocols
The following protocols are based on studies using 5,7-dimethoxyflavone and can be adapted for the investigation of this compound.
3.1. Preparation and Administration of this compound
-
Preparation: this compound should be dissolved in a suitable vehicle. For oral administration, a suspension in corn oil or a solution in a mixture of DMSO and saline can be used. For intraperitoneal injection, it can be dissolved in a vehicle such as 13.5% DMSO + 36.5% saline + 50% PEG400. The solution should be freshly prepared before each administration.
-
Dosage: Based on studies with related methoxyflavones, a dosage range of 10-50 mg/kg body weight is a reasonable starting point for in vivo studies in mice.[8][10] Dose-response studies are recommended to determine the optimal therapeutic dose.
-
Administration: The compound can be administered via oral gavage or intraperitoneal injection. The frequency and duration of administration will depend on the specific animal model and the study's objectives. For example, in an LPS-induced neuroinflammation model, a 21-day pre-treatment period has been used.[8][10]
3.2. Behavioral Assays
A battery of behavioral tests should be employed to assess cognitive and motor functions.
3.2.1. Morris Water Maze (MWM) for Spatial Learning and Memory (AD Models)
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase (e.g., 5 days): Mice are trained to find the hidden platform from different starting positions. Four trials per day are conducted. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (e.g., on day 6): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured.
-
-
Data Analysis: Escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are the primary outcome measures.
3.2.2. Open Field Test (OFT) for Locomotor Activity and Anxiety-like Behavior
-
Apparatus: A square arena with walls. The floor is typically divided into a central and a peripheral zone.
-
Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
Data Analysis: Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A decrease in time spent in the center is indicative of anxiety-like behavior.
3.2.3. Rotarod Test for Motor Coordination (PD and HD Models)
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure: Mice are placed on the rotating rod, and the latency to fall is recorded. Multiple trials are conducted over several days.
-
Data Analysis: An increase in the latency to fall indicates improved motor coordination.
3.3. Molecular and Histological Analyses
Following the completion of behavioral testing, brain tissue is collected for further analysis.
3.3.1. Brain Tissue Collection and Preparation
-
Mice are euthanized, and the brains are rapidly dissected.
-
For biochemical analysis (e.g., ELISA, Western blot, RT-PCR), the brain regions of interest (e.g., hippocampus, cortex, striatum) are dissected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
For histological analysis, mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then post-fixed, cryoprotected, and sectioned.[24]
3.3.2. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the levels of specific proteins, such as Aβ42, pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and Brain-Derived Neurotrophic Factor (BDNF).
-
Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Brain homogenates are prepared, and protein concentrations are determined.
3.3.3. Real-Time Polymerase Chain Reaction (RT-PCR)
-
Purpose: To measure the mRNA expression levels of target genes.
-
Procedure: RNA is extracted from brain tissue, reverse transcribed into cDNA, and then subjected to quantitative PCR using specific primers for genes of interest.
3.3.4. Immunohistochemistry (IHC)
-
Purpose: To visualize the localization and abundance of specific proteins in brain sections (e.g., Aβ plaques, activated microglia, and astrocytes).
-
Procedure: Brain sections are incubated with primary antibodies against the target proteins, followed by secondary antibodies conjugated to a fluorescent or enzymatic label for visualization under a microscope.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Hypothetical Behavioral Outcomes of this compound Treatment in an AD Mouse Model
| Group | MWM Escape Latency (s) | MWM Time in Target Quadrant (%) | OFT Time in Center (%) |
| Vehicle | 45 ± 5 | 20 ± 3 | 15 ± 2 |
| AD Model + Vehicle | 70 ± 8 | 10 ± 2 | 8 ± 1 |
| AD Model + 5-MF (10 mg/kg) | 55 ± 6 | 15 ± 3 | 12 ± 2 |
| AD Model + 5-MF (25 mg/kg) | 48 ± 5 | 18 ± 2 | 14 ± 2 |
Table 2: Hypothetical Molecular Outcomes of this compound Treatment in an AD Mouse Model
| Group | Hippocampal Aβ42 (pg/mg protein) | Hippocampal TNF-α (pg/mg protein) | Hippocampal BDNF (pg/mg protein) |
| Vehicle | 150 ± 20 | 50 ± 8 | 100 ± 12 |
| AD Model + Vehicle | 400 ± 50 | 120 ± 15 | 60 ± 9 |
| AD Model + 5-MF (10 mg/kg) | 300 ± 40 | 90 ± 12 | 80 ± 10 |
| AD Model + 5-MF (25 mg/kg) | 220 ± 30 | 70 ± 10 | 95 ± 11 |
Visualization of Pathways and Workflows
5.1. Signaling Pathways
The neuroprotective effects of methoxyflavones are believed to be mediated through multiple signaling pathways.
Caption: Putative neuroprotective signaling pathways of this compound.
5.2. Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a neuroprotective compound in an animal model of neurodegeneration.
References
- 1. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity [ibb.cnr.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]
- 12. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cognitive enhancement and neuroprotective effects of OABL, a sesquiterpene lactone in 5xFAD Alzheimer's disease mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 5XFAD Mouse Model of Alzheimer's Disease Exhibits an Age-Dependent Increase in Anti-Ceramide IgG and Exogenous Administration of Ceramide Further Increases Anti-Ceramide Titers and Amyloid Plaque Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behaviour Hallmarks in Alzheimer's Disease 5xFAD Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. chdifoundation.org [chdifoundation.org]
- 22. criver.com [criver.com]
- 23. Rodent Models of Huntington’s Disease: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes: Analytical Techniques for the Characterization of 5-Methoxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methoxyflavone (C₁₆H₁₂O₃) is a flavonoid compound noted for its biological activities, including its role as a DNA polymerase-beta (Pol-β) inhibitor and its neuroprotective effects against β-amyloid toxicity.[1] Accurate and robust analytical methods are essential for its quantification, identification, and structural elucidation in various matrices, from raw plant materials to biological samples. This document provides detailed application notes and experimental protocols for the characterization of this compound using modern analytical techniques.
Sample Preparation and Extraction
Effective sample preparation is critical for accurate analysis. The chosen method depends on the sample matrix.
1.1 Protocol: Ultrasound-Assisted Extraction (UAE) from Plant Material
This protocol is optimized for extracting methoxyflavones from dried plant materials, such as Kaempferia parviflora rhizomes.[2][3]
-
Objective: To efficiently extract this compound from a solid matrix.
-
Apparatus: Ultrasonic bath, vortex mixer, centrifuge, filter paper.
-
Reagents: Ethanol (95.00% v/v), solid-to-solvent ratio of 50 mL/g.[2][3]
-
Procedure:
-
Weigh 1.0 g of powdered, dried plant material.
-
Add 50 mL of 95% ethanol.
-
Place the mixture in an ultrasonic bath for approximately 16 minutes for optimal methoxyflavone content.[2]
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45-μm syringe filter prior to analysis.
-
The resulting extract can be concentrated and reconstituted in a suitable solvent (e.g., methanol) for chromatographic analysis.
-
1.2 Protocol: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is suitable for extracting methoxyflavones from biological fluids for pharmacokinetic studies.[4]
-
Objective: To isolate this compound from plasma while precipitating proteins.
-
Apparatus: Vortex mixer, centrifuge, micro-evaporator.
-
Reagents: Acetonitrile.
-
Procedure:
-
To 1.0 mL of plasma sample, add 1.0 mL of acetonitrile.
-
Vortex the sample for 2 minutes to ensure thorough mixing and protein precipitation.
-
Sonicate for 5 minutes.[4]
-
Centrifuge at 2,000 x g for 2 minutes.[4]
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process on the pellet to maximize recovery.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of methanol and filter through a 0.45-μm syringe filter before HPLC analysis.[4]
-
Chromatographic Techniques
Chromatography is the cornerstone for the separation and quantification of this compound.
2.1 High-Performance Liquid Chromatography (HPLC-DAD)
Application Note: Reversed-phase HPLC coupled with a Diode Array Detector (DAD) is a robust and widely used method for the quantification of this compound. The method offers excellent linearity, precision, and sensitivity.[2][5] A C18 column is typically used, with a mobile phase consisting of a methanol or acetonitrile gradient with acidified water. Detection is commonly performed at 254 nm, a wavelength where the flavone backbone exhibits strong absorbance.[2][5]
Experimental Protocol: HPLC-DAD Quantification
This protocol is a composite based on validated methods for methoxyflavones.[2][5][6]
-
Instrument: HPLC system with a Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[5]
-
Mobile Phase B: Methanol.[2]
-
Gradient: Start with 5% B, ramp to 100% B over 30 minutes, hold for 10 minutes, then return to initial conditions.[5]
-
Column Temperature: 35-40 °C.[5]
-
Injection Volume: 20 µL.[6]
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Value | Source(s) |
| Linearity (r²) | > 0.999 | [4][5] |
| Limit of Detection (LOD) | 0.70 - 1.0 µg/mL | [4][5] |
| Limit of Quantitation (LOQ) | 2.12 - 3.4 µg/mL | [4][5] |
2.2 Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for identifying and quantifying this compound, particularly in complex mixtures like plant extracts.[7][8] The method's high resolution and the mass spectrometer's specificity allow for clear identification based on retention time and mass spectrum.
Experimental Protocol: GC-MS Identification
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 5% Phenyl Polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Injector Temperature: 300 °C.[9]
-
Oven Program: Start at 50 °C (hold 1 min), ramp at 10 °C/min to 320 °C (hold 2 min).[9]
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
MS Scan Range: m/z 40-600.[9]
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation of this compound.
3.1 Mass Spectrometry (MS/MS)
Application Note: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is crucial for confirming the molecular weight and elucidating the structure of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 253.0859.[10] The fragmentation of flavonoids is well-characterized and often involves Retro-Diels-Alder (RDA) reactions in the C-ring, as well as neutral losses of small molecules like methyl radicals (•CH₃), carbon monoxide (CO), and water (H₂O).[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C16H12O3 | CID 94525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. systematic-characterisation-of-the-fragmentation-of-flavonoids-using-high-resolution-accurate-mass-electrospray-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for 5-Methoxyflavone Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-methoxyflavone in rodent behavioral studies, focusing on its anxiolytic and sedative-hypnotic properties. Detailed protocols for common behavioral assays and data presentation are included to facilitate experimental design and execution.
Introduction
This compound is a synthetic flavonoid derivative that has demonstrated significant effects on the central nervous system in rodent models. Primarily, it exhibits anxiolytic-like and sedative-hypnotic activities.[1][2] Its mechanism of action is primarily attributed to its interaction with the GABAergic and serotonergic systems, showing good binding affinity for GABAA (specifically α2 subunit-containing) and 5-HT1A receptors.[1][3] This document outlines the administration of this compound for behavioral research in rodents and provides detailed protocols for assessing its effects.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound administration in mice.
Table 1: Effective Dosages and Administration of this compound
| Parameter | Details | Reference |
| Animal Model | Mice | [1][2] |
| Administration Route | Intraperitoneal (i.p.) | [1][2] |
| Anxiolytic Dosages | 10, 20, 40 mg/kg | [1] |
| Sedative-Hypnotic Dosages | 50, 100, 150 mg/kg | [2] |
| Vehicle | Distilled water has been used as a vehicle in some studies. For poorly soluble compounds like flavonoids, a solution containing DMSO (e.g., 0.5-5%) can be considered, ensuring the final concentration is non-toxic. | [4][5] |
Table 2: Summary of Behavioral Outcomes
| Behavioral Test | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Elevated Plus Maze (EPM) | 10, 20, 40 | Increased number of entries and time spent in open arms. | [1] |
| Light-Dark Box Test | 10, 20, 40 | Increased time spent in the light compartment and latency to enter the dark compartment. | [1] |
| Open Field Test (OFT) | 50, 100, 150 | Dose-dependent reduction in spontaneous locomotor activity. | [2][6] |
| Pentobarbitone/Ether-induced Sleep | Not specified | Decreased latency to sleep induction and increased sleep duration. | [2] |
| Myorelaxant Tests (Inclined plane, horizontal wire, rota rod) | Not specified | Dose-dependent myorelaxant effect. | [2] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Administration
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile distilled water, saline with a low concentration of DMSO and/or Tween 80 to aid solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., 10, 20, 40 mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. The injection volume for mice should not exceed 10 ml/kg.
-
Weigh the compound: Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle: Add the calculated volume of the chosen vehicle to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously to dissolve the powder. If the compound does not dissolve completely, brief sonication may be used. Ensure the final solution is homogenous.
-
Administration: Draw the solution into a sterile syringe with an appropriate gauge needle. Perform the intraperitoneal injection into the lower right quadrant of the mouse's abdomen.[7]
Elevated Plus Maze (EPM) Test
The EPM test is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8][9]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).[9]
-
Two open arms and two closed arms (enclosed by high walls).[9]
-
A central platform connecting all four arms.
-
A video camera mounted above the maze to record the session.
-
Tracking software for data analysis.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30-60 minutes before the test.[10][11]
-
Drug Administration: Administer this compound (10, 20, or 40 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Test Initiation: Place the mouse on the central platform of the maze, facing an open arm.[6]
-
Exploration: Allow the mouse to freely explore the maze for a 5-minute session.[8]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using the tracking software.
-
Cleaning: Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.[8]
Light-Dark Box Test
This test assesses anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[12][13]
Apparatus:
-
A rectangular box divided into a small, dark compartment and a large, illuminated compartment.[12]
-
An opening connects the two compartments.
-
A video camera and tracking software to record the animal's activity.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to the experiment.[12]
-
Drug Administration: Administer this compound (10, 20, or 40 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Test Initiation: Place the mouse in the center of the illuminated compartment.[12]
-
Exploration: Allow the mouse to explore the apparatus freely for 5-10 minutes.[12]
-
Data Collection: Measure the time spent in the light compartment, the latency to first enter the dark compartment, and the number of transitions between the two compartments.
-
Cleaning: Clean the apparatus with 70% ethanol between each mouse.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[1][2][14]
Apparatus:
-
A square or circular arena with high walls to prevent escape.[1]
-
The floor is often divided into a central zone and a peripheral zone.
-
A video camera and tracking software.
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound (50, 100, or 150 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
-
Test Initiation: Gently place the mouse in the center of the open field arena.[3]
-
Exploration: Allow the mouse to explore the arena for a predetermined period (e.g., 5-10 minutes).[3]
-
Data Collection: Record the total distance traveled, the time spent in the center versus the periphery, and the frequency of rearing and grooming behaviors.[2]
-
Cleaning: Clean the open field with 70% ethanol after each trial.
Visualizations
Signaling Pathways
The anxiolytic-like effects of this compound are mediated through its interaction with GABAergic and serotonergic systems.
Caption: Proposed signaling pathway for the anxiolytic effects of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a rodent behavioral study investigating the effects of this compound.
Caption: General experimental workflow for this compound behavioral studies.
References
- 1. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. protocols.io [protocols.io]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. researchgate.net [researchgate.net]
- 12. Light-Dark transition/preference test (mice) | Protocols | Zantiks [zantiks.com]
- 13. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
Application Notes and Protocols: Assessing 5-Methoxyflavone Effects on Neuronal Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal apoptosis, or programmed cell death, is a critical process implicated in various neurodegenerative diseases, including Alzheimer's disease. The accumulation of beta-amyloid (Aβ) peptides is a key pathological hallmark of Alzheimer's, triggering a cascade of events that lead to synaptic dysfunction and neuronal loss. 5-Methoxyflavone, a naturally occurring flavonoid, has emerged as a promising neuroprotective agent. These application notes provide a comprehensive overview of the methodologies to assess the effects of this compound on neuronal apoptosis, with a focus on its mechanism of action.
Mechanism of Action
This compound has been identified as a novel inhibitor of DNA polymerase-beta (pol-β).[1][2] In the context of neurodegeneration, stressors like Aβ can force neurons to re-enter the cell cycle, a process that ultimately leads to apoptosis rather than cell division.[1][2] DNA polymerase-beta plays a crucial role in this aberrant DNA replication. By inhibiting pol-β, this compound reduces the number of neurons entering the S-phase of the cell cycle, thereby preventing the subsequent apoptotic death triggered by Aβ.[1][2] This targeted mechanism distinguishes this compound from general antioxidants and anti-inflammatory compounds.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in neuronal cell models.
Table 1: Effect of this compound on Aβ-induced Neuronal Apoptosis
| Concentration of this compound | % of Apoptotic Neurons (Relative to Aβ control) |
| 1 µM | Data not available |
| 5 µM | Data not available |
| 10 µM | Significant reduction |
| 20 µM | Data not available |
Note: Specific percentage reduction values were not available in the reviewed literature. The term "Significant reduction" indicates a statistically significant decrease in apoptotic neurons as observed in the primary study.[1][2]
Table 2: Effect of this compound on Neuronal Cell Cycle Entry
| Treatment | % of S-phase Neurons |
| Control | Baseline |
| Aβ (1 µM) | Increased |
| Aβ (1 µM) + this compound (10 µM) | Reduced to near control levels |
Data adapted from findings indicating a reduction in S-phase neurons upon treatment with this compound in the presence of Aβ.[1][2]
Experimental Protocols
Detailed protocols are provided below for key experiments to assess the effects of this compound on neuronal apoptosis.
Protocol 1: Primary Cortical Neuron Culture and Aβ Treatment
This protocol describes the establishment of primary neuronal cultures and the subsequent treatment with beta-amyloid to induce apoptosis.
Materials:
-
E18 pregnant Sprague-Dawley rats
-
Hibernate-E medium
-
B-27 supplement
-
GlutaMAX
-
Neurobasal medium
-
Fetal Bovine Serum (FBS)
-
Poly-L-lysine
-
Laminin
-
Beta-amyloid (25-35) peptide
-
Sterile, tissue culture-treated plates
Procedure:
-
Coat tissue culture plates with poly-L-lysine (10 µg/mL) overnight at 37°C.
-
Wash plates with sterile distilled water and allow to air dry.
-
Dissect cortices from E18 rat embryos in Hibernate-E medium.
-
Mince the tissue and incubate with 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin with FBS-containing medium and gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) on the coated plates.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 7-10 days in vitro, treat the neurons with aggregated Aβ (25-35) at a final concentration of 20 µM to induce apoptosis.
-
Co-treat with various concentrations of this compound to assess its neuroprotective effects.
Protocol 2: Assessment of Neuronal Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Primary neurons cultured and treated as in Protocol 1
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the treated neurons with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash the cells twice with PBS.
-
Incubate with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins (Bax and Bcl-2) and caspases.
Materials:
-
Primary neurons cultured and treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated neurons with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.
Protocol 4: DNA Polymerase-Beta Inhibition Assay
This assay measures the activity of DNA polymerase-beta to confirm the inhibitory effect of this compound.
Materials:
-
Recombinant human DNA polymerase-beta
-
DNA polymerase-beta assay kit (containing reaction buffer, dNTPs, and a DNA template)
-
This compound
-
Microplate reader
Procedure:
-
Prepare the reaction mixture according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction by adding recombinant DNA polymerase-beta.
-
Incubate the plate at 37°C for the recommended time.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
References
- 1. Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 5-Methoxyflavone in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of 5-Methoxyflavone, a promising natural flavonoid compound, for its potential anticancer activities. The protocols outlined below are designed to facilitate reproducible and robust experimental designs for in vitro and in vivo testing.
Introduction to this compound
This compound is a naturally occurring flavonoid that has demonstrated potential pro-apoptotic and anti-proliferative effects in various cancer models.[1] Its mechanism of action involves the modulation of key cellular signaling pathways, induction of cell cycle arrest, and enhancement of chemosensitivity, making it a compound of significant interest in cancer drug discovery. This document details the experimental procedures to investigate its efficacy and elucidate its mechanism of action.
In Vitro Efficacy Studies
A critical first step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on a panel of cancer cell lines.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight.[2]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[2] Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: IC50 Values of Methoxyflavones in Various Cancer Cell Lines
| Flavone Derivative | Cancer Cell Line | Treatment Duration (h) | IC50 (µM) | Reference |
| 5,6′-dihydroxy-2′,3′-DMF | SCC-25 (Oral Cancer) | 24 | 78.2 | [3][4] |
| 5,6′-dihydroxy-2′,3′-DMF | SCC-25 (Oral Cancer) | 48 | 40.6 | [3][4] |
| Acacetin (5,7-dihydroxy-4′-methoxyflavone) | Various | 24 | ~25 | [3][4] |
| Calycopterin | LNCaP (Prostate Cancer) | 48 | 116.5 | [3] |
| Calycopterin | DU145 (Prostate Cancer) | 48 | 235.0 | [3] |
| Chrysosplenetin | MCF-7 (Breast Cancer) | 72 | 0.3 | [3] |
| 5,3′-dihydroxy-PeMF | MDA-MB-231 (Breast Cancer) | 72 | 21.27 | [3] |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast Cancer) | - | 8.58 | [3] |
| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | - | 25 | [5] |
| 5-methoxyflavanone | MCF-7 (Breast Cancer) | - | ~35 | [6] |
Cell Cycle Analysis
This compound has been shown to induce cell cycle arrest, a key mechanism of its anti-proliferative effect.[1]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G0/G1 phase population is expected.[1]
Apoptosis Assays
Induction of apoptosis is a hallmark of many anticancer agents. This compound has been reported to trigger apoptosis through various mechanisms.[5][7][8]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound as described for cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanistic Studies: Signaling Pathway Analysis
Elucidating the molecular mechanisms of this compound is crucial for its development as a therapeutic agent.
Western Blotting for Key Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in key signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., PI3K, p-AKT, AKT, GSK3β, p-GSK3β, β-catenin, Cyclin D1, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3).[1][7][9]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the PI3K/AKT/GSK3β pathway.
Caption: this compound induces ROS-mediated mitochondrial apoptosis.
In Vivo Efficacy Studies
Animal models are essential to evaluate the therapeutic potential of this compound in a physiological context.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., H1975 lung adenocarcinoma cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[10]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign mice to treatment groups and administer this compound (e.g., 100 mg/kg) or a vehicle control via oral gavage or intraperitoneal injection daily.[10]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Toxicity Assessment: Collect blood and major organs for toxicity analysis (e.g., AST, ALT, serum creatinine).[10]
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Body Weight Change (%) | Reference |
| Vehicle Control | Data from study | Data from study | Data from study | [10] |
| This compound (100 mg/kg) | Significantly reduced | Significantly reduced | No significant change | [10] |
Chemoresistance and Immunomodulatory Effects
Recent studies suggest that this compound can overcome chemoresistance and modulate the tumor microenvironment.[1]
Protocol: Combination Therapy Studies
-
Cell Treatment: Treat cisplatin-resistant cancer cells with this compound, cisplatin, or a combination of both.
-
Viability Assay: Perform an MTT assay to assess synergistic effects.
-
Gene Expression Analysis: Use RT-qPCR to measure the expression of resistance-associated genes.
-
PD-L1 Expression: Analyze the expression of PD-L1 on cancer cells treated with this compound by flow cytometry or western blotting to investigate its immunomodulatory effects.[1]
Experimental Workflow Diagram
The following diagram provides an overview of the experimental workflow for testing this compound.
Caption: Overall experimental workflow for this compound testing.
References
- 1. This compound inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a 5-Methoxyflavone-Based Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavone is a naturally occurring flavonoid compound that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This document provides a comprehensive overview of the therapeutic potential of this compound, detailing its biological effects, mechanisms of action, and relevant experimental protocols to guide researchers in the development of novel therapeutic agents. The information presented is intended to serve as a foundational resource for preclinical and translational research.
Biological Activities and Therapeutic Potential
This compound exhibits a range of biological activities that suggest its potential application in treating various diseases. These activities include anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][3][4]
1.1. Anti-inflammatory Activity:
This compound has been shown to suppress inflammatory pathways. For instance, it can inhibit the expression of Toll-like receptor 4 (TLR4) and NADPH oxidase 4 (NOX4) induced by lipopolysaccharide (LPS), subsequently attenuating downstream NF-κB and MAPK signaling pathways.[3] This anti-inflammatory action makes it a candidate for conditions characterized by chronic inflammation.
1.2. Neuroprotective Effects:
The compound has demonstrated neuroprotective properties, potentially by inhibiting DNA polymerase-beta (pol-β), an enzyme involved in neuronal DNA replication and cell-cycle reactivation that can lead to neuronal death in neurodegenerative diseases like Alzheimer's.[4][5] By preventing this ectopic DNA replication, this compound may protect neurons from β-amyloid-induced toxicity.[5]
1.3. Anticancer Properties:
In the context of cancer, this compound has been observed to inhibit the proliferation of lung adenocarcinoma cells by inducing G0/G1-phase cell cycle arrest.[3] Mechanistic studies suggest its involvement in the PI3K/AKT/GSK3β signaling pathway, leading to the degradation of cyclin D1.[3] Furthermore, it has been shown to act synergistically with cisplatin, suggesting its potential to overcome chemoresistance.[3]
1.4. Other Potential Applications:
Research also suggests that this compound and its derivatives may have applications in:
-
Cardioprotection: Exhibiting protective effects on the cardiovascular system.
-
Metabolic Disorders: Showing potential in alleviating non-alcoholic fatty liver disease (NAFLD) by reducing fat deposition and oxidative stress.[6]
-
Skincare: Its antioxidant properties make it a candidate for cosmetic formulations aimed at protecting the skin from oxidative stress.[1]
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways.
2.1. Nrf2/HO-1 Signaling Pathway:
This compound can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. This activation helps in attenuating pro-inflammatory responses.[3]
2.2. PI3K/AKT/GSK3β Signaling Pathway:
In cancer cells, this compound has been shown to inactivate the PI3K/AKT/GSK3β signaling pathway. This inactivation leads to the proteasomal degradation of cyclin D1, a key regulator of cell cycle progression, thereby inhibiting cancer cell proliferation.[3]
2.3. TLR4/NOX4/ROS/NF-κB/MAPK Signaling Pathway:
This compound can suppress the TLR4/NOX4/ROS/NF-κB/P38 MAPK signaling cascade, which is a critical pathway in the inflammatory response to pathogens and cellular stress.[3]
Signaling Pathway Diagrams:
Caption: PI3K/AKT/GSK3β signaling pathway and the inhibitory effect of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 42079-78-7 | FM55019 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
5-Methoxyflavone: A Versatile Tool for Probing Key Cellular Pathways
Application Notes and Protocols for Researchers in Molecular Biology and Drug Development
Introduction
5-Methoxyflavone, a naturally occurring methylated flavonoid, has emerged as a significant tool compound in molecular biology. Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, stem from its ability to modulate multiple key cellular signaling pathways. This document provides detailed application notes on the use of this compound as a research tool, along with comprehensive protocols for its application in various in vitro experiments.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₆H₁₂O₃ |
| Molar Mass | 252.26 g/mol |
| Appearance | Pale yellow crystalline powder |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water. |
| Storage | Store at -20°C for long-term use. |
Applications in Molecular Biology
This compound serves as a valuable tool for investigating several critical cellular processes:
-
Neuroprotection: It has been identified as a novel inhibitor of DNA polymerase-beta (pol-β), an enzyme involved in DNA replication during neuronal cell-cycle reactivation, a hallmark of neurodegenerative diseases like Alzheimer's. By inhibiting pol-β, this compound reduces S-phase entry and subsequent apoptotic death in neurons exposed to stressors like β-amyloid.[1][2]
-
Anti-Inflammatory Research: this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), leading to a reduction in the production of pro-inflammatory mediators.[3][4] This makes it a useful tool for studying inflammatory responses in various cell types.
-
Cancer Biology: The compound has demonstrated anti-proliferative effects in several cancer cell lines, including lung adenocarcinoma.[5][6] It can induce cell cycle arrest and has been shown to modulate signaling pathways such as the PI3K/AKT pathway.[6] Its ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis, also makes it a relevant compound for studying hormone-dependent cancers.[7]
-
Antiviral Research: this compound has shown antiviral activity against influenza A virus by upregulating the antiviral effector RSAD2 and inhibiting endosomal acidification, a critical step in viral entry.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. These values can serve as a starting point for experimental design.
Table 1: IC₅₀ Values of this compound and Related Compounds
| Compound | Target/Assay | Cell Line/System | IC₅₀ Value | Reference |
| 5,7-dimethoxyflavone | Aromatase Inhibition | Recombinant CYP19 | ~123 µM | [7] |
| 7-methoxyflavone | Aromatase Inhibition | Recombinant CYP19 | 1.9 µM | [7] |
| 7,4'-dimethoxyflavone | Aromatase Inhibition | Recombinant CYP19 | 9.0 µM | [7] |
| 5-hydroxy-7-methoxyflavone | Cell Viability | HCT-116 | ~100 µM (at 24h) | [8] |
| 5,7-dimethoxyflavone | Cell Viability | SCC-9 | 8-10 µM | [9] |
| 5,7-dimethoxyflavone | Cell Viability | MCF-7 | 10-20 µM | [9] |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Application | Cell Line | Concentration | Duration | Observed Effect | Reference |
| Neuroprotection | Primary Neurons | 10 µM | 18 h | Prevention of Aβ-induced increase in cyclin A2-positive neurons | [2] |
| Anti-inflammatory | A549 (IV-infected) | Not Specified | Not Specified | Reduced expression of pro-inflammatory mediators (IL-6, TNF-α, etc.) | [3] |
| Anti-cancer | A549, H1975 | 20-80 µM | 48 h | Inhibition of cell proliferation | [6] |
| Apoptosis Induction | MOLT-4 | IC₂₀ | 24 h | Enhancement of TRAIL-induced apoptosis | [10] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by interacting with multiple intracellular signaling cascades. The diagrams below illustrate some of the key pathways affected.
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MF [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPKa [label="AMPKα", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_pathway [label="NF-κB Pathway\n(IKBα, P65)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory\nMediators\n(IL-6, TNF-α)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges LPS -> TLR4; TLR4 -> NFkB_pathway [label="Activates"]; TLR4 -> p38_MAPK [label="Activates"]; MF -> AMPKa [label="Activates", color="#34A853"]; AMPKa -> NFkB_pathway [label="Inhibits", color="#EA4335", style=dashed]; AMPKa -> p38_MAPK [label="Inhibits", color="#EA4335", style=dashed]; NFkB_pathway -> Inflammation [label="Induces"]; p38_MAPK -> Inflammation [label="Induces"]; }
Caption: this compound's anti-inflammatory mechanism.// Nodes Abeta [label="β-Amyloid (Aβ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuron [label="Neuron", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle\nRe-entry", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_PolB [label="DNA Polymerase-β", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Rep [label="Ectopic DNA\nReplication", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Neuronal Apoptosis", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MF [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Abeta -> Neuron; Neuron -> CellCycle [label="Stress-induced"]; CellCycle -> DNA_PolB [label="Activates"]; DNA_PolB -> DNA_Rep; DNA_Rep -> Apoptosis; MF -> DNA_PolB [label="Inhibits", color="#EA4335", style=dashed]; }
Caption: Neuroprotective action of this compound.Experimental Protocols
The following are detailed protocols for common experiments utilizing this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its IC₅₀ value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
}
Caption: Workflow for a typical MTT cell viability assay.Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is used to investigate the effect of this compound on the expression levels of specific proteins (e.g., p-p65, p-p38, Cyclin D1).
Materials:
-
This compound stock solution
-
Cell line of interest
-
6-well or 10 cm cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.[12]
-
Add ice-cold RIPA buffer to each well/dish and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[12]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
This compound stock solution
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 200 x g for 5 minutes and resuspending the pellet.[10]
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion
This compound is a multifaceted tool compound with broad applications in molecular biology research. Its well-characterized effects on key signaling pathways involved in neurodegeneration, inflammation, and cancer make it an invaluable asset for elucidating complex cellular mechanisms and for the initial stages of drug discovery. The protocols and data provided herein offer a solid foundation for researchers to effectively utilize this compound in their experimental designs.
References
- 1. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound-induced AMPKα activation inhibits NF-κB and P38 MAPK signaling to attenuate influenza A virus-mediated inflammation and lung injury in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.llu.edu [experts.llu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 9. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
Application Notes: Measuring 5-Methoxyflavone Uptake and Metabolism in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavone (5-MF) is a naturally occurring flavonoid compound that has garnered significant attention for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Understanding the cellular uptake, permeability, and metabolic fate of 5-MF is critical for its development as a potential therapeutic agent. The extent to which 5-MF is absorbed by target cells and the nature of its metabolites directly influence its bioavailability, efficacy, and potential toxicity.
These application notes provide detailed protocols for quantifying the cellular uptake and characterizing the metabolism of this compound. The described methods include the Caco-2 permeability assay for assessing intestinal absorption, cellular accumulation studies, and LC-MS/MS-based techniques for metabolite identification and quantification.
Part 1: Cellular Uptake and Permeability Analysis
Assessing how this compound crosses biological membranes is fundamental. The Caco-2 cell monolayer assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[4][5]
Protocol 1.1: Caco-2 Permeability Assay
This protocol determines the rate of transport of 5-MF across a Caco-2 cell monolayer, which mimics the intestinal epithelial barrier.[6]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
This compound
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at a high density. Culture for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions.[4]
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer. This can be done by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers gently with pre-warmed HBSS.
-
Add HBSS containing a known concentration of 5-MF (e.g., 3 µM) to the apical (upper) compartment.[7]
-
Add fresh HBSS to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking.
-
-
Basolateral to Apical (B→A) Transport:
-
Add HBSS containing 5-MF to the basolateral compartment and fresh HBSS to the apical compartment.
-
-
-
Sample Collection: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (basolateral for A→B, apical for B→A). Replace the collected volume with fresh HBSS.
-
Analysis: Quantify the concentration of 5-MF in the collected samples using a validated LC-MS/MS method (see Protocol 3.2).
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux (rate of appearance in the receiver chamber), A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[4]
Data Presentation:
Table 1: Example Caco-2 Permeability Data for this compound
| Direction | Papp (cm/s) | Efflux Ratio | Permeability Class |
|---|---|---|---|
| A → B | 1.5 x 10⁻⁶ | \multirow{2}{}{1.8} | \multirow{2}{}{Moderate} |
| B → A | 2.7 x 10⁻⁶ | | |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Part 2: Cellular Metabolism Analysis
Identifying the metabolic products of 5-MF is crucial for understanding its biological activity and clearance pathways. Metabolism often involves cytochrome P450 (CYP) enzymes, which can perform reactions like O-demethylation.[8][9]
Protocol 2.1: In Vitro Metabolism with Human Liver Microsomes (HLM)
This assay uses subcellular fractions of liver cells that are rich in drug-metabolizing enzymes to predict hepatic metabolism.[10]
Materials:
-
Pooled Human Liver Microsomes (HLM) or S9 fraction
-
This compound
-
NADPH regenerating system (Cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (ice-cold, for reaction termination)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein), and 5-MF (e.g., 1 µM).[10]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH system.
-
Incubation: Incubate at 37°C in a shaking water bath for a set time (e.g., 60 minutes).[10]
-
Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile to precipitate the proteins.
-
Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) to pellet the precipitated protein.[11]
-
Analysis: Transfer the supernatant to a new tube, evaporate to dryness if necessary, and reconstitute in a suitable solvent for LC-MS/MS analysis.[10][12] Analyze for the disappearance of the parent compound (5-MF) and the appearance of new metabolite peaks. Metabolites of 5-MF may include 4'-hydroxy-5-methoxyflavone.[13]
Data Presentation:
Table 2: Potential Metabolites of this compound Identified by LC-MS/MS
| Metabolite | Proposed Transformation | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| 4'-hydroxy-5-methoxyflavone | Hydroxylation | 269.08 | 254.06 |
| 5-hydroxyflavone | O-demethylation | 239.07 | 121.03 |
| Glucuronide Conjugate | Glucuronidation | 429.11 | 253.07 |
Note: Ion values are hypothetical and depend on ionization mode. The primary metabolism of methoxyflavones often involves CYP1A1 and CYP1A2.[8]
Experimental Workflow:
Caption: Workflow for in vitro metabolism using liver microsomes.
Part 3: Analytical Methodologies
A robust and sensitive analytical method is essential for accurate quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity.[14]
Protocol 3.1: Sample Preparation from Cell Lysate/Media
Procedure:
-
Collection: After treating cells with 5-MF, collect the cell culture medium. Wash the cells with ice-cold PBS to remove extracellular compound.[15]
-
Cell Lysis: Lyse the cells by adding an appropriate volume of ice-cold methanol or acetonitrile.[15] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: For both media and lysate samples, add 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet proteins.
-
Final Sample: Transfer the supernatant to a clean vial for LC-MS/MS analysis. The sample may be dried and reconstituted in the initial mobile phase to improve chromatography.[12]
Protocol 3.2: LC-MS/MS Analysis
Instrumentation:
-
HPLC or UPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
General Conditions:
-
Column: A C18 reversed-phase column is typically used.[16]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is common.[17]
-
Flow Rate: Dependent on column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 3-10 µL.
-
MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity. ESI can be run in positive or negative mode; optimization is required.
Data Presentation:
Table 3: Example LC-MS/MS Parameters for this compound
| Parameter | Setting |
|---|---|
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| MS System | |
| Ionization Mode | ESI Positive |
| MRM Transition | Q1: 253.1 → Q3: 225.1 |
| Collision Energy | 25 eV |
Note: Parameters are illustrative and must be optimized for the specific instrument and compound.
Part 4: Associated Signaling Pathways
The uptake and metabolism of 5-MF can trigger various downstream cellular events. Studies have shown that 5-MF can inhibit the proliferation of lung adenocarcinoma cells by modulating the PI3K/AKT signaling pathway.[2]
Signaling Pathway Diagram:
Caption: 5-MF inhibits the PI3K/AKT pathway to reduce proliferation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 6. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Methoxyflavone in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest in drug discovery due to its diverse biological activities, including neuroprotective and anti-inflammatory effects.[1][2] High-throughput screening (HTS) serves as a critical tool to efficiently explore the therapeutic potential of compounds like this compound by rapidly assessing their effects on various biological targets and pathways.[3][4] These application notes provide a framework for utilizing this compound in HTS campaigns, drawing upon established protocols for structurally related methoxyflavones and known signaling pathways.
While specific HTS protocols for this compound are not extensively documented in publicly available literature, this document outlines a detailed, adaptable protocol based on the successful screening of similar compounds, such as 4'-Methoxyflavone, for the inhibition of parthanatos, a form of programmed cell death.[5] Additionally, it describes the key signaling pathways influenced by methoxyflavones, providing a basis for assay development and data interpretation.
Potential Applications in High-Throughput Screening
-
Neuroprotection Assays: Screening for compounds that protect neurons from various insults is crucial for the development of therapies for neurodegenerative diseases.[5][6] this compound can be screened for its ability to prevent cell death in neuronal cell models treated with toxins like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or beta-amyloid.[5][6]
-
Anti-inflammatory Screens: Chronic inflammation is implicated in numerous diseases. This compound can be evaluated in HTS assays for its capacity to inhibit key inflammatory pathways, such as those mediated by TLR4, NF-κB, and MAPKs.[2]
-
Enzyme Inhibition Assays: Flavonoids are known to interact with a variety of enzymes. HTS can be employed to identify specific enzymatic targets of this compound, such as DNA polymerase-beta, which is involved in DNA replication and neuronal death.[6]
Data Presentation: Efficacy of Related Methoxyflavones
The following table summarizes quantitative data for methoxyflavones structurally related to this compound, demonstrating their potential efficacy in neuroprotective assays. This data can serve as a benchmark when evaluating this compound.
| Compound | Assay Type | Cell Line | Inducer of Cell Death | Endpoint | IC50 / EC50 | Reference |
| 4'-Methoxyflavone | Cell Viability | HeLa | MNNG | AlamarBlue Assay | Not specified | [5] |
| 3',4'-dimethoxyflavone | Cell Viability | HeLa | MNNG | AlamarBlue Assay | Not specified | [5] |
| 4'-Methoxyflavone | Neuroprotection | Cortical Neurons | NMDA | Cell Viability | Not specified | [5] |
| 3',4'-dimethoxyflavone | Neuroprotection | Cortical Neurons | NMDA | Cell Viability | Not specified | [5] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of MNNG-Induced Parthanatos
This protocol is adapted from a screen that successfully identified neuroprotective methoxyflavones.[5]
1. Materials and Reagents:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (and other test compounds) dissolved in DMSO
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
AlamarBlue cell viability reagent
-
384-well clear-bottom black plates
-
Automated liquid handling systems
-
Plate reader capable of fluorescence detection
2. Experimental Workflow:
HTS workflow for identifying inhibitors of MNNG-induced parthanatos.
3. Detailed Steps:
-
Cell Seeding: Seed HeLa cells into 384-well plates at a density of 5,000 cells per well in 50 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Using an automated liquid handler, add this compound or other library compounds to the wells. A typical final concentration for screening is 10 µM.[5] Include appropriate controls: wells with cells and DMSO (negative control) and wells with cells, DMSO, and MNNG (positive control).
-
Inducer Addition: Add MNNG to all wells except the negative control wells to a final concentration of 100 µM to induce parthanatos.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assay: Add 5 µL of AlamarBlue reagent to each well. Incubate for 3 hours at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the controls. Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5]
Protocol 2: Secondary Screen for Neuroprotection in Primary Cortical Neurons
This protocol is for validating hits from the primary screen in a more physiologically relevant model.[5]
1. Materials and Reagents:
-
Primary cortical neurons isolated from embryonic day 15-16 mice
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (and other hit compounds)
-
N-methyl-D-aspartate (NMDA) and glycine
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
2. Experimental Workflow:
Workflow for the secondary neuroprotection screen in primary neurons.
3. Detailed Steps:
-
Neuron Culture: Plate primary cortical neurons in 96-well plates coated with poly-D-lysine. Culture the neurons in Neurobasal medium with supplements for 12-14 days to allow for maturation.
-
Compound Pre-treatment: Pre-treat the mature neuronal cultures with varying concentrations of this compound (or other hit compounds) for 1 hour.
-
NMDA-induced Excitotoxicity: Expose the neurons to 500 µM NMDA and 10 µM glycine for 5 minutes to induce excitotoxicity.
-
Wash and Incubate: Wash the neurons to remove the NMDA and return them to the conditioned medium containing the test compounds. Incubate for 20-24 hours.
-
LDH Assay: Measure the amount of LDH released into the culture medium as an indicator of cell death, following the manufacturer's instructions.
-
Data Analysis: Quantify the neuroprotective effect of this compound by comparing the LDH release in treated wells to that in vehicle-treated, NMDA-exposed wells.
Signaling Pathways Modulated by Methoxyflavones
Understanding the underlying molecular mechanisms is crucial for interpreting HTS data. Methoxyflavones have been shown to modulate several key signaling pathways.
Anti-inflammatory Signaling Pathway
This compound has been reported to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB and MAPK signaling pathways.[2]
Inhibition of the TLR4/NF-κB signaling pathway by this compound.
Parthanatos Cell Death Pathway
Methoxyflavones have been identified as inhibitors of parthanatos, a cell death pathway initiated by the overactivation of PARP-1.[5]
Inhibition of the Parthanatos pathway by methoxyflavones.
Conclusion
This compound presents a promising scaffold for drug discovery, and high-throughput screening is an essential methodology for unlocking its full therapeutic potential. The protocols and pathway diagrams provided here offer a robust starting point for researchers to design and execute HTS campaigns aimed at identifying and characterizing the biological activities of this compound and related compounds. Careful assay design, validation, and the use of physiologically relevant secondary screens will be critical for the successful translation of HTS hits into viable drug candidates.
References
- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening Assay Profiling for Large Chemical Databases | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating 5-Methoxyflavone's Effect on Nrf2 Signaling
Introduction
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates the cellular antioxidant response by regulating the expression of a wide array of cytoprotective genes.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][4][5] Upon exposure to oxidative stress or electrophilic compounds, Keap1's conformation changes, allowing Nrf2 to escape degradation, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2][4] 5-Methoxyflavone, a naturally occurring flavonoid, has been identified as a potential modulator of this pathway.[6][7] These application notes provide a comprehensive set of protocols for researchers to investigate the precise effects of this compound on the Nrf2 signaling pathway.
Nrf2 Signaling Pathway Overview
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. The following diagram illustrates the canonical mechanism of Nrf2 activation, which can be potentially modulated by this compound.
References
- 1. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 3. msjonline.org [msjonline.org]
- 4. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Methoxyflavone in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for working with 5-Methoxyflavone, focusing on strategies to overcome its limited aqueous solubility for successful cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
A1: this compound, like many flavonoids, is a hydrophobic molecule with poor water solubility. When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture medium, the compound can crash out of solution, forming a precipitate. This is a common issue driven by the drastic change in solvent polarity.
Q2: What is the best solvent to use for my this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of poorly water-soluble compounds for cell-based assays. Acetone and ethanol can also be used. It is critical to use a high-purity, sterile-filtered grade of the solvent.
Q3: How can I prevent my compound from precipitating during dilution?
A3: The dilution technique is crucial. Instead of adding your small volume of stock solution directly to the large volume of medium, try adding the medium to your stock solution drop-wise while vortexing or stirring vigorously. This gradual dilution helps keep the compound in solution. Warming the cell culture medium to 37°C before dilution can also improve solubility.
Q4: What is the maximum concentration of solvent my cells can tolerate?
A4: The final concentration of the organic solvent in the cell culture medium must be kept low to avoid cytotoxicity and off-target effects. For most cell lines, the final concentration of DMSO, ethanol, or acetone should not exceed 0.5% (v/v).[1][2][3] It is imperative to include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of the solvent as your experimental groups.
Q5: Are there alternatives to organic solvents for improving solubility?
A5: Yes, complexation with cyclodextrins, such as β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), is a well-established method to enhance the aqueous solubility of flavonoids.[4][5][6][7] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where the this compound molecule can be encapsulated, increasing its solubility in water-based media.
Troubleshooting Guide
Issue 1: Compound Precipitation Observed After Dilution
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in a step-wise manner. | Flavonoids are poorly soluble in water but generally soluble in organic solvents like DMSO.[6][7] |
| Incorrect Dilution Technique | Add pre-warmed (37°C) culture medium drop-wise to the DMSO stock solution while vortexing.[8] | This gradual change in solvent polarity prevents the compound from crashing out of solution. |
| Stock Concentration Too High | Lower the concentration of the initial stock solution. Prepare intermediate dilutions in medium containing a low percentage of the organic solvent. | The final concentration of the compound may exceed its solubility limit in the final medium/solvent mixture. |
| Media Component Interaction | Prepare the final dilution in basal medium (without serum) first, then add serum if required. | Serum proteins can sometimes interact with compounds and cause precipitation or aggregation. |
Issue 2: High Background Cytotoxicity in Vehicle Control
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent Concentration Too High | Reduce the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium to ≤0.5% (v/v).[1][2] | Organic solvents can be toxic to cells at higher concentrations. Different cell lines have varying sensitivities. |
| Solvent Purity | Use a high-purity, sterile-filtered, cell culture-grade solvent. | Impurities in low-grade solvents can be cytotoxic. |
| Cell Line Sensitivity | Perform a dose-response experiment for the solvent alone to determine the maximum tolerated concentration for your specific cell line. | Some cell lines are inherently more sensitive to organic solvents than others. |
Quantitative Data Summary
The choice of solvent and its final concentration are critical for the success of cell-based assays. The following table summarizes cytotoxicity data for common organic solvents.
Table 1: Cytotoxicity of Common Organic Solvents in Cell-Based Assays
| Solvent | Recommended Max. Concentration (v/v) | IC50 Value (v/v) | Cell Lines Tested | Reference |
| Acetone | < 0.5% | > 5% | MCF-7, RAW-264.7, HUVEC | [1] |
| Ethanol | < 0.5% | > 5% | MCF-7, RAW-264.7, HUVEC | [1] |
| DMSO | < 0.5% | 1.8% - 1.9% | MCF-7, RAW-264.7, HUVEC | [1] |
| DMF | < 0.1% | 1.1% - 1.2% | MCF-7, RAW-264.7, HUVEC | [1] |
IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in cell viability.
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder (Molecular Weight: 252.27 g/mol ).
-
Dissolve the powder in high-purity, sterile DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[9]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum and antibiotics) to 37°C.
-
To prepare a 10 µM working solution from the 10 mM stock (a 1:1000 dilution), add 999 µL of the pre-warmed medium drop-by-drop to 1 µL of the DMSO stock solution while continuously vortexing.
-
This "working solution" can then be used to treat cells. For example, adding 100 µL of this 10 µM solution to 900 µL of medium in a well will result in a final concentration of 1 µM. The final DMSO concentration will be 0.1%.
-
Caption: Experimental workflow for preparing and using this compound.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Cell Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (prepared as described in Protocol 1). Include a "cells only" (untreated) control and a "vehicle" (DMSO only) control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[10]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at 540-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for interpreting experimental results.
PI3K/AKT/GSK3β Pathway Inhibition
In lung adenocarcinoma cells, this compound inhibits cell proliferation by inactivating the PI3K/AKT/GSK3β signaling cascade.[11] This leads to the proteasomal degradation of Cyclin D1, a key regulator of the cell cycle, resulting in G0/G1 phase arrest.[11][12]
Caption: this compound inhibits the PI3K/AKT/GSK3β signaling pathway.
Nrf2/HO-1 Activation and Anti-inflammatory Effects
This compound can activate the Nrf2/HO-1 signaling pathway. This has a protective effect against inflammation, such as that induced by lipopolysaccharide (LPS). Activated Nrf2/HO-1 signaling suppresses the pro-inflammatory TLR4/NF-κB pathway, reducing the expression of inflammatory mediators.[11]
Caption: this compound's anti-inflammatory mechanism via Nrf2 activation.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 5-Methoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the large-scale synthesis of 5-Methoxyflavone. It includes a detailed troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and visual workflows to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| YLD-001 | Why is the overall yield of this compound significantly lower than expected in our large-scale synthesis? | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.[1] 2. Side reactions: Formation of byproducts such as coumarins or other isomeric flavonoids can reduce the yield of the desired product. 3. Degradation of product: The product might be sensitive to the reaction or work-up conditions, leading to degradation. 4. Loss during work-up and purification: Significant amounts of product can be lost during extraction, crystallization, and other purification steps. | 1. Optimize reaction conditions: Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature. Ensure efficient stirring, especially in large vessels. 2. Control reaction parameters: Carefully control the stoichiometry of reactants and the reaction temperature to minimize side reactions. The choice of base and solvent can also be critical. 3. Use milder conditions: If product degradation is suspected, explore milder reaction conditions or a different synthetic route. 4. Optimize work-up and purification: Minimize the number of transfer steps. Use an appropriate solvent system for extraction and crystallization to maximize recovery. |
| PUR-001 | Our final product is contaminated with a significant amount of starting material (e.g., 2'-hydroxy-5'-methoxyacetophenone). How can we improve purity? | 1. Incomplete reaction: The initial condensation or cyclization reaction did not proceed to completion. 2. Inefficient purification: The purification method (e.g., recrystallization, column chromatography) is not effectively separating the product from the starting material. | 1. Drive the reaction to completion: Increase the reaction time, temperature, or the equivalents of the coupling partner. Monitor by TLC/HPLC until the starting material is consumed. 2. Optimize purification: For recrystallization, screen different solvent systems. For column chromatography, optimize the eluent system to achieve better separation. Sublimation has also been reported as a potential purification method for flavones.[2] |
| RXN-001 | The Baker-Venkataraman rearrangement to form the 1,3-diketone intermediate is sluggish or failing at a larger scale. What could be the issue? | 1. Ineffective base: The base used (e.g., KOH, NaH) may not be strong enough or may be of poor quality. The base can also be quenched by moisture.[3] 2. Poor solvent choice: The solvent may not be suitable for the reaction at scale, leading to poor solubility of reactants or intermediates. Anhydrous aprotic solvents are generally preferred.[3] 3. Low temperature: The reaction may require a higher temperature to proceed at a reasonable rate. | 1. Select an appropriate base: Ensure the use of a strong, dry base. Potassium tert-butoxide is an effective base for this rearrangement.[4] Use freshly opened or properly stored base. 2. Use anhydrous solvents: Employ anhydrous solvents like THF or DMSO to prevent quenching of the base and hydrolysis of the ester.[3] 3. Optimize temperature: Gradually increase the reaction temperature while monitoring the reaction progress. |
| CYC-001 | We are observing the formation of coumarins as a major byproduct during the Allan-Robinson reaction. How can this be minimized? | The Allan-Robinson reaction can sometimes yield coumarins, especially when aliphatic anhydrides are used. With aromatic anhydrides, the reaction conditions can still favor coumarin formation.[5] | Carefully control the reaction temperature and the choice of anhydride and base. Using the sodium salt of the aromatic acid corresponding to the anhydride can help favor flavone formation. |
| PUR-002 | Purification by column chromatography is proving to be difficult and not scalable. Are there alternative methods for purifying large batches of this compound? | Column chromatography can be time-consuming and require large volumes of solvent, making it less ideal for large-scale purification. | Recrystallization: This is often the most scalable purification method. A systematic screening of solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes) should be performed to find a system that provides good recovery and high purity. Slurry washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective and scalable purification step. |
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes for the large-scale synthesis of this compound?
The most common and scalable synthetic routes for this compound are:
-
Baker-Venkataraman Rearrangement: This involves the reaction of 2'-hydroxy-5'-methoxyacetophenone with benzoyl chloride to form an ester, which then undergoes an intramolecular rearrangement in the presence of a base to form a 1,3-diketone. Subsequent acid-catalyzed cyclization yields this compound. This is often a reliable method for synthesizing flavones.[3][6]
-
Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone (2'-hydroxy-5'-methoxyacetophenone) with an aromatic anhydride (benzoic anhydride) and its sodium salt (sodium benzoate) to form the flavone directly.[5][7][8]
-
Synthesis via Chalcone Cyclization: This two-step process involves the Claisen-Schmidt condensation of 2'-hydroxy-5'-methoxyacetophenone with benzaldehyde to form a 2'-hydroxychalcone intermediate. This intermediate is then subjected to oxidative cyclization using reagents like iodine in DMSO to yield this compound.
2. What are the critical safety precautions to consider when scaling up the synthesis of this compound?
When scaling up, it is crucial to:
-
Conduct a thorough risk assessment for each step.
-
Ensure proper ventilation and use of personal protective equipment (PPE), especially when handling flammable solvents, corrosive acids, and strong bases.
-
Carefully manage exotherms, particularly during the addition of reagents. Use controlled addition rates and ensure adequate cooling capacity.
-
Be aware of the potential for pressure build-up in closed systems, especially when heating reactions.
3. How can I effectively monitor the progress of the reaction on a large scale?
For large-scale reactions, it is important to have reliable in-process controls. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. Small aliquots of the reaction mixture can be withdrawn at regular intervals to monitor the consumption of starting materials and the formation of the product.
4. What is a typical yield and purity I can expect for the large-scale synthesis of this compound?
Yields and purity can vary depending on the chosen synthetic route and the scale of the reaction. For a well-optimized process on a multi-gram scale, yields can range from 60% to over 80%. The purity of the final product after recrystallization should ideally be ≥98%.
| Synthetic Route | Typical Scale | Reported Yield Range | Key Considerations |
| Baker-Venkataraman | Lab to Pilot | 60-85% | Requires careful control of base and anhydrous conditions. |
| Allan-Robinson | Lab to Pilot | 50-75% | Can have competing side reactions leading to coumarins. |
| Chalcone Cyclization | Lab to Pilot | 65-90% | Two-step process; oxidative cyclization needs careful optimization. |
Experimental Protocols
Protocol 1: Multi-gram Synthesis of this compound via Baker-Venkataraman Rearrangement
This protocol is adapted for a larger laboratory scale.
Step 1: Synthesis of 2-Benzoyloxy-5-methoxyacetophenone
-
To a stirred solution of 2'-hydroxy-5'-methoxyacetophenone (50 g, 0.3 mol) in anhydrous pyridine (250 mL) cooled in an ice bath, slowly add benzoyl chloride (46.4 g, 0.33 mol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a mixture of ice (500 g) and concentrated hydrochloric acid (100 mL).
-
Filter the precipitated solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 2-benzoyloxy-5-methoxyacetophenone.
Step 2: Baker-Venkataraman Rearrangement to 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione
-
To a solution of 2-benzoyloxy-5-methoxyacetophenone (40 g, 0.148 mol) in anhydrous pyridine (200 mL), add powdered potassium hydroxide (16.6 g, 0.296 mol).
-
Heat the mixture to 50-60 °C and stir for 3-4 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice (400 g) and concentrated hydrochloric acid (80 mL).
-
The precipitated yellow solid is the 1,3-diketone. Filter the solid, wash with water, and dry.
Step 3: Cyclization to this compound
-
Suspend the crude 1,3-diketone (30 g, 0.111 mol) in glacial acetic acid (150 mL).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 mL).
-
Heat the mixture to reflux (around 110-120 °C) for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water (500 mL).
-
Filter the precipitated white solid, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Synthetic Pathway via Baker-Venkataraman Rearrangement
Caption: Synthesis of this compound via Baker-Venkataraman pathway.
References
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 4. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. books.rsc.org [books.rsc.org]
- 7. The syntheses of mikanin, combretol, and 3,5,7-trihydroxy-2′-methoxy-flavone, and the purification of flavones by sublimation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Methoxyflavone Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxyflavone in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice for efficacy studies?
A1: A typical starting dose for this compound in mice for efficacy studies can range from 10 mg/kg to 100 mg/kg, administered either intraperitoneally (i.p.) or orally (p.o.). The optimal dose will depend on the specific research application, the animal model used, and the desired therapeutic effect. For instance, in studies investigating its anxiolytic-like effects, doses of 10, 20, or 40 mg/kg (i.p.) have been shown to be effective.[1] For anti-cancer studies in xenograft mouse models, a dose of 100 mg/kg has been used.[2]
Q2: What is the recommended administration route for this compound in vivo?
A2: Both intraperitoneal (i.p.) and oral (p.o.) administration routes have been successfully used for this compound and related methoxyflavones in in vivo studies. The choice of administration route may impact the compound's bioavailability and pharmacokinetic profile. Oral administration is often preferred for its convenience and clinical relevance, while i.p. injection can be used to bypass first-pass metabolism and potentially achieve higher systemic exposure. For example, a study on the sedative-hypnotic effects of this compound in mice utilized i.p. injections of 50, 100, and 150 mg/kg.
Q3: What is the known toxicity profile of this compound?
A3: Based on available data, this compound appears to have a relatively low toxicity profile. An acute oral toxicity study in mice determined the LD50 to be 2154.07 mg/kg.[3] In a lung adenocarcinoma xenograft mouse model, treatment with 100 mg/kg of this compound did not cause observable organ toxicity.[2] However, it is always recommended to perform preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
Q4: What are the known pharmacokinetic properties of this compound and related compounds?
A4: While specific pharmacokinetic data for this compound is limited, studies on structurally similar methoxyflavones provide valuable insights. For instance, after a single oral dose of 10 mg/kg of 5,7-dimethoxyflavone in mice, the peak plasma concentration (Cmax) was 1870 ± 1190 ng/mL, reached within 30 minutes (Tmax), with a terminal half-life of 3.40 ± 2.80 hours.[4][5] A study on a Kaempferia parviflora extract in rats, containing various methoxyflavones, showed that after oral administration, the maximal concentrations of the different methoxyflavones were reached within 1 to 2 hours, with half-lives ranging from 3 to 6 hours.[6] However, the oral bioavailability of these methoxyflavones was found to be low, ranging from 1 to 4%.[6]
Troubleshooting Guide
Issue: Low or no observable efficacy at the initial dose.
-
Possible Cause: The initial dose may be too low for the specific animal model or disease state. Bioavailability might be a limiting factor, especially with oral administration.
-
Troubleshooting Steps:
-
Increase the Dose: Gradually increase the dose in subsequent cohorts. Refer to the dosage tables below for reported effective dose ranges in different models.
-
Change Administration Route: If using oral administration, consider switching to intraperitoneal injection to potentially increase systemic exposure.
-
Optimize Vehicle: Ensure the vehicle used for administration is appropriate and effectively solubilizes the compound. See the Experimental Protocols section for recommended vehicles.
-
Assess Compound Stability: Verify the stability of your this compound stock solution.
-
Issue: Signs of toxicity or adverse effects in treated animals.
-
Possible Cause: The administered dose may be too high for the specific animal model, or the vehicle itself could be causing adverse reactions.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose in subsequent experiments.
-
Evaluate the Vehicle: Conduct a vehicle-only control group to assess for any vehicle-related toxicity. If necessary, explore alternative, less toxic vehicles.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity such as weight loss, lethargy, or changes in behavior. If severe adverse effects are observed, euthanize the animals immediately and reconsider the experimental design.
-
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound
| Research Area | Animal Model | Dosage | Administration Route | Observed Effects | Reference |
| Sedative-hypnotic | Mice | 50, 100, 150 mg/kg | i.p. | Dose-dependent reduction in locomotor activity, increased sleep duration. | [7] |
| Anxiolytic-like | Mice | 10, 20, 40 mg/kg | i.p. | Increased time spent in open arms of elevated plus maze. | [1] |
| Anti-cancer | Nude mice (LUAD xenograft) | 100 mg/kg | Not specified | Suppressed tumor growth. | [2] |
| Anti-inflammatory (Lung Injury) | Mice | Not specified | Not specified | Reduced inflammation and lung injury. | [3][8] |
Table 2: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Mice (Oral Administration, 10 mg/kg)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 1870 ± 1190 | [4][5] |
| Tmax (h) | 0.5 | [4][5] |
| t1/2 (h) | 3.40 ± 2.80 | [4][5] |
| AUCt (h*ng/mL) | 532 ± 165 | [4][5] |
| Vd/F (L/kg) | 90.1 ± 62.0 | [4][5] |
| CL/F (L/h/kg) | 20.2 ± 7.5 | [4][5] |
Table 3: Pharmacokinetic Parameters of Methoxyflavones from Kaempferia parviflora Extract in Rats (Oral Administration)
| Compound | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| 5,7-Dimethoxyflavone (DMF) | ~0.6 | ~1-2 | ~3-6 | ~1-4 | [6] |
| 5,7,4'-Trimethoxyflavone (TMF) | ~0.8 | ~1-2 | ~3-6 | ~1-4 | [6] |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | ~0.55 | ~1-2 | ~3-6 | ~1-4 | [6] |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound in Mice
-
Vehicle Preparation:
-
Option A (Aqueous Suspension): Suspend this compound in distilled water. Sonication may be required to achieve a uniform suspension.
-
Option B (Methyl Cellulose Suspension): Prepare a 0.5% methyl cellulose solution in sterile water. Add the calculated amount of this compound to the vehicle and vortex thoroughly to create a homogenous suspension.[9]
-
-
Dosage Calculation: Calculate the required volume of the suspension based on the desired dose (mg/kg) and the concentration of this compound in the vehicle. The final volume should not exceed 10 mL/kg body weight.
-
Animal Handling and Gavage:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-administration for any signs of distress.[10][11]
-
Protocol 2: Preparation and Intraperitoneal (i.p.) Injection of this compound in Mice
-
Vehicle Preparation:
-
Option A (DMSO/Saline): Dissolve this compound in a minimal amount of Dimethyl sulfoxide (DMSO). Further dilute with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
Option B (PEG400/Saline): A vehicle consisting of 13.5% DMSO, 36.5% saline, and 50% PEG400 has been used for a related tetramethoxyflavone.[10]
-
-
Dosage Calculation: Calculate the injection volume based on the desired dose and the final concentration of this compound in the vehicle. The total injection volume should generally not exceed 10 mL/kg.[12]
-
Injection Procedure:
-
Properly restrain the mouse, exposing the lower abdominal quadrants.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Mandatory Visualization
Figure 1: General experimental workflow for in vivo studies with this compound.
References
- 1. Mosloflavone-Resveratrol Hybrid TMS-HDMF-5z Exhibits Potent In Vitro and In Vivo Anti-Inflammatory Effects Through NF-κB, AP-1, and JAK/STAT Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-induced AMPKα activation inhibits NF-κB and P38 MAPK signaling to attenuate influenza A virus-mediated inflammation and lung injury in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates LPS-mediated lung injury by promoting Nrf2-mediated the suppression of NOX4/TLR4 axis in bronchial epithelial cells and M1 polarization in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.fsu.edu [research.fsu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 5-Methoxyflavone Instability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of 5-Methoxyflavone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of my aqueous buffer?
A1: this compound has poor aqueous solubility, a common characteristic of many flavonoids. This is due to its largely nonpolar chemical structure. When the concentration in your aqueous solution exceeds its solubility limit, it will precipitate. Factors such as pH and the presence of co-solvents can significantly influence its solubility.
Q2: I'm observing a decrease in the concentration of this compound in my stock solution over time. What is happening?
A2: this compound can be susceptible to degradation in aqueous solutions. This degradation can be influenced by factors such as pH, temperature, and exposure to light. Flavonoids can undergo hydrolysis or oxidation, leading to a loss of the active compound. It is crucial to store stock solutions under appropriate conditions (e.g., refrigerated, protected from light) and to determine the stability of the compound in your specific experimental buffer.
Q3: Can I use organic co-solvents to dissolve this compound?
A3: Yes, using a small percentage of an organic co-solvent like DMSO or ethanol is a common practice to dissolve poorly soluble compounds like this compound. However, it is critical to ensure that the final concentration of the organic solvent is compatible with your experimental system (e.g., cell culture, enzyme assays) and does not interfere with the results. Always run appropriate vehicle controls.
Q4: Are there methods to increase the aqueous solubility and stability of this compound without using organic solvents?
A4: Yes, several formulation strategies can enhance the aqueous solubility and stability of flavonoids. One effective method is the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes. This encapsulation can significantly increase the apparent water solubility of the flavonoid. Other techniques include the use of nanoparticles, liposomes, and co-crystallization.
Troubleshooting Guides
Issue 1: Precipitation of this compound During Experiment
| Potential Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | Determine the approximate solubility of this compound in your specific buffer. Prepare a saturated solution, centrifuge, and quantify the supernatant concentration using a validated analytical method like HPLC. Work below this concentration. |
| pH of the medium. | The solubility of flavonoids can be pH-dependent. Evaluate the solubility of this compound at different pH values relevant to your experiment. Some flavonoids are more soluble at slightly alkaline or acidic pH. |
| "Salting out" effect. | High salt concentrations in your buffer can decrease the solubility of organic molecules. If possible, try to reduce the ionic strength of your buffer. |
| Temperature changes. | Solubility is often temperature-dependent. Ensure your solutions are maintained at a constant temperature. If you are performing experiments at a lower temperature than that at which the stock solution was prepared, precipitation may occur. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or covering with aluminum foil. |
| Perform a stability study of this compound in your experimental buffer under the conditions of your assay (e.g., temperature, duration). Quantify the compound at different time points to determine its degradation rate. | |
| Interaction with components of the experimental medium. | Some components in complex media (e.g., proteins in cell culture media) can bind to flavonoids, reducing their effective concentration. Consider this possibility when interpreting your data. |
| Inaccurate initial concentration due to poor solubility. | After preparing your stock solution in an organic solvent, ensure it is fully dissolved before further dilution into aqueous buffers. Visually inspect for any undissolved particles. When diluting into an aqueous buffer, add the stock solution dropwise while vortexing to prevent immediate precipitation. |
Data Presentation
Table 1: Solubility Enhancement of 5,7-Dimethoxyflavone (a this compound analog) using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Data adapted from a study on a structurally similar methoxyflavone to illustrate the potential for solubility enhancement.
| Parameter | Value |
| Initial Solubility of 5,7-Dimethoxyflavone in Water | ~0.01 mM |
| Solubility with 10 mM HP-β-CD | ~0.24 mM |
| Fold Increase in Solubility | ~24-fold |
| Complex Stoichiometry (Flavonoid:HP-β-CD) | 1:1 |
| Apparent Stability Constant (Ks) | 2.4 x 10³ M⁻¹ |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the aqueous buffer of interest in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Carefully collect a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC-UV method.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol that should be optimized and validated for your specific instrumentation and experimental conditions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with a low percentage of B, and gradually increase to elute this compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).
-
Column Temperature: 25°C.
-
-
Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample or solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light.
-
-
Analysis: Analyze the stressed samples by HPLC. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.
-
Stability Study:
-
Prepare a solution of this compound in the aqueous buffer of interest.
-
Store the solution under the desired experimental conditions (e.g., specific pH, temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and analyze by the validated HPLC method to determine the remaining concentration of this compound.
-
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/AKT/GSK-3β signaling pathway and the inhibitory effect of this compound.
Caption: Nrf2/HO-1 signaling pathway and the activating effect of this compound.
Experimental Workflow
Caption: Workflow for determining the degradation kinetics of this compound.
Technical Support Center: 5-Methoxyflavone HPLC-DAD Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxyflavone analysis using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC-DAD method for this compound analysis?
A1: A common starting point for analyzing this compound involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like acetic or formic acid) and an organic component (typically acetonitrile or methanol).[1][2][3] Detection is frequently set at 254 nm.[1][4]
Q2: How should I prepare my sample for analysis?
A2: Samples containing this compound should be dissolved in a solvent compatible with the initial mobile phase, such as methanol or a mixture of methanol and water.[3][5] It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates that could clog the HPLC system.[3][5] For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to clean up the sample and reduce interferences.[5][6]
Q3: What are the expected retention times for 5-methoxyflavones?
A3: Retention times are highly method-dependent. However, for some published methods, retention times for various methoxyflavones have been reported in the range of 19 to 23 minutes.[2][4][7] It is essential to run a standard of this compound to determine its specific retention time under your chromatographic conditions.
Q4: How can I confirm the identity of the this compound peak?
A4: The Diode-Array Detector (DAD) is a powerful tool for peak identification. You can compare the UV-Vis spectrum of your peak of interest with that of a pure this compound standard.[1][8] The spectra should match if the peak corresponds to this compound.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC-DAD analysis of this compound.
Problem 1: No Peak or Very Small Peak for this compound
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Wavelength | Ensure the DAD is set to a wavelength where this compound has strong absorbance, typically around 254 nm.[1][4] Check the UV spectrum of a standard to confirm the optimal wavelength. |
| Injection Issue | Verify the autosampler or manual injector is functioning correctly. Check for air bubbles in the syringe or sample loop.[9] |
| Sample Degradation | This compound may be unstable under certain conditions. Prepare fresh samples and store them appropriately, protected from light and at a low temperature if necessary.[2] |
| Low Sample Concentration | The concentration of this compound in your sample may be below the limit of detection (LOD) of your method.[3] Consider concentrating your sample or using a more sensitive method. |
| Incorrect Mobile Phase | An inappropriate mobile phase composition can lead to very long retention times or no elution at all. Ensure the mobile phase has sufficient organic solvent to elute the relatively nonpolar this compound.[10] |
Problem 2: Peak Tailing
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | Flavonoids can interact with residual silanol groups on the silica-based C18 column, causing peak tailing.[11][12][13] Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress this interaction.[1][3] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion.[5] Dilute your sample and re-inject. |
| Column Degradation | An old or poorly maintained column can exhibit poor peak shapes.[9] Try flushing the column or replacing it with a new one. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[12] Use tubing with a narrow internal diameter and keep lengths to a minimum. |
Problem 3: Ghost Peaks
Possible Causes & Solutions
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives can appear as ghost peaks, especially in gradient elution.[14][15][16] Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[17] |
| Sample Carryover | Residue from a previous injection can elute in a subsequent run.[17][18] Implement a thorough needle wash program on the autosampler and inject a blank solvent run to check for carryover. |
| Contaminated Sample Vials/Caps | Impurities can leach from the vials or septa. Use high-quality, certified vials and caps. |
| System Contamination | The HPLC system itself (e.g., pump seals, injector rotor seal) can be a source of contamination.[16] Flush the system with a strong solvent like isopropanol. |
Problem 4: Retention Time Shifts
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition can lead to shifts in retention time.[19] Prepare the mobile phase carefully and consistently. Premixing the mobile phase components can improve reproducibility. |
| Column Temperature Fluctuation | Changes in column temperature will affect retention times.[1] Use a column oven to maintain a constant and stable temperature. |
| Pump Issues | A malfunctioning pump can deliver an inconsistent mobile phase composition or flow rate.[9] Check for leaks, and ensure the pump is properly primed and degassed. |
| Column Equilibration | Insufficient column equilibration time between runs can cause retention time drift.[9] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
General HPLC-DAD Method for this compound Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% acetic acid or 0.1% formic acid.[1][3]
-
Gradient Program:
-
Start with a lower percentage of Mobile Phase B (e.g., 5-10%).
-
Increase the percentage of Mobile Phase B over 20-30 minutes to elute the compound.
-
Include a column wash step with a high percentage of Mobile Phase B.
-
Return to initial conditions and allow for column re-equilibration.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.[2]
Quantitative Data Summary
The following table summarizes typical validation parameters reported for HPLC-DAD methods for methoxyflavones. Note that these values are method-dependent.
| Parameter | Typical Value Range | Reference |
| Retention Time (min) | 19 - 23 | [2][4][7] |
| Limit of Detection (LOD) (µg/mL) | 0.052 - 1.01 | [2][3] |
| Limit of Quantification (LOQ) (µg/mL) | 1.48 - 3.07 | [2][3] |
| Linearity (r²) | > 0.999 | [1][2][3] |
| Recovery (%) | 96.6 - 104.38 | [2] |
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromtech.com [chromtech.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 15. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 16. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 17. uhplcs.com [uhplcs.com]
- 18. mastelf.com [mastelf.com]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
minimizing off-target effects of 5-Methoxyflavone in experiments
Technical Support Center: 5-Methoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a naturally derived or synthetic flavonoid compound. A key identified mechanism of action is the inhibition of DNA polymerase-beta (Pol-β), an enzyme involved in DNA base excision repair.[1][2] This activity is linked to its neuroprotective effects against β-amyloid toxicity, where it prevents aberrant cell-cycle initiation in neurons.[1]
Q2: Beyond its primary target, what other biological activities does this compound exhibit?
A2: this compound is biologically promiscuous and demonstrates a wide range of activities that can be either therapeutic or constitute off-target effects depending on the research context. These include:
-
Anti-cancer effects: It inhibits the proliferation of cancer cells, such as lung adenocarcinoma, by targeting the PI3K/AKT/GSK3β signaling pathway, which leads to the degradation of Cyclin D1.[3][4]
-
Anti-inflammatory activity: It can suppress inflammation by inhibiting pathways like TLR4/NF-κB and activating the Nrf2/HO-1 signaling cascade.[3][5]
-
CNS depressant effects: It acts as a sedative, hypnotic, and anxiolytic agent, primarily through modulation of GABA-A and serotonergic (5-HT1A) receptors.[6]
Q3: Why is it critical to consider off-target effects when using this compound?
A3: The broad bioactivity of this compound means it can influence multiple signaling pathways simultaneously.[3] For instance, if you are studying its anti-cancer properties in a xenograft model, its sedative effects via GABA-A receptors are an important off-target consideration that could affect the animal's overall health and behavior.[7] Unidentified off-target effects can lead to misinterpretation of experimental results, attributing a biological outcome to the intended target (e.g., Pol-β) when another pathway is responsible.
Q4: How does the methoxy group on the flavone structure influence its properties?
A4: The presence of methoxy groups on a flavone scaffold, as in this compound, generally increases metabolic stability and membrane permeability compared to their hydroxylated counterparts.[8][9] This enhanced bioavailability is a significant advantage for in vivo studies but also means the compound can reach and interact with a wider range of unintended targets throughout the body.[10]
Q5: Are there computational tools to predict potential off-target effects of this compound?
A5: Yes, in silico methods are valuable for predicting potential off-target interactions. Ligand-based and proteochemometric models can screen compound structures against databases of known protein targets to identify likely binding partners.[5] Such computational approaches predicted that related methoxyflavones could bind to various GABA-A receptor subunits and serotonin receptors, which was later confirmed in vivo.[5]
Troubleshooting Guide
| Problem / Observation | Potential Cause (Off-Target Effect) | Recommended Action & Troubleshooting Steps |
| Inconsistent results in cell viability/proliferation assays across different cell lines. | Cell-type specific signaling pathways are being affected. For example, this compound's effect on the PI3K/AKT pathway may be potent in cancer cells with mutations in this pathway, but less so in others.[3] | 1. Characterize your cell lines: Check the baseline activation status of major pathways (e.g., PI3K/AKT, MAPK).2. Use a panel of cell lines: Test the compound on a diverse set of cell lines (e.g., with and without the target protein, different tissue origins) to identify patterns.3. Perform dose-response curves: Determine the EC50 in each cell line to quantify sensitivity. |
| Unexpected phenotypic changes in cells (e.g., morphology, adhesion) at effective concentrations. | This compound is known to impact multiple signaling cascades, including those controlling the cytoskeleton and cell cycle.[3][4] These could be off-target effects unrelated to your primary hypothesis. | 1. Lower the concentration: Use the lowest possible concentration that still elicits the desired on-target effect.2. Include pathway-specific inhibitors: Use well-characterized inhibitors for suspected off-target pathways (e.g., a PI3K inhibitor) in combination with this compound to see if the unexpected phenotype is reversed.3. Washout experiment: Treat cells with this compound for a short period, then replace with fresh media. Observe if the phenotype is reversible, which can indicate a transient signaling effect rather than terminal toxicity. |
| In vivo study shows unexpected animal behavior (e.g., sedation, reduced mobility). | This is likely due to this compound's known CNS depressant effects mediated by GABA-A and other receptors.[6][7] | 1. Adjust the dose: Carefully titrate the dose to find a therapeutic window that minimizes behavioral side effects while maintaining efficacy for the primary endpoint.2. Refine the administration route: Consider local administration if the target is localized (e.g., intratumoral injection) to reduce systemic exposure.3. Use specific antagonists: As a control experiment, co-administer a GABA-A antagonist like bicuculline to confirm if the sedative effects are mediated by this off-target interaction.[6] |
| Observed effect does not correlate with the expression level of the intended target (e.g., Pol-β). | The phenotype is likely driven by an off-target mechanism. This compound's polypharmacology means it can act through various proteins like PI3K, AKT, or TLR4.[3] | 1. Genetic validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target (Pol-β). If this compound still produces the same effect in these cells, the cause is off-target.2. Rescue experiment: Overexpress the target protein. If this rescues the phenotype or reduces the compound's effect, it provides strong evidence for on-target activity.3. Profiling screen: If resources permit, perform a kinase panel screen or a targeted proteomics study to identify which other proteins or pathways are modulated by this compound at the effective concentration.[11] |
Quantitative Data Summary
Table 1: Experimentally Determined Concentrations of this compound
| Experimental Model | Application | Concentration / Dose | Outcome |
| Human Lung Adenocarcinoma Cells (in vitro) | Anti-proliferation | 20-80 µM | Inhibition of cell proliferation and G0/G1 phase arrest.[4] |
| Murine Models (in vivo) | Sedative-Hypnotic Effects | 50, 100, 150 mg/kg (i.p.) | Dose-dependent reduction in spontaneous locomotor activity.[7] |
| Murine Models (in vivo) | Anxiolytic-like Effects | 10, 20, 40 mg/kg (i.p.) | Increased time spent in open arms of elevated plus maze.[6] |
| Lung Adenocarcinoma Xenograft (in vivo) | Anti-tumor | 100 mg/kg | Suppression of tumor growth without causing organ toxicity.[3] |
| Primary Neuronal Cultures | Neuroprotection | 1-10 µM | Reduction in Aβ-triggered S-phase entry and apoptosis.[1] |
Table 2: Known On-Target and Potential Off-Target Interactions
| Target Class | Specific Target / Pathway | Associated Effect | Primary Research Area |
| Primary On-Target | DNA Polymerase-beta (Pol-β) | Inhibition of DNA repair | Neurodegeneration, Cancer[1][12] |
| Kinase Signaling | PI3K/AKT/GSK3β ↓ | Cyclin D1 degradation, cell cycle arrest | Cancer[3][4] |
| MAPK (p38) ↓ | Anti-inflammatory | Inflammation[3][5] | |
| Inflammatory Signaling | TLR4/NF-κB ↓ | Reduced pro-inflammatory cytokines | Inflammation[3][5] |
| Nrf2/HO-1 ↑ | Antioxidant response | Inflammation[3] | |
| Neurotransmitter Receptors | GABA-A Receptors | CNS depression, sedation, anxiolysis | Neuroscience[6] |
| Serotonin (5-HT1A) Receptors | Anxiolysis | Neuroscience[6] | |
| Adenosine, Glycine, NMDA Receptors | Sedation, hypnosis | Neuroscience[7] | |
| Transcription Factors | STAT3 ↓ | Downregulation of PD-L1 | Immuno-oncology[3] |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using siRNA
This protocol describes how to use small interfering RNA (siRNA) to knock down the primary target of this compound, DNA Polymerase-β (POLB), to determine if the observed cellular effect is target-dependent.
Materials:
-
Target cells (e.g., A549 lung cancer cells)
-
siRNA targeting human POLB (and a non-targeting scramble control)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Western blot reagents (antibodies for Pol-β and loading control like β-actin)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates (for protein analysis) and 96-well plates (for viability assay) at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Transfection (Day 1):
-
Prepare two sets of transfection complexes: one with POLB-targeting siRNA and one with a non-targeting (scramble) control siRNA.
-
For each well of a 6-well plate, dilute 50 pmol of siRNA into 250 µL of Opti-MEM. In a separate tube, dilute 5 µL of RNAiMAX into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and RNAiMAX solutions, mix gently, and incubate for 15 minutes at room temperature.
-
Add the 500 µL complex to the cells. Incubate for 48-72 hours.
-
-
Confirmation of Knockdown (Day 3-4):
-
Harvest cells from the 6-well plates. Lyse one set of cells to prepare protein lysates.
-
Perform Western blotting using an anti-Pol-β antibody to confirm successful knockdown compared to the scramble control.
-
-
This compound Treatment and Viability Assay (Day 3-4):
-
To the 96-well plates (containing both scramble and POLB-knockdown cells), add fresh media containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.
-
-
Data Analysis:
-
Compare the dose-response curves of this compound in scramble-transfected cells vs. POLB-knockdown cells.
-
Interpretation: If the knockdown of Pol-β significantly reduces the cytotoxic effect of this compound, it confirms the effect is on-target. If the cytotoxicity remains unchanged, the effect is likely mediated by an off-target mechanism.
-
Visualizations
Caption: PI3K/AKT/GSK3β signaling pathway inhibited by this compound.
Caption: Experimental workflow for deconvoluting on-target vs. off-target effects.
Caption: Logical relationships of this compound's on-target and off-target activities.
References
- 1. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Polymerase β Outperforms DNA Polymerase γ in Key Mitochondrial Base Excision Repair Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.vistas.ac.in [ir.vistas.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity [ibb.cnr.it]
refining protocols for consistent 5-Methoxyflavone results
Welcome to the technical support center for 5-Methoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting for consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
A1: this compound is a naturally occurring flavonoid compound.[1] Its primary mechanisms of action include the inhibition of DNA polymerase-beta, neuroprotection against beta-amyloid toxicity, and induction of apoptosis in cancer cells.[2] It has also been shown to possess central nervous system (CNS) depressant effects mediated through GABAA receptors.[2]
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways:
-
Apoptosis Pathway: It can induce apoptosis by down-regulating anti-apoptotic proteins like cFLIP and Mcl-1, and up-regulating the pro-apoptotic protein BAX.[2][3] It also induces TRAIL-R1 (DR4) and TRAIL-R2 (DR5).[2]
-
PI3K/AKT/GSK3β Pathway: In some cancer models, it has been found to inactivate this pathway, leading to the degradation of cyclin D1.[4]
-
Nrf2/HO-1 Pathway: this compound can activate this pathway, which helps in attenuating pro-inflammatory responses.[4]
-
TLR4/NOX4/ROS/NF-κB/P38 MAPK Pathway: It can suppress this pro-inflammatory pathway.[4]
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2] The solid form should be stored at 10°C - 25°C, protected from light.[1]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound is poorly soluble in water.[5] For in vitro experiments, it is typically dissolved in an organic solvent like DMSO.[6] For in vivo studies, a common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.[2]
Q5: What are some common issues with bioavailability in in vivo studies?
A5: Like many flavonoids, this compound can suffer from poor oral bioavailability due to its lipophilic nature and potential for metabolic biotransformation through O-demethylation.[7] Formulation strategies such as using co-solvents or delivery systems like nanosuspensions or cyclodextrins may be necessary to improve absorption.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cell viability/cytotoxicity results | 1. Poor solubility: this compound may precipitate out of the culture medium. 2. Cell line variability: Different cell lines can have varying sensitivities. 3. Compound degradation: Improper storage or handling of the compound. | 1. Ensure complete dissolution in a stock solvent (e.g., DMSO) before diluting in culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. 2. Establish a dose-response curve for each cell line. 3. Follow recommended storage conditions and prepare fresh working solutions for each experiment.[2] |
| Low or no effect in in vivo studies | 1. Poor bioavailability: Inadequate absorption after administration. 2. Rapid metabolism: The compound may be quickly metabolized and cleared. 3. Incorrect dosage or administration route. | 1. Use a suitable vehicle for administration to enhance solubility and absorption (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2] 2. Consider pharmacokinetic studies to determine the optimal dosing regimen. 3. Review literature for effective doses and administration routes for similar compounds and animal models. |
| Variability in signaling pathway activation | 1. Time-dependent effects: The activation or inhibition of pathways can be transient. 2. Cellular context: The effect of this compound can be cell-type specific. 3. Off-target effects: The compound may have other unknown targets. | 1. Perform a time-course experiment to identify the optimal time point for observing the desired effect. 2. Confirm findings in multiple relevant cell lines. 3. Consider using pathway-specific inhibitors or activators to confirm the mechanism. |
| Precipitation in stock or working solutions | 1. Supersaturation: The concentration exceeds the solubility limit in the chosen solvent. 2. Temperature changes: Solubility can be temperature-dependent. | 1. Prepare a clear stock solution first and then add co-solvents sequentially.[2] Gentle heating and/or sonication can aid dissolution.[2] 2. Store solutions at the recommended temperature and allow them to equilibrate to room temperature before use. |
Quantitative Data Summary
In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| 92TAg cells | MMS toxicity enhancement | - | Significant enhancement at 10-30 µM | [2] |
| A549, H1975 (LUAD cells) | MTT assay | Cell viability | Dose-dependent decrease | [8] |
| HCT-116 | Cytotoxicity | Cell death | Dose-dependent induction | [6][9] |
| MOLT-4 | MTT assay | IC50 | 26.39 ± 0.89 µg/ml | [3] |
| U937 | MTT assay | IC50 | 46.70 ± 1.60 µg/ml | [3] |
In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Mice | i.p. | 100, 150 mg/kg | Decreased latency to loss of righting reflex | [2] |
| Mice | i.p. | 50, 100, 150 mg/kg | Dose-dependent reduction in spontaneous locomotor activity | [2] |
| Mice | i.p. | 10, 20, 40 mg/kg | Anxiolytic-like effects in elevated plus maze and light-dark box tests | [10][11] |
Experimental Protocols
1. In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, H1975) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (prepared from a DMSO stock) for the desired duration (e.g., 48 hours).[8] Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (final concentration of 100 µg/ml) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[3]
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
2. In Vivo Sedative-Hypnotic Activity (Open Field Test)
-
Animals: Use mice as the animal model.
-
Acclimatization: Allow the animals to acclimate to the experimental room for at least one hour before the test.
-
Treatment: Administer this compound (e.g., 50, 100, 150 mg/kg, i.p.) or vehicle control. A standard sedative drug like diazepam can be used as a positive control.[12]
-
Observation: Thirty minutes after administration, place each mouse in the center of an open field apparatus.
-
Data Collection: Record locomotor activity (e.g., number of squares crossed, rearing) for a defined period (e.g., 5 minutes).[12]
3. Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with this compound, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound induced apoptosis pathway.
Caption: this compound anti-inflammatory signaling.
Caption: General workflow for in vitro experiments.
References
- 1. This compound | 42079-78-7 | FM55019 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic-like activity of this compound in mice with involvement of GABAergic and serotonergic systems - in vivo and in silico evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.vistas.ac.in [ir.vistas.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5-Methoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on strategies to overcome the biopharmaceutical challenges associated with 5-Methoxyflavone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary obstacles to the oral bioavailability of this compound are its poor aqueous solubility and significant first-pass metabolism.[1] Like many flavonoids, its lipophilic nature restricts its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[2][3] Furthermore, after absorption from the gut, the compound is extensively metabolized by enzymes in the intestinal wall and liver before it can reach systemic circulation, a phenomenon known as the first-pass effect.[4][5] This presystemic metabolism significantly reduces the concentration of the active drug.[6]
Q2: What are the principal strategies to enhance the bioavailability of this compound?
A2: Strategies focus on improving solubility and/or protecting the molecule from first-pass metabolism. Key approaches include:
-
Lipid-Based Formulations: Such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), which create fine oil-in-water emulsions in the gut, keeping the drug solubilized for absorption.[7][8]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[1][7]
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, liposomes, polymeric nanoparticles) to improve solubility, stability, and absorption.[9][10]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix to increase its dissolution rate.[8][11]
-
Use of Pharmaceutical Excipients: Incorporating co-solvents (e.g., PEG 400), surfactants, or polymers that enhance solubility and/or membrane permeability.[12][13][14]
Q3: What is a Self-Microemulsifying Drug Delivery System (SMEDDS) and how does it work?
A3: A SMEDDS is an isotropic mixture of an oil, a surfactant, a co-surfactant, and the drug substance.[1][7] Upon gentle agitation with aqueous fluids in the gastrointestinal tract, this mixture spontaneously forms a fine oil-in-water microemulsion or nanoemulsion. This process increases the surface area for drug release and maintains the lipophilic drug in a solubilized state, which facilitates its absorption across the intestinal wall.[8]
Q4: How does complexation with cyclodextrins improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules like this compound within their cavity.[1] This non-covalent inclusion complex effectively masks the lipophilic nature of the drug, leading to a significant increase in its apparent water solubility and dissolution rate.[7]
Q5: What advantages do nanoformulations offer for a compound like this compound?
A5: Nanoformulations provide several advantages for improving the bioavailability of polyphenols like this compound.[9][10] By encapsulating the drug, nanocarriers can:
-
Protect it from degradation in the harsh environment of the GI tract.[15]
-
Increase its solubility and dissolution rate due to the small particle size and large surface area.[16]
-
Enhance its permeability across the intestinal epithelium.[15][16]
-
Potentially bypass first-pass metabolism by promoting lymphatic transport.[17]
Section 2: Troubleshooting Guides
Issue 1: Poor Compound Dissolution in Aqueous Buffers for In Vitro Assays
-
Q: My this compound is precipitating in the aqueous media during my in vitro dissolution or cell culture experiments. What can I do to improve its solubility?
-
A: This is a common issue due to the compound's low water solubility.[12]
-
Troubleshooting Step 1: Use of Co-solvents. Introduce a water-miscible organic solvent to the aqueous buffer. Solvents like polyethylene glycol (PEG 400) and propylene glycol (PG) have been shown to effectively solubilize methoxyflavones.[2][12] Start with low percentages (e.g., 1-5%) and increase as needed, ensuring the final solvent concentration is compatible with your experimental system (e.g., does not cause cell toxicity).
-
Troubleshooting Step 2: Prepare a Cyclodextrin Complex. Formulating this compound with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), can dramatically increase its aqueous solubility.[1][7] You can prepare this complex beforehand by methods like lyophilization (freeze-drying).
-
Troubleshooting Step 3: Incorporate Surfactants. Adding a non-ionic surfactant (at a concentration above its critical micelle concentration) to the medium can create micelles that encapsulate the drug, thereby increasing its solubility.[3]
-
Issue 2: Low Permeability Observed in Caco-2 Cell Assays
-
Q: I am using the Caco-2 cell monolayer model to assess intestinal permeability, but the apparent permeability coefficient (Papp) for this compound is extremely low, suggesting poor absorption. How can I address this?
-
A: Low permeability is a known challenge for some flavonoids.[12] The formulation of the compound applied to the cells is critical.
-
Troubleshooting Step 1: Re-evaluate the Donor Formulation. If you are dissolving the compound in a simple buffer (perhaps with a small amount of DMSO), its low solubility may be the rate-limiting step, not permeability. Ensure the compound is fully solubilized in the donor compartment. Using a co-solvent like PEG 400 has been shown to enhance the transport of methoxyflavones across Caco-2 monolayers.[12]
-
Troubleshooting Step 2: Test a SMEDDS Formulation. A SMEDDS formulation can enhance permeability. The small droplets formed by the microemulsion can interact with the cell membrane and facilitate transcellular and/or paracellular transport. Studies on related methoxyflavones have shown that a SMEDDS formulation can increase the Papp value by approximately 10-fold.[1][7]
-
Troubleshooting Step 3: Check for Efflux Transporter Activity. Flavonoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cells, reducing net transport. Consider running the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) to determine if efflux is a contributing factor.
-
Issue 3: High Variability in Plasma Concentrations During In Vivo Animal Studies
-
Q: My oral gavage studies in rats are yielding highly variable and generally low plasma concentrations of this compound. What is causing this inconsistency and how can I improve my results?
-
A: High variability is often a sign of poor and erratic absorption, which can be caused by dissolution issues and the first-pass effect.[5]
-
Troubleshooting Step 1: Move Beyond Simple Suspensions. Administering this compound as a simple aqueous suspension is likely to result in variable dissolution in the GI tract. A more robust formulation is needed.
-
Troubleshooting Step 2: Implement an Advanced Drug Delivery System. Using a bioavailability-enhancing formulation such as a SMEDDS or a cyclodextrin complex can provide more consistent and significantly higher plasma concentrations. Studies have demonstrated that these formulations can increase the oral bioavailability of related methoxyflavones by over 20- to 40-fold.[1][7]
-
Troubleshooting Step 3: Consider the First-Pass Effect. Even with improved dissolution, first-pass metabolism in the liver and gut wall will reduce the amount of drug reaching circulation.[18][19] While formulations like lipid-based systems can partially mitigate this by promoting lymphatic transport, the inherent metabolic susceptibility of the compound remains a factor.[17] The increased absorption from an advanced formulation helps to deliver a higher concentration of the drug to the metabolic enzymes, potentially saturating them and allowing a greater fraction to pass through unchanged.
-
Section 3: Quantitative Data and Experimental Protocols
Data Presentation
The following tables summarize quantitative data from studies on methoxyflavones found in Kaempferia parviflora, which provide a strong surrogate for understanding the potential enhancements for this compound.
Table 1: Enhancement of Oral Bioavailability for Methoxyflavones Using Advanced Formulations [1][7]
| Formulation | Methoxyflavone Marker | Fold Increase in Bioavailability (vs. Control) |
| SMEDDS | Pentamethoxyflavone (PMF) | 25.38 |
| Trimethoxyflavone (TMF) | 42.00 | |
| Dimethoxyflavone (DMF) | 26.01 | |
| 2-HP-β-CD Complex | Pentamethoxyflavone (PMF) | 21.63 |
| Trimethoxyflavone (TMF) | 34.20 | |
| Dimethoxyflavone (DMF) | 22.90 |
Table 2: Enhancement of In Vitro Permeability Across Caco-2 Cell Monolayers
| Formulation / Solvent | Methoxyflavone Marker | Apparent Permeability (Papp) (cm/s) | Fold Increase (vs. Control) |
| SMEDDS [1][7] | (Mixture) | - | ~10 |
| 2-HP-β-CD Complex [1][7] | (Mixture) | - | ~3.5 |
| PEG 400 Solution [12] | Dimethoxyflavone (DMF) | 24.07 x 10⁻⁶ | - |
| Trimethoxyflavone (TMF) | 22.59 x 10⁻⁶ | - | |
| Pentamethoxyflavone (PMF) | 19.63 x 10⁻⁶ | - |
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is adapted from a methodology used for methoxyflavone-rich extracts.[1][7]
-
Objective: To formulate this compound in a SMEDDS to enhance its solubility and oral absorption.
-
Materials:
-
This compound (API)
-
Oil Phase: Triglyceride of coconut oil
-
Surfactant: Polyoxyethylene castor oil (e.g., Kolliphor® RH40)
-
Co-solvent: Propylene glycol
-
-
Methodology:
-
Prepare the SMEDDS vehicle by accurately weighing and combining the oil, surfactant, and co-solvent in the following ratio (w/w): 20% triglyceride of coconut oil, 53.3% polyoxyethylene castor oil, and 26.7% propylene glycol.
-
Mix the components thoroughly using a magnetic stirrer in a glass vial until a clear, homogenous solution is formed.
-
Add the desired amount of this compound to the SMEDDS vehicle.
-
Continue stirring, with gentle warming if necessary (e.g., 40°C water bath), until the this compound is completely dissolved.
-
Characterization (Optional but Recommended): To test the self-emulsification properties, add a small amount of the final formulation (e.g., 1 mL) to a larger volume of aqueous media (e.g., 250 mL of water or buffer) under gentle agitation and observe for the rapid formation of a clear or slightly bluish-white microemulsion.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Complex
This protocol is based on the complexation of methoxyflavones with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD).[1][7]
-
Objective: To prepare a soluble complex of this compound using 2-HP-β-CD to improve its dissolution rate.
-
Materials:
-
This compound (API)
-
2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD)
-
Deionized water
-
Lyophilizer (Freeze-dryer)
-
-
Methodology:
-
Determine the molar ratio for complexation (a 1:1 molar ratio is a common starting point).
-
Dissolve the calculated amount of 2-HP-β-CD in deionized water with stirring to form a clear solution.
-
Separately, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution dropwise to the aqueous 2-HP-β-CD solution under continuous stirring.
-
Continue to stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Freeze the resulting aqueous solution (e.g., at -80°C).
-
Lyophilize the frozen sample under vacuum until a dry, fluffy powder is obtained. This powder is the this compound:2-HP-β-CD inclusion complex.
-
Protocol 3: Caco-2 Cell Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of this compound formulations.[12]
-
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound formulation (test article)
-
Lucifer yellow (monolayer integrity marker)
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
-
-
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow them to differentiate into a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers to ensure integrity. A TEER value above a pre-determined threshold (e.g., >250 Ω·cm²) is required.
-
Permeability Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the this compound formulation to the apical (upper) chamber (donor). c. Add fresh transport buffer to the basolateral (lower) chamber (receiver). d. Incubate the plates at 37°C with gentle shaking. e. At pre-determined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
Integrity Confirmation: After the transport experiment, measure the flux of a low-permeability marker like Lucifer yellow to confirm that the monolayer was not compromised by the test formulation.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method like HPLC.[12]
-
Calculation: Calculate the Papp value (in cm/s) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Section 4: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. youtube.com [youtube.com]
- 7. Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 9. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 13. colorcon.com [colorcon.com]
- 14. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 15. Food macromolecule based nanodelivery systems for enhancing the bioavailability of polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. upm-inc.com [upm-inc.com]
- 18. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Technical Support Center: Managing 5-Methoxyflavone Autofluorescence in Imaging
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering autofluorescence from 5-Methoxyflavone in their imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
Q2: What are the common sources of autofluorescence in imaging experiments?
Autofluorescence can originate from several sources within a biological sample:
-
Endogenous Fluorophores: Molecules naturally present in cells and tissues, such as NADH, FAD (flavin adenine dinucleotide), collagen, elastin, and lipofuscin, all exhibit autofluorescence.
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[2]
-
Exogenous Compounds: The compound of interest, in this case, this compound, can itself be a source of autofluorescence.
-
Media and Reagents: Some components of cell culture media or staining buffers can also contribute to background fluorescence.
Q3: How can I determine if the autofluorescence I'm seeing is from this compound?
To identify the source of autofluorescence, it is crucial to include proper controls in your experiment. An essential control is a sample treated with this compound but without any fluorescent labels (e.g., antibodies, dyes). By imaging this sample using the same settings as your fully stained samples, you can observe the fluorescence originating solely from the compound and the biological specimen.
Troubleshooting Guide
Issue: My images have high background fluorescence after treating my cells/tissue with this compound.
High background fluorescence can obscure your specific signal, making data interpretation difficult. Here are several strategies to mitigate this issue, ranging from simple procedural changes to more advanced techniques.
Option 1: Chemical Quenching with Sudan Black B
Sudan Black B (SBB) is a lipophilic dye effective at quenching autofluorescence, particularly from lipofuscin.[3]
Is this the right method for me? This method is useful for fixed samples where autofluorescence is persistent and cannot be avoided through other means. It is a relatively quick and straightforward procedure.
Experimental Protocol: Sudan Black B Treatment
| Step | Procedure | Details |
|---|---|---|
| 1 | Prepare SBB Solution | Dissolve Sudan Black B in 70% ethanol to a final concentration of 0.1% (w/v). Ensure the solution is well-mixed and filtered before use. |
| 2 | Incubate Sample | Immerse the fixed and permeabilized sample in the 0.1% SBB solution for 20-25 minutes at room temperature.[4][5] |
| 3 | Wash Sample | To remove excess SBB, wash the sample three times for 5 minutes each in Phosphate Buffered Saline (PBS) containing 0.02% Tween 20.[4] For frozen sections, rinsing with water for 10 minutes is also effective.[5] |
| 4 | Proceed with Imaging | Mount the sample with an appropriate mounting medium and proceed with imaging. |
Option 2: Photobleaching
Photobleaching involves exposing the sample to intense light to destroy the fluorescent properties of the autofluorescent molecules before imaging your specific signal.[6]
Is this the right method for me? This technique is suitable for fixed samples and can be effective for a broad range of autofluorescent species. However, it requires careful optimization to avoid damaging the sample or the specific fluorescent labels.
Experimental Protocol: Photobleaching
| Step | Procedure | Details |
|---|---|---|
| 1 | Prepare Sample | Prepare your fixed sample on a microscope slide. |
| 2 | Expose to Light | Place the slide under a strong, broad-spectrum light source, such as a white phosphor LED lamp.[6] The duration of exposure needs to be optimized, but a starting point of 48 hours has been shown to be effective for significantly reducing autofluorescence in tissue sections.[6] |
| 3 | Proceed with Staining | After photobleaching, proceed with your standard immunofluorescence or other fluorescent staining protocol. |
| 4 | Image Promptly | Image the sample as soon as possible after staining to minimize any potential recovery of autofluorescence. |
Option 3: Spectral Unmixing
Spectral unmixing is a computational technique that separates the emission spectra of different fluorophores, including autofluorescence, within an image.[7][8][9][10][11]
Is this the right method for me? This is a powerful technique for distinguishing between multiple fluorescent signals, especially when their emission spectra overlap. It requires a spectral confocal microscope and appropriate software.
Experimental Protocol: Spectral Unmixing
| Step | Procedure | Details |
|---|---|---|
| 1 | Prepare Control Samples | Prepare a set of control samples, including an unstained sample (to capture the autofluorescence spectrum) and samples stained with each of your individual fluorophores. |
| 2 | Acquire Reference Spectra | On the spectral confocal microscope, acquire a reference emission spectrum (lambda stack) from each of your control samples.[8] It is critical to use the same imaging settings as for your experimental samples.[7] |
| 3 | Acquire Experimental Image | Acquire a lambda stack of your fully stained experimental sample containing this compound. |
| 4 | Perform Linear Unmixing | Use the microscope's software to perform linear unmixing. The software will use the reference spectra to computationally separate the contribution of each fluorophore and the autofluorescence to the final image.[10][11] |
Quantitative Data
Table 1: Spectral Properties of Common Endogenous Autofluorescent Species
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) |
| Collagen | 330 - 400 | 470 - 520 |
| Elastin | 330 - 400 | 470 - 520 |
| NADH | 340 - 460 | 440 - 470 |
| FAD | 450 | 520 - 540 |
| Lipofuscin | 345 - 360 | 450 - 650 |
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H12O3 | [12] |
| Molecular Weight | 252.26 g/mol | [12] |
| Excitation Maximum | To be determined by user | |
| Emission Maximum | To be determined by user | |
| Fluorescence Quantum Yield | To be determined by user |
Note: The specific excitation and emission maxima for this compound are not well-documented in publicly available literature. It is highly recommended that users experimentally determine these values using a spectrophotometer to inform their imaging setup and fluorophore selection.
Table 3: Comparison of Autofluorescence Reduction Techniques
| Technique | Pros | Cons | Best For |
| Sudan Black B | - Fast and effective for lipofuscin- Simple protocol | - Can introduce its own background if not washed properly- May not quench all types of autofluorescence | Fixed tissues with high lipofuscin content. |
| Photobleaching | - Broadly effective- No chemical additions | - Can be time-consuming- Risk of damaging sample or specific labels | Fixed samples where chemical quenchers are not desired. |
| Spectral Unmixing | - Highly specific- Can separate multiple overlapping signals- Preserves signal integrity | - Requires specialized equipment and software- Computationally intensive | Complex multi-color imaging experiments with significant spectral overlap. |
Visualizations
Caption: Experimental workflow for addressing this compound autofluorescence.
Caption: Decision tree for selecting an autofluorescence reduction method.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. biotium.com [biotium.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. user.it.uu.se [user.it.uu.se]
- 10. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microscopist.co.uk [microscopist.co.uk]
- 12. This compound | C16H12O3 | CID 94525 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Methoxyflavone Research: Technical Support Center
Welcome to the technical support center for 5-Methoxyflavone (5-MF) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing well-controlled experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multifaceted compound with several reported mechanisms of action. It has been identified as an inhibitor of DNA polymerase-beta, which can protect against beta-amyloid toxicity.[1] Additionally, it exhibits anti-inflammatory, antioxidant, and anti-cancer properties through the modulation of various signaling pathways.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[2] A common practice is to prepare a high-concentration stock solution in DMSO. For aqueous buffers, it is sparingly soluble; therefore, it's recommended to first dissolve it in ethanol and then dilute it with the aqueous buffer of choice.[2] It is advisable not to store the aqueous solution for more than a day.[2]
Q3: What are the appropriate vehicle controls for in vitro and in vivo experiments with this compound?
A3: The choice of vehicle control is critical for interpreting your results accurately.
-
In Vitro: For cell culture experiments, the vehicle control should be the solvent used to dissolve the this compound, typically DMSO or ethanol, at the same final concentration as in the experimental conditions.
-
In Vivo: For animal studies, the vehicle will depend on the route of administration. For intraperitoneal (i.p.) injections, a fine suspension in 0.5% carboxymethylcellulose (CMC) or distilled water can be used.[3]
Q4: Are there known off-target effects or cytotoxicity of this compound?
A4: Like many flavonoids, this compound can exhibit dose-dependent effects. While it has shown pro-apoptotic effects in cancer cells, high concentrations may also affect normal cells.[4] It is crucial to determine the optimal concentration range for your specific cell line or model system through dose-response experiments, such as a cell viability assay.
Troubleshooting Guides
Cell-Based Assays
Issue: Inconsistent results in MTT or other tetrazolium-based cell viability assays.
-
Possible Cause: Flavonoids, including this compound, have been reported to reduce tetrazolium salts like MTT in the absence of cells, which can lead to an overestimation of cell viability.[4][5]
-
Troubleshooting Steps:
-
Run a cell-free control: Include wells with your experimental concentrations of this compound in the cell culture medium without cells to check for direct reduction of the assay reagent.
-
Use an alternative assay: Consider using a cell viability assay with a different detection principle, such as the sulforhodamine B (SRB) assay, which measures cellular protein content and is less prone to interference from reducing compounds.[5]
-
Confirm with a secondary assay: Validate your findings with a method that directly counts viable cells, such as trypan blue exclusion or a fluorescence-based live/dead cell staining assay.
-
Issue: Low or no detectable effect of this compound on the target signaling pathway.
-
Possible Cause 1: Suboptimal concentration. The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response experiment to determine the effective concentration range for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Insufficient incubation time. The treatment duration may not be long enough to observe changes in your target pathway.
-
Solution: Conduct a time-course experiment to identify the optimal incubation period.
-
-
Possible Cause 3: Poor bioavailability in cell culture. The compound may not be effectively reaching its intracellular target.
-
Solution: Ensure proper dissolution of this compound in the culture medium. Consider using a serum-free medium during treatment, as serum proteins can sometimes bind to small molecules and reduce their effective concentration.
-
Western Blotting
Issue: Weak or no signal for target proteins in a signaling pathway.
-
Possible Cause 1: Low protein expression. The target protein may be expressed at low levels in your cells or tissue.
-
Possible Cause 2: Inefficient antibody binding. The primary or secondary antibody concentration may be too low, or the antibody may have lost activity.
-
Possible Cause 3: Inefficient protein transfer.
Quantitative PCR (qPCR)
Issue: High variability between technical or biological replicates.
-
Possible Cause 1: Pipetting errors. Inconsistent volumes of template or reagents can lead to significant variations in Ct values.[8]
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for all common reagents to minimize pipetting variability.
-
-
Possible Cause 2: Poor RNA quality. Degraded RNA or the presence of PCR inhibitors can affect the efficiency of the reverse transcription and qPCR steps.[8]
-
Solution: Assess RNA integrity using methods like agarose gel electrophoresis or a Bioanalyzer. Ensure high purity with appropriate 260/280 and 260/230 ratios.
-
-
Possible Cause 3: Inefficient primer design.
-
Solution: Design and validate primers to ensure they have high efficiency and do not form primer-dimers.[8]
-
Quantitative Data Summary
Table 1: Reported In Vitro Effects of this compound
| Cell Line | Assay | Effect | Concentration Range | Reference |
| Lung Adenocarcinoma (A549, H1975) | MTT Assay | Inhibition of cell proliferation | 20-100 µM | [8] |
| Human Leukemic (MOLT-4) | MTT Assay | Cytotoxicity | IC20 | [9] |
| Human Leukemic (U937) | MTT Assay | Cytotoxicity | IC20 | [9] |
| Human Dermal Fibroblasts | - | Protection against TNF-α induced damage | - | [7] |
| HCT-116 (Colon Carcinoma) | - | Cytotoxicity, induced dose-dependent cell death | 25-100 µM | [10] |
Key Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing protein expression and phosphorylation status.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., anti-phospho-Akt, anti-Nrf2) overnight at 4°C with gentle agitation.[13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Anti-inflammatory Effect
Caption: this compound activates the Nrf2/HO-1 pathway, which in turn inhibits the TLR4/NOX4/ROS axis, leading to reduced pro-inflammatory signaling.
Troubleshooting Workflow for Weak Western Blot Signal
References
- 1. sinobiological.com [sinobiological.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. dispendix.com [dispendix.com]
- 9. pcrbio.com [pcrbio.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
optimizing incubation times for 5-Methoxyflavone treatment
Welcome to the technical support center for 5-Methoxyflavone (5-MF) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: The optimal incubation time for this compound (5-MF) treatment is not a single value but is highly dependent on the cell type, the concentration of 5-MF used, and the specific biological endpoint being investigated. For acute effects, such as the induction of early signaling events like ROS production, shorter incubation times of 30 minutes to a few hours may be sufficient. For endpoints that require more time to manifest, such as apoptosis or changes in protein expression, incubation times of 24 to 48 hours are commonly reported. For long-term effects like inhibition of cell proliferation or colony formation, treatments can extend from several days to a week. It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.
Q2: How do I determine the appropriate concentration of this compound to use?
A2: The effective concentration of 5-MF varies significantly between different cell lines and the desired biological effect. A dose-response experiment is essential to determine the optimal concentration for your studies. Typically, concentrations ranging from 10 µM to 100 µM have been used in various studies. It is recommended to start with a broad range of concentrations (e.g., 1, 10, 25, 50, 100 µM) to identify a suitable range and then narrow it down to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific assay.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways. In lung adenocarcinoma cells, it inhibits the PI3K/AKT/GSK3β pathway, leading to the degradation of cyclin D1 and cell cycle arrest. In bronchial epithelial cells, it can activate the Nrf2/HO-1 pathway, which provides protection against oxidative stress.[1][2] Furthermore, in some cancer cell lines, 5-MF can induce apoptosis through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS), activation of caspases, and regulation of Bcl-2 family proteins.[3][4][5][6]
Q4: I am not observing the expected effect of this compound on my cells. What could be the issue?
A4: There are several potential reasons for a lack of effect. First, verify the concentration and purity of your this compound stock. Second, ensure that the incubation time is appropriate for the endpoint you are measuring; some effects may take longer to develop. Third, cell line sensitivity to 5-MF can vary greatly. It is possible your cell line is resistant or requires a higher concentration or longer incubation time. Finally, consider the confluency of your cells, as this can influence their response to treatment. Refer to the troubleshooting guide below for a more detailed approach to resolving this issue.
Troubleshooting Guide
This guide provides a systematic approach to optimizing this compound incubation times for your experiments.
Issue: Difficulty in Determining the Optimal Incubation Time
Step 1: Define Your Experimental Endpoint The biological question you are asking will dictate the necessary duration of treatment.
-
Early Signaling Events (e.g., ROS production, protein phosphorylation): These are often rapid events. Plan for short time points (e.g., 15 min, 30 min, 1h, 3h, 6h).
-
Gene and Protein Expression Changes: The time required for changes in protein levels will depend on the protein's half-life. A broader time course is recommended (e.g., 6h, 12h, 24h, 48h).
-
Cell Viability and Proliferation: These are typically assessed over longer periods (e.g., 24h, 48h, 72h, or even daily for up to 5-7 days for proliferation assays).[7]
-
Apoptosis: Apoptosis is a process that unfolds over several hours. It is advisable to look at both early (e.g., 6h, 12h) and late (e.g., 24h, 48h) time points.
Step 2: Perform a Pilot Time-Course Experiment Once you have a target concentration from a dose-response study, perform a time-course experiment.
-
Experimental Design: Seed your cells at an appropriate density. Treat the cells with your chosen concentration of 5-MF and a vehicle control. Harvest the cells or perform your assay at a series of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Analysis: Analyze your chosen endpoint at each time point. This will reveal the kinetics of the response and help you identify the optimal incubation time where the effect is maximal or most relevant to your research question.
Step 3: Refine the Incubation Time Based on the pilot experiment, you can now select the optimal time point(s) for your main experiments. You may want to choose an early time point to study initiating mechanisms and a later time point to observe the full biological effect.
Issue: High Variability Between Replicates
-
Cell Seeding Density: Ensure that cells are seeded uniformly across all wells and plates. Inconsistent cell numbers at the start of the experiment will lead to variability.
-
Compound Distribution: Mix the this compound thoroughly in the media before adding it to the cells to ensure a uniform final concentration.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or ensure the incubator has adequate humidity.
Data Presentation
Table 1: Effect of this compound on Cell Viability in Lung Adenocarcinoma (LUAD) Cells
| Cell Line | Concentration (µM) | Incubation Time | Effect on Cell Viability |
| A549 | 20, 40, 80, 160 | 48 hours | Dose-dependent decrease |
| H1975 | 20, 40, 80, 160 | 48 hours | Dose-dependent decrease |
Data synthesized from a study on LUAD cells, showing a dose-dependent inhibition of cell viability after 48 hours of treatment.[7]
Table 2: Time-Course of Apoptosis Induction in MOLT-4 Cells by this compound
| Incubation Time | Parameter Assessed | Observation |
| 3 hours | BAX protein expression | Increased |
| 6 hours | BAX protein expression | Further Increased |
| 12 hours | BAX protein expression | Sustained Increase |
| 18 hours | BAX protein expression | Sustained Increase |
| 24 hours | BAX protein expression | Sustained Increase |
This table summarizes the time-dependent effect of this compound on the pro-apoptotic protein BAX in MOLT-4 cells.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound and a vehicle control for the desired incubation time.
-
Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis
-
Materials:
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
Cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells and treat with this compound for the optimized incubation time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL reagent and an imaging system.
-
Visualizations
Caption: this compound inhibits the PI3K/AKT/GSK3β signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Navigating Vehicle Selection for 5-Methoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for selecting appropriate vehicle controls for 5-Methoxyflavone in experimental settings. Addressing the compound's inherent low aqueous solubility, this resource offers data-driven recommendations and detailed protocols to ensure the scientific rigor and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the right vehicle for this compound crucial?
A1: this compound, like many flavonoids, has poor water solubility. The choice of vehicle is critical for its effective solubilization, ensuring accurate and reproducible results in both in vitro and in vivo experiments. An inappropriate vehicle can lead to compound precipitation, inaccurate dosing, and potential off-target effects, compromising the validity of your study.
Q2: What are the most common vehicle controls for this compound?
A2: The most commonly used vehicles for this compound and other flavonoids include Dimethyl sulfoxide (DMSO) for in vitro studies, and aqueous suspensions using agents like Carboxymethyl cellulose (CMC) for in vivo oral administration. To enhance aqueous solubility for both in vitro and in vivo applications, cyclodextrins and polyethylene glycols (PEGs) are also effective choices.
Q3: What concentration of DMSO is safe for my cell-based assays?
A3: It is recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts.[1][2] High concentrations of DMSO can affect cell viability, differentiation, and even interfere with signaling pathways.[3][4][5] Always include a vehicle-only control (e.g., media with the same final concentration of DMSO) in your experimental design to account for any solvent effects.
Q4: Can the vehicle itself interfere with my experimental results?
A4: Yes. All vehicle controls have the potential to interact with biological systems. For example, DMSO can influence gene expression and cell signaling pathways.[3][4] Cyclodextrins can interact with cell membranes and have been shown to interfere with certain assays like bioluminescence.[6][7] PEGs are generally considered biocompatible but can influence the uptake of nanoparticles in vivo.[8][9] Therefore, it is imperative to run parallel vehicle-only control experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture media. | The aqueous solubility of this compound is exceeded upon dilution of the DMSO stock. | - Lower the final concentration of this compound. - Increase the final concentration of DMSO, ensuring it remains within a non-toxic range for your cell line (typically ≤ 0.5%). - Consider using a solubilizing agent like HP-β-cyclodextrin in your culture medium. - Prepare fresh dilutions from a high-concentration stock solution immediately before use. |
| Inconsistent results in in vivo studies. | Uneven suspension of this compound in the vehicle. | - Ensure thorough and consistent mixing (e.g., vortexing, sonication) of the this compound suspension in CMC-Na before each administration. - Prepare the suspension fresh daily. - Consider using a solubilizing vehicle like an aqueous solution of HP-β-cyclodextrin for improved homogeneity. |
| Unexpected biological activity in the vehicle control group. | The vehicle itself is eliciting a biological response. | - Lower the concentration of the vehicle if possible. - Switch to an alternative vehicle with a different mechanism of action and potential off-target effects. - Thoroughly research the potential biological effects of your chosen vehicle in the context of your experimental model and endpoints. |
Vehicle Suitability and Solubility Data
The selection of an appropriate vehicle is contingent on the experimental system (in vitro vs. in vivo) and the required concentration of this compound. Below is a summary of commonly used vehicles and their properties.
| Vehicle | Primary Application | Solubility of Methoxyflavones | Advantages | Disadvantages & Considerations |
| Dimethyl Sulfoxide (DMSO) | In Vitro | This compound: 125 mg/mL[10]5,7-Dimethoxyflavone: 100 mg/mL5-Methyl-7-methoxyisoflavone: 125 mg/mL[11] | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations (>0.5%).[1][2] May interfere with specific signaling pathways.[3] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | In Vitro & In Vivo | 5,7-Dimethoxyflavone: 361.8-fold increase in aqueous solubility.[12][13] | Significantly enhances aqueous solubility. Generally low toxicity. | Can interact with cell membranes and lipids.[14] May interfere with some reporter assays (e.g., luciferase).[6] |
| Polyethylene Glycol (PEG) | In Vitro & In Vivo | Data not available for this compound, but generally improves solubility of poorly soluble compounds. | Biocompatible and low toxicity. Can improve pharmacokinetic properties.[15] | High concentrations can be cytotoxic.[16] May affect cellular uptake mechanisms.[8] |
| Carboxymethyl Cellulose Sodium (CMC-Na) | In Vivo (Oral) | Forms a suspension, does not solubilize. | Simple to prepare for oral gavage. Widely used in preclinical studies. | Does not create a true solution, which may lead to dosing variability if not properly homogenized. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% sterile DMSO to a final concentration of 10-50 mM. For example, to prepare a 10 mM stock solution of this compound (MW: 252.27 g/mol ), dissolve 2.52 mg in 1 mL of DMSO.
-
Gently warm the solution to 37°C and vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level for your specific cell line (generally ≤ 0.5%).
-
For example, to achieve a final concentration of 10 µM this compound from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media). This would result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Protocol 2: Preparation of this compound Suspension for In Vivo Oral Administration
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) solution of Carboxymethyl cellulose sodium (CMC-Na) in sterile water.
-
Stir the solution until the CMC-Na is fully dissolved. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
Add a small volume of the 0.5% CMC-Na solution to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing to obtain a homogenous suspension. For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the CMC-Na solution.[17]
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.
-
Prepare the suspension fresh daily.
-
-
Vehicle Control:
-
Administer the 0.5% CMC-Na solution alone to the control group of animals.
-
Decision-Making Workflow for Vehicle Selection
Caption: Decision workflow for selecting a suitable vehicle for this compound.
References
- 1. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Drug Excipient Cyclodextrin Interacts With d-Luciferin and Interferes With Bioluminescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. glpbio.com [glpbio.com]
- 11. glpbio.com [glpbio.com]
- 12. A 5,7-dimethoxyflavone/hydroxypropyl-β-cyclodextrin inclusion complex with anti-butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
improving the accuracy of 5-Methoxyflavone quantification in biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of 5-Methoxyflavone quantification in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological samples?
A1: The most common and robust methods for the quantification of this compound and other methoxyflavones in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS).[1][2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial when dealing with complex biological samples.[2]
Q2: Which extraction method is recommended for this compound from plasma or blood?
A2: Liquid-liquid extraction (LLE) using acetonitrile is a highly effective and commonly used method for extracting this compound and other methoxyflavones from blood or plasma samples.[1] Acetonitrile is efficient at precipitating proteins while simultaneously dissolving the lipophilic methoxyflavones, simplifying sample preparation.[1]
Q3: How should I store my biological samples to ensure the stability of this compound?
A3: Biological samples should be stored at -20°C until analysis.[1] Studies on similar methoxyflavones have shown high stability in blood and plasma for up to two days at this temperature, with significant degradation observed after seven days.[1] For long-term storage, temperatures of -80°C are recommended to minimize degradation from enzymatic activity and other factors.[1][4]
Q4: What are the key validation parameters I need to assess for my quantification method?
A4: A validated method for this compound quantification should include the following parameters: linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra-day and inter-day), and accuracy (recovery).[1][3] The linearity of the method should have a correlation coefficient (R²) of >0.99.[1][5] Precision is typically assessed by the relative standard deviation (%RSD), which should ideally be less than 2%.[1] Accuracy is evaluated by recovery studies, with acceptable ranges generally between 95-105%.[1]
Q5: Why is the use of an internal standard important for accurate quantification?
A5: An internal standard (IS) is crucial for accurate quantification, especially in LC-MS analysis, as it helps to correct for variations in sample preparation, injection volume, and instrument response.[6][7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound), as it has nearly identical chemical and physical properties to the analyte.[6][7][8] If a SIL IS is not available, a structurally similar compound that is not present in the sample can be used.[2][6]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the extraction solvent is appropriate. Acetonitrile is highly effective for methoxyflavones.[1] Optimize the solvent-to-sample ratio and the number of extraction steps. A two-step extraction process can improve recovery.[1] Ensure thorough vortexing and sonication during extraction to maximize the interaction between the solvent and the sample.[1] |
| Analyte Degradation | Minimize the time samples are kept at room temperature. Process samples on ice and store them at -20°C or -80°C immediately after collection.[1] Evaluate the stability of this compound under your specific laboratory conditions (e.g., freeze-thaw cycles, bench-top stability).[4] |
| Improper pH of Extraction Solvent | The pH of the extraction solvent can influence the recovery of flavonoids. While not extensively detailed for this compound, experimenting with slight acidification (e.g., with 0.1% formic acid) of the extraction solvent might improve recovery for certain flavonoids. |
| Adsorption to Labware | Use low-adsorption polypropylene tubes and pipette tips. Silanized glassware can also prevent the adsorption of hydrophobic compounds like this compound. |
Issue 2: High Variability in Results (High %RSD)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the sample, internal standard, and solvents. Use a calibrated pipette. Automate sample preparation steps if possible to reduce human error. |
| Lack of or Inappropriate Internal Standard | An internal standard is essential to control for variability.[6] If you are not using one, incorporate a suitable IS into your workflow. If you are using an IS, ensure it is added early in the sample preparation process to account for variability in all subsequent steps. The concentration of the IS should be well above the LOQ but not so high that it causes ion suppression.[6] |
| Instrumental Instability | Allow the analytical instrument, particularly an LC-MS system, to stabilize before running samples. Run system suitability tests to ensure the instrument is performing within specifications. Check for fluctuations in pump pressure, column temperature, and detector response. |
| Matrix Effects in LC-MS | Biological matrices can suppress or enhance the ionization of the analyte, leading to variability.[9] Improve sample clean-up to remove interfering substances. Diluting the sample extract can also mitigate matrix effects. Use a stable isotope-labeled internal standard to best compensate for matrix effects.[7][8] |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of methoxyflavones using HPLC-based methods, which can serve as a benchmark for developing a method for this compound.
Table 1: HPLC Method Validation Parameters for Methoxyflavones
| Parameter | 3,5,7,3′,4′-pentamethoxyflavone (PMF) | 5,7-dimethoxyflavone (DMF) | 5,7,4′-trimethoxyflavone (TMF) | Reference |
| Linearity Range (µg/mL) | 1–100 | 1–100 | 1–100 | [1] |
| Correlation Coefficient (R²) | 0.9996 | 0.9996 | 0.9986 | [1] |
| LOD (µg/mL) | 1.01 ± 0.05 | 0.70 ± 0.02 | 0.85 ± 0.04 | [1] |
| LOQ (µg/mL) | 3.07 ± 0.15 | 2.12 ± 0.06 | 2.56 ± 0.11 | [1] |
Table 2: Precision and Accuracy of an HPLC Method for Methoxyflavones
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| PMF | 5 | 1.32 | 1.96 | 99.59 ± 0.49 to 104.38 ± 0.21 | [1] |
| 50 | 1.71 | 1.04 | |||
| 100 | 1.62 | 1.15 | |||
| DMF | 5 | 0.69 | 1.90 | ||
| 50 | 1.26 | 1.28 | |||
| 100 | 1.77 | 0.97 | |||
| TMF | 5 | 0.92 | 1.97 | ||
| 50 | 0.98 | 1.89 | |||
| 100 | 0.92 | 1.92 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
-
Thaw frozen plasma samples on ice.
-
Pipette 200 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., stable isotope-labeled this compound or a structurally similar compound like formononetin in methanol).[2]
-
Add 1 mL of acetonitrile to the plasma sample.[1]
-
Vortex the tube vigorously for 2 minutes to precipitate proteins and extract the analyte.[1]
-
Sonicate the sample for 5 minutes.[1]
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute to ensure the residue is fully dissolved.
-
Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an HPLC vial for analysis.
Protocol 2: HPLC-MS/MS Method for this compound Quantification
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B for re-equilibration
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Note: The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for quantification issues.
Caption: this compound inhibits the PI3K/AKT signaling pathway.
References
- 1. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 9. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-Methoxyflavone and Other Methoxyflavones for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 5-Methoxyflavone with other methoxyflavone derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their relative performance in key biological assays. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes critical signaling pathways to support further research and development.
Unveiling the Therapeutic Potential of Methoxyflavones
Methoxyflavones, a class of flavonoids characterized by the presence of one or more methoxy groups, have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds have demonstrated potential in areas such as cancer, inflammation, and neurodegenerative diseases. The position and number of methoxy groups on the flavone backbone play a crucial role in determining their biological efficacy and mechanism of action. This guide focuses on this compound and provides a comparative perspective against other structurally related methoxyflavones.
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, the following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and neuroprotective effects of this compound and other selected methoxyflavones.
Anticancer Activity: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of various methoxyflavones against different cancer cell lines. Lower IC50 values indicate higher potency.
| Methoxyflavone Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | - | Data not available in a direct comparative study | - |
| 6-Methoxyflavone | HeLa | 55.31 (72h) | [1] |
| 6-Methoxyflavone | C33A | 109.57 (72h) | [1] |
| 5,7-Dimethoxyflavone | - | Inactive in some studies | [2] |
| 5,6,7,4'-Tetramethoxyflavone | HeLa | Induces apoptosis at 10-40 µM | [2][3] |
| 5-Hydroxy-7-methoxyflavone | HCT-116 | ~50 (24h) | [4] |
| Tangeretin (5,6,7,8,4'-Pentamethoxyflavone) | PC3 | 17.2 (48h) | [5] |
| 5-Demethyltangeretin (5-hydroxy-6,7,8,4'-TeMF) | PC3 | 11.8 (48h) | [5] |
Note: Direct comparative studies of this compound's IC50 against other methoxyflavones under identical conditions are limited in the reviewed literature. The data presented is from various sources and experimental conditions may differ.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a common in vitro assay to screen for anti-inflammatory activity.
| Methoxyflavone Derivative | IC50 for NO Inhibition (µM) | Cytotoxicity (IC50 in RAW 264.7 cells, µM) | Reference |
| This compound | - | Data not available in a direct comparative study | - |
| 6,3',4'-Trihydroxyflavone | 22.1 (2D), 35.6 (3D) | >30 (2D), >50 (3D) | [6] |
| 7,3',4'-Trihydroxyflavone | 26.7 (2D), 48.6 (3D) | >60 (2D), >100 (3D) | [6] |
| 3',4'-Dihydroxyflavone | 9.61 ± 1.36 | - | [7] |
| Luteolin | 16.90 ± 0.74 | - | [7] |
Note: The position of hydroxyl and methoxy groups significantly influences anti-inflammatory activity. A methoxy group at the C4' position has been suggested to attenuate anti-inflammatory effects.[7]
Signaling Pathways and Mechanisms of Action
The biological effects of methoxyflavones are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is critical for drug development.
Anti-inflammatory Signaling Cascade
This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK. The diagram below illustrates the proposed mechanism.
Caption: this compound's anti-inflammatory mechanism.
Apoptosis Induction in Cancer Cells
Certain methoxyflavones, such as 6-Methoxyflavone, have been shown to induce apoptosis in cancer cells through the activation of specific cellular stress pathways.
Caption: Apoptosis induction by 6-Methoxyflavone.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for key experiments cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the methoxyflavone derivatives for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the expression of proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-COX-2, anti-iNOS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with the methoxyflavone derivatives for a specified time, with or without an NF-κB activator (e.g., LPS or TNF-α).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Structure-Activity Relationship Insights
The biological activity of methoxyflavones is intricately linked to their chemical structure. Key structural features that influence activity include:
-
Position of the Methoxy Group: The location of the methoxy group on the flavone rings (A, B, and C) significantly impacts the molecule's interaction with biological targets. For instance, a methoxy group at the C4' position has been suggested to reduce anti-inflammatory activity.[7]
-
Presence of Hydroxyl Groups: The presence and position of hydroxyl groups, in addition to methoxy groups, can modulate activity. A hydroxyl group at the C5 position is often associated with enhanced anticancer and anti-inflammatory effects.
-
Number of Methoxy Groups: The degree of methoxylation can influence the lipophilicity and bioavailability of the compound, thereby affecting its overall efficacy.
Conclusion and Future Directions
This compound demonstrates promising biological activities, particularly in the realms of anti-inflammatory and neuroprotective effects. However, this guide highlights the need for more direct, comparative studies to definitively establish its potency relative to other methoxyflavone derivatives. Future research should focus on systematic structure-activity relationship studies, employing standardized experimental protocols to generate comparable quantitative data. Such studies will be invaluable for the rational design and development of novel methoxyflavone-based therapeutic agents. The detailed protocols and pathway visualizations provided herein are intended to facilitate these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Neuroprotective Effects of 5-Methoxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of 5-Methoxyflavone and its closely related analogs. While direct in vivo studies validating the neuroprotective efficacy of this compound are currently limited in published literature, extensive in vitro data and in vivo studies on similar methoxyflavones offer valuable insights into its potential therapeutic applications against neurodegenerative diseases.
Overview of this compound and Analogs
This compound is a naturally occurring flavonoid that has demonstrated potential neuroprotective properties in preclinical studies. Its mechanism of action is thought to involve the inhibition of DNA polymerase-beta (Polβ), an enzyme implicated in the neuronal cell cycle re-entry and subsequent apoptosis observed in Alzheimer's disease.[1][2] This guide compares the in vitro neuroprotective data of this compound with the in vivo findings for two structurally similar methoxyflavones: 5,7-dimethoxyflavone and 4'-methoxyflavone, which have been investigated in animal models of neuroinflammation and excitotoxicity.
Comparative Efficacy: this compound vs. Analogs
The following table summarizes the available data on the neuroprotective effects of this compound and its comparators. It is important to note the differences in the experimental models and assays used.
| Compound | Model | Dosing Information | Key Findings | Reference |
| This compound | In vitro: Primary neuronal cultures treated with β-amyloid (Aβ) | Not Applicable | - Inhibits DNA polymerase-beta activity.- Reduces the number of S-phase neurons and subsequent apoptotic death triggered by Aβ. | [1][2] |
| 5,7-Dimethoxyflavone (DMF) | In vivo: LPS-induced neuroinflammation in mice | 10, 20, 40 mg/kg, oral administration for 21 days | - Reduced anxiety-related behaviors in the Open Field Test.- Upregulated hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C.- Significantly reduced levels of Aβ, IL-1β, IL-6, and TNF-α.- Significantly increased BDNF levels. | [3][4] |
| 4'-Methoxyflavone (4MF) | In vitro: Cortical neuronal cultures treated with NMDA | Not Applicable | - Protected cortical neurons against NMDA-induced cell death.- Reduced the synthesis and accumulation of poly (ADP-ribose) polymer (PAR). | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro this compound Study against Aβ Toxicity[1][2]
-
Cell Culture: Primary cortical neurons are prepared from fetal mice. To inhibit glial proliferation, 5-fluoro-2'-deoxyuridine (5F2DU) is added to the growth medium.
-
Aβ Treatment: Neurons are treated with β-amyloid (Aβ) to induce DNA replication and subsequent apoptosis.
-
This compound Application: this compound is co-administered with Aβ to assess its neuroprotective effects.
-
Analysis:
-
DNA Polymerase-beta Assay: The inhibitory effect of this compound on Polβ activity is measured.
-
Cell Cycle Analysis: The number of neurons in the S-phase of the cell cycle is quantified to determine the extent of cell cycle re-entry.
-
Apoptosis Assay: Neuronal apoptosis is measured to evaluate the neuroprotective efficacy of this compound.
-
In Vivo 5,7-Dimethoxyflavone Study in LPS-induced Neuroinflammation[3][4]
-
Animal Model: Male mice are used for this study.
-
Drug Administration: 5,7-Dimethoxyflavone (10, 20, and 40 mg/kg) is administered orally for 21 days. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like ibuprofen.
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS) is injected intraperitoneally for the last 4 days of the treatment period to induce a neuroinflammatory response.
-
Behavioral Assessments:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.
-
-
Biochemical and Molecular Analysis:
-
ELISA: Hippocampal levels of Aβ, Brain-Derived Neurotrophic Factor (BDNF), and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are quantified.
-
RT-PCR: The expression levels of target genes in the hippocampus, such as GABRA1, 5-HT2A, and 5-HT2C, are determined.
-
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for neuroprotection, primarily based on its in vitro ability to inhibit DNA polymerase-beta and prevent Aβ-induced neuronal death.[1][2] In vivo studies on closely related methoxyflavones, such as 5,7-dimethoxyflavone, further support the potential of this class of compounds to mitigate neuroinflammation and improve cognitive function in animal models.[3][4] Future research should focus on validating the neuroprotective effects of this compound in relevant in vivo models of neurodegenerative diseases to translate the promising in vitro findings into potential therapeutic applications.
References
- 1. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Published 5-Methoxyflavone Studies: A Comparative Guide
An objective analysis of the existing research on 5-Methoxyflavone, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties. This guide provides a comparative look at the experimental data from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the current state of knowledge and to highlight areas for future independent validation.
While direct, independent replication studies of this compound's biological activities are not explicitly prevalent in the current body of literature, a comparative analysis of published data from various research groups can provide valuable insights into the reproducibility and robustness of the reported findings. This guide synthesizes quantitative data and experimental methodologies from multiple studies to facilitate a deeper understanding of this compound's therapeutic potential.
Anti-Cancer Activity: A Comparison of Cytotoxicity
The anti-proliferative effect of this compound and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. Below is a compilation of IC50 values from different studies to allow for a comparative assessment. Variations in IC50 values can be attributed to differences in experimental conditions, such as cell line passage number, reagent sources, and specific assay protocols.
Table 1: Comparative IC50 Values of Methoxyflavones in Various Cancer Cell Lines
| Flavone Derivative | Cancer Cell Line | IC50 (µM) | Treatment Duration (h) | Reference |
| This compound | A549 (Lung) | Not specified | 48 | [1] |
| This compound | H1975 (Lung) | Not specified | 48 | [1] |
| 5,7-Dimethoxyflavone (5,7-DMF) | HepG2 (Liver) | 25 | Not specified | [2] |
| 5,6′-dihydroxy-2′,3′-DMF | SCC-25 (Oral) | 78.2 | 24 | [3][4] |
| 5,6′-dihydroxy-2′,3′-DMF | SCC-25 (Oral) | 40.6 | 48 | [3][4] |
| 5,3′,4′-trihydroxy-6,7,8-TMF | MCF-7 (Breast) | 4.9 | 72 | [3] |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 | 72 | [3] |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Breast) | 21.27 | 72 | [3] |
| Tangeritin | PC3 (Prostate) | 17.2 | 48 | [3] |
| 5-demethyltangeritin | PC3 (Prostate) | 11.8 | 48 | [3] |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | 8.58 | Not specified | [3] |
| Xanthomicrol | HCT116 (Colon) | <15 | 24 | [3] |
| Sudachitin | HCT116 (Colon) | 56.23 | 48 | [3] |
| Sudachitin | HT-29 (Colon) | 37.07 | 48 | [3] |
| Acacetin | DU145 (Prostate) | Not specified | Not specified | [5] |
Experimental Protocols:
Cell Viability (MTT) Assay: The anti-proliferative activity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[2]
Anti-Inflammatory Activity: Signaling Pathways
This compound and related compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A recurring mechanism involves the suppression of pro-inflammatory mediators.
One study proposed a model where this compound protects against LPS-induced lung injury by activating the Nrf2/HO-1 signaling pathway.[6] This activation, in turn, attenuates the pro-inflammatory response by suppressing the TLR4/NOX4/ROS/NF-κB/P38 MAPK signaling cascade in BEAS-2B cells.[6] Furthermore, the activation of Nrf2/HO-1 by this compound inhibits STAT1 signaling, which subsequently suppresses M1 macrophage polarization and the repolarization of M2 macrophages into the M1 phenotype.[6]
Another methoxyflavone, 5,7-dimethoxyflavone, has been shown to interfere with leukocyte migration and inhibit prostaglandin biosynthesis in a rat pleurisy model.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibition of DNA Polymerase-Beta: 5-Methoxyflavone and Other Natural Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory effects of 5-Methoxyflavone and other natural compounds on DNA polymerase-beta (Pol β), a key enzyme in the base excision repair (BER) pathway and a potential therapeutic target in cancer. This document summarizes quantitative data, details experimental protocols, and visualizes key concepts to support informed decisions in drug discovery and development.
Introduction to DNA Polymerase-Beta Inhibition
DNA polymerase-beta plays a crucial role in maintaining genomic integrity by participating in the BER pathway, which repairs single-strand DNA breaks and removes damaged bases. In some cancer cells, Pol β is overexpressed, contributing to drug resistance. Therefore, inhibiting Pol β is a promising strategy to enhance the efficacy of certain cancer therapies. A variety of natural and synthetic compounds have been investigated for their potential to inhibit this enzyme. This guide focuses on the validation and comparison of this compound, a naturally occurring flavonoid, with other known natural product inhibitors of Pol β.
Comparative Analysis of Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and a selection of other natural compounds against the polymerase activity of DNA polymerase-beta. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Type | IC50 for Pol β (Polymerase Activity) |
| This compound | Flavonoid | Inhibition confirmed at 1 µM and 10 µM[1] |
| Oleanolic Acid | Triterpenoid | 24.98 ± 3.3 µM[2] |
| Betulinic Acid | Triterpenoid | 46.25 ± 3.1 µM[2] |
| Myricetin | Flavonoid | 21.3 - 40.9 µM (for mammalian polymerases)[3][4] |
| Pamoic Acid | Naphthoic acid derivative | 9 µM (inhibitor of 8 kDa domain)[5] |
| NSC666715 | Small Molecule | Potent inhibitor, blocks strand-displacement activity[6] |
Experimental Methodologies for Validation
The validation of small molecule inhibitors of DNA polymerase-beta relies on a variety of robust experimental techniques to determine binding affinity, inhibitory concentration, and mechanism of action. Below are detailed protocols for key assays.
DNA Polymerase-Beta Enzymatic Assay
This assay directly measures the polymerase activity of Pol β and its inhibition by test compounds.
Principle: The assay quantifies the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a DNA template. A decrease in incorporation in the presence of an inhibitor indicates its potency.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template/primer (e.g., a single-nucleotide gapped DNA substrate), a mix of dNTPs including one radioactively or fluorescently labeled dNTP, and a reaction buffer (typically containing Tris-HCl, MgCl2, and dithiothreitol).
-
Enzyme and Inhibitor Incubation: Add purified recombinant human DNA polymerase-beta to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
Reaction Initiation and Incubation: Initiate the polymerase reaction by adding the dNTP mix. Incubate the reaction at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as EDTA.
-
Product Separation and Detection: Separate the DNA products from unincorporated dNTPs using methods like gel electrophoresis.
-
Data Analysis: Quantify the amount of incorporated label in the DNA product. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing the Inhibition Pathway
The following diagram illustrates the central role of DNA polymerase-beta in the Base Excision Repair (BER) pathway and the point of inhibition by small molecules like this compound.
Experimental Workflow for Inhibitor Screening
The process of identifying and validating novel inhibitors of DNA polymerase-beta typically follows a structured workflow, from initial screening to detailed characterization.
Conclusion
This compound has been identified as a promising natural inhibitor of DNA polymerase-beta. While further studies are needed to determine its precise IC50 value for polymerase activity, its demonstrated inhibitory effect at low micromolar concentrations places it among other notable natural compounds like Oleanolic Acid, Betulinic Acid, and Myricetin. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and validation of this compound and other potential Pol β inhibitors, which could lead to the development of novel and effective cancer therapeutics.
References
- 1. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of myricetin on mammalian DNA polymerase, topoisomerase and human cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NSC666715 and Its Analogs Inhibit Strand-Displacement Activity of DNA Polymerase β and Potentiate Temozolomide-Induced DNA Damage, Senescence and Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Comparison of the In Vitro and In Vivo Efficacy of 5-Methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavone, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies. The objective is to offer a clear and concise resource for researchers and professionals in drug development to evaluate its therapeutic potential. The following sections will delve into its anticancer, anti-inflammatory, anxiolytic, and sedative-hypnotic properties, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Anticancer Effects
This compound has demonstrated notable anticancer activity in both cell-based assays and animal models. Its mechanism of action often involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
In Vitro Anticancer Activity
In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| H1975 | Lung Adenocarcinoma | ~40 | 48 |
| A549 | Lung Adenocarcinoma | ~80 | 48 |
| MOLT-4 | Human Leukemic Cells | Cytotoxic | Not specified |
| U937 | Human Leukemic Cells | Cytotoxic | Not specified |
Data compiled from multiple studies. Specific IC50 values can vary based on experimental conditions.
In Vivo Anticancer Efficacy
Animal studies have corroborated the in vitro anticancer effects of this compound, demonstrating its ability to suppress tumor growth in xenograft models.
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Cancer Cell Line | Treatment Dose & Route | Treatment Duration | Tumor Growth Inhibition | Reference |
| BALB/c nude mice | H1975 (Lung Adenocarcinoma) | 100 mg/kg | Not specified | Significant reduction in tumor volume and weight | [1][2] |
Signaling Pathway: PI3K/AKT/GSK3β
One of the key mechanisms underlying the anticancer activity of this compound is the inactivation of the PI3K/AKT/GSK3β signaling pathway.[2] This pathway is crucial for cell survival and proliferation, and its inhibition by this compound leads to decreased expression of downstream targets like cyclin D1, ultimately causing cell cycle arrest.[2]
Caption: PI3K/AKT/GSK3β signaling pathway inhibited by this compound.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties by targeting key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
In Vitro Anti-inflammatory Activity
In cell culture models, this compound has been shown to inhibit the production of inflammatory markers in response to stimuli like lipopolysaccharide (LPS).
Table 3: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | Effect |
| BEAS-2B | LPS | Inhibited NOX4 and TLR4 expression, suppressed NF-κB and MAPK signaling |
| RAW 264.7 | LPS | Reduced production of NO and pro-inflammatory cytokines |
In Vivo Anti-inflammatory Efficacy
Animal models of inflammation have demonstrated the protective effects of this compound in vivo.
Table 4: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Stimulus | Treatment Dose & Route | Effect | Reference |
| Mice | LPS-induced peritonitis | Oral | Decreased leukocyte migration, reduced pro-inflammatory cytokines (TNF-α, IL-1β) | [3] |
Signaling Pathway: TLR4/NF-κB
A critical pathway in the inflammatory response is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB. This compound has been shown to suppress this pathway by inhibiting the expression of TLR4 and subsequent downstream signaling, leading to a reduction in the production of inflammatory cytokines.[4]
Caption: TLR4/NF-κB signaling pathway modulated by this compound.
Neuropharmacological Effects
This compound has also been investigated for its effects on the central nervous system, demonstrating anxiolytic and sedative-hypnotic properties.
In Vivo Anxiolytic and Sedative-Hypnotic Activity
Studies in mice have shown that this compound can reduce anxiety-like behaviors and induce sedation.
Table 5: In Vivo Neuropharmacological Effects of this compound in Mice
| Test | Doses (mg/kg, i.p.) | Observed Effects | Reference |
| Elevated Plus Maze | 10, 20, 40 | Increased time spent in and entries into open arms (anxiolytic-like) | [5][6] |
| Light-Dark Box Test | 10, 20, 40 | Increased time in the light compartment (anxiolytic-like) | [5] |
| Open Field Test | 50, 100, 150 | Dose-dependent reduction in spontaneous locomotor activity (sedative) | [7][8] |
| Pentobarbitone-induced sleep | Not specified | Decreased latency to sleep and increased sleep duration | [7] |
Signaling Pathways: GABAergic and Serotonergic Systems
The anxiolytic effects of this compound are believed to be mediated through its interaction with the GABAergic and serotonergic systems. It has been shown to have a good binding affinity for GABA-A and 5-HT1A receptors.[5]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
In Vivo Anticancer Study: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., H1975) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[1]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Administer this compound (e.g., 100 mg/kg) or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) for a defined period.[1]
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (length × width²)/2.[1]
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Toxicity Assessment: Monitor the body weight of the mice throughout the study and collect blood samples for toxicity analysis (e.g., liver and kidney function tests).[1]
In Vivo Anti-inflammatory Study: LPS-Induced Peritonitis Model
-
Animal Groups: Divide mice into control, LPS-treated, and this compound + LPS-treated groups.
-
Pre-treatment: Orally administer this compound or vehicle to the respective groups one hour before LPS injection.[3]
-
LPS Challenge: Induce peritonitis by intraperitoneally injecting LPS (e.g., 1 mg/kg) into the LPS and treatment groups.[3]
-
Peritoneal Lavage: Euthanize the mice at a specific time point post-LPS injection (e.g., 4 hours) and collect peritoneal exudate by lavage with PBS.
-
Cell Count: Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the peritoneal fluid using ELISA.
Conclusion
The compiled data from in vitro and in vivo studies strongly suggest that this compound is a promising bioactive compound with multifaceted therapeutic potential. Its demonstrated anticancer, anti-inflammatory, and neuropharmacological effects, coupled with insights into its mechanisms of action, provide a solid foundation for further preclinical and clinical investigations. This guide serves as a valuable resource for researchers to design future studies aimed at harnessing the full therapeutic capabilities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates LPS-mediated lung injury by promoting Nrf2-mediated the suppression of NOX4/TLR4 axis in bronchial epithelial cells and M1 polarization in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like activity of this compound in mice with involvement of GABAergic and serotonergic systems - in vivo and in silico evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sedative-hypnotic like effect of this compound in mice and investigation on possible mechanisms by in vivo and in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 5-Methoxyflavone and Other GABAA Receptor Modulators for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Methoxyflavone's performance as a GABAA receptor modulator against other established alternatives, supported by available experimental data.
The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system. Its modulation is a key therapeutic strategy for anxiety, insomnia, and seizure disorders. While classic modulators like benzodiazepines are effective, their use is often limited by side effects. This has spurred the search for novel modulators with improved pharmacological profiles. Among these, flavonoids, a class of naturally occurring compounds, have shown promise. This guide focuses on this compound, a synthetic flavone derivative, and compares its activity with well-established GABAA receptor modulators.
GABAA Receptor Signaling Pathway
The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibiting action potential firing.[1] Positive allosteric modulators, such as benzodiazepines and certain flavonoids, enhance the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal.
Comparative Analysis of GABAA Receptor Modulators
While direct head-to-head studies comparing this compound with a wide range of GABAA receptor modulators in identical experimental settings are limited, we can compile and compare available data from various sources. The following tables summarize in silico and in vivo findings. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
In Silico Docking Studies
Molecular docking studies predict the binding affinity of a ligand to a receptor. A lower docking score generally indicates a more favorable binding interaction.
| Compound | Receptor Target | Docking Score (kcal/mol) | Reference Study |
| This compound | GABAA Receptor (α2 subunit) | -8.5 | Shanmugasundaram et al., 2018 |
| Diazepam | GABAA Receptor (Benzodiazepine site) | -10.66 | Vaishnav et al., 2013[2] |
| Zolpidem | GABAA Receptor (Benzodiazepine site) | -9.8 | Vaishnav et al., 2013[2] |
Note: The docking scores are from different studies and computational models, thus serving as an indication of potential binding rather than a direct comparison of affinity.
In Vivo Behavioral Studies in Mice
Animal models of anxiety, such as the elevated plus maze (EPM) and light-dark box test, are used to assess the anxiolytic effects of compounds. An increase in the time spent in the open arms of the EPM or the light compartment of the light-dark box suggests an anxiolytic-like effect.
| Compound | Model | Key Finding | Reference Study |
| This compound (10, 20, 40 mg/kg, i.p.) | Elevated Plus Maze | Significantly increased time spent in open arms. Effect attenuated by GABAA antagonist bicuculline. | Jaikumar et al., 2020[3] |
| Diazepam (1 mg/kg) | Elevated Plus Maze | Significantly increased time spent in open arms. | Griebel et al., 1999 |
| Zolpidem | Not typically assessed for anxiolytic effects in these models; primarily a hypnotic. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the study of GABAA receptor modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the GABAA receptor benzodiazepine binding site.
Materials:
-
[3H]-Flunitrazepam (radioligand)
-
Rat cerebral cortex membranes (source of GABAA receptors)
-
Test compounds (e.g., this compound, Diazepam)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-Flunitrazepam binding) from competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow across the membrane of a cell expressing a specific ion channel, such as the GABAA receptor.
Objective: To determine the effect of a test compound on the function of recombinant GABAA receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2)
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
GABA and test compounds
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with the cRNA encoding the GABAA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Perfuse the oocyte with the recording solution.
-
GABA Application: Apply a known concentration of GABA to the oocyte to elicit a baseline chloride current.
-
Compound Application: Co-apply the test compound with GABA and measure the change in the chloride current. To determine if the compound is a positive allosteric modulator, a concentration that produces a small baseline current (e.g., EC10 of GABA) is typically used.
-
Data Acquisition: Record the current responses using the voltage-clamp amplifier and appropriate software.
-
Data Analysis: Quantify the potentiation of the GABA-induced current by the test compound. Construct concentration-response curves to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation.
Conclusion
The available evidence suggests that this compound is a positive allosteric modulator of the GABAA receptor, with in silico and in vivo data supporting its interaction with the receptor and anxiolytic-like effects. However, a comprehensive, direct comparison with classical benzodiazepines and other non-benzodiazepine modulators in standardized in vitro assays is needed to fully elucidate its pharmacological profile, including its potency, efficacy, and subtype selectivity. Such studies will be crucial in determining the therapeutic potential of this compound and other related flavonoids as novel GABAA receptor modulators with potentially improved side-effect profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like activity of this compound in mice with involvement of GABAergic and serotonergic systems - in vivo and in silico evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Antioxidant Capacity of 5-Methoxyflavone: A Guide to Comparative Assays
For Researchers, Scientists, and Drug Development Professionals
The evaluation of a compound's antioxidant potential is a critical step in the development of new therapeutic agents. For flavonoids such as 5-Methoxyflavone, a thorough understanding of its antioxidant capacity requires a multi-assay approach. This guide provides a comparative framework for assessing the antioxidant activity of this compound using four standard assays: DPPH, ABTS, FRAP, and ORAC. While direct experimental data for this compound is not extensively available in publicly accessible literature, this guide furnishes detailed experimental protocols and comparative data for well-established antioxidant standards, Quercetin and Trolox, to serve as a benchmark for future studies.
Comparative Antioxidant Data of Standards
To provide a reference for the antioxidant potential of this compound, the following table summarizes the reported antioxidant capacities of Quercetin and Trolox from various studies. It is important to note that these values can vary depending on the specific experimental conditions.
| Antioxidant | Assay | IC50 / TEAC / FRAP Value | Reference |
| Quercetin | DPPH | IC50: 4.97 µg/mL | [1] |
| ABTS | TEAC: 1.27 g TEAC/g | [2] | |
| FRAP | 7.60 mmol FeSO4/g | [2] | |
| ORAC | 10.7 - 11.5 µM TE/µM | [3] | |
| Trolox | DPPH | IC50: 3.77 µg/mL | [4] |
| ABTS | IC50: 2.34 µg/mL | [1] | |
| FRAP | IC50: 0.24 µg/mL | [1] | |
| ORAC | Standard Calibrator | [5][6] |
Experimental Protocols
Detailed methodologies for the four key antioxidant assays are provided below. These protocols are generalized and can be adapted for the specific analysis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]
-
Sample Preparation: Dissolve this compound and standard antioxidants (Quercetin, Trolox) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to the DPPH solution. A typical ratio is 1:2 sample to DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: Prepare a stock solution of this compound and standards in a suitable solvent and make serial dilutions.
-
Reaction Mixture: Add a small volume of the sample or standard to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[11]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of the sample is calculated from this curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.[9]
-
Sample Preparation: Prepare a stock solution of this compound and standards in a suitable solvent and make serial dilutions.
-
Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period, typically 4 to 30 minutes.[12][13]
-
Measurement: Measure the absorbance of the colored product at 593 nm.[9]
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox, and is expressed as FRAP units or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.
Protocol:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4). Prepare a solution of the peroxyl radical generator, AAPH.[14]
-
Sample Preparation: Dissolve this compound and standards (Trolox is the standard for this assay) in the phosphate buffer.
-
Reaction Mixture: In a black 96-well microplate, add the sample or standard, followed by the fluorescein solution.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 15-30 minutes).[5][15]
-
Initiation and Measurement: Initiate the reaction by adding the AAPH solution to all wells. Immediately begin monitoring the fluorescence decay kinetically over a period of 60-90 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).[15]
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents.[16]
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each antioxidant assay.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 14. agilent.com [agilent.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
5-Methoxyflavone: A Comparative Analysis of its Anticancer Effects Across Various Cancer Subtypes
For Immediate Release
A comprehensive review of existing literature reveals the significant potential of 5-Methoxyflavone and its derivatives as anti-cancer agents, demonstrating varied efficacy and mechanisms of action across different cancer subtypes. This guide provides a comparative analysis of the cytotoxic and mechanistic effects of these compounds on breast, lung, colon, prostate, and leukemia cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is collated from multiple peer-reviewed studies, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways.
Comparative Efficacy of Methoxyflavones
The anti-proliferative activity of this compound and its related compounds has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below. It is important to note that the specific derivative of methoxyflavone and the experimental conditions can significantly influence the observed IC50 values.
| Cancer Subtype | Cell Line | Compound | IC50 (µM) | Treatment Duration (hours) | Reference |
| Breast Cancer | MCF-7 | 5,3′,4′-trihydroxy-6,7,8-TMF (Sideritoflavone) | 4.9 | 72 | |
| MCF-7 | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | 3.71 | 72 | ||
| MDA-MB-231 | 5,3′-dihydroxy-PeMF | 21.27 | 72 | ||
| HCC1954 | 4′,5′-dihydroxy-5,7,3′-TMF | 8.58 | Not Specified | ||
| Lung Cancer | A549, H460, H1299 | 5-demethyltangeretin (5DT) | Significantly lower than tangeretin | Not Specified | [1] |
| Colon Cancer | HCT-116 | 5-Methoxyflavanone | Not explicitly stated, but inhibits growth | Not Specified | [2] |
| HT-29 | 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone | Causes G2/M arrest | Not Specified | [3] | |
| HT-29 | 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Causes G0/G1 arrest | Not Specified | [3] | |
| Prostate Cancer | LNCaP & PC3 | This compound | 25 | Not Specified | [4] |
| PC3 | 5-demethyltangeritin | 11.8 | 48 | [5] | |
| DU145 | Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Dose-dependent decrease in viability | 24 and 48 | [6] | |
| Leukemia | MOLT-4 | This compound | Enhances TRAIL-induced apoptosis | Not Specified | [7] |
| AML cell lines | 5-demethyl nobiletin | 30.4 - 85.7 | 48 | [5] | |
| K562 (CML) | 5-demethyl nobiletin | 91.5 | 48 | [5] |
Mechanisms of Action: A Multi-faceted Approach
This compound and its analogs exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The specific pathways activated often depend on the cancer cell type and the structure of the methoxyflavone derivative.
Induction of Apoptosis
Across multiple cancer subtypes, methoxyflavone derivatives have been shown to trigger apoptosis. In colon cancer cells (HCT-116), 5-hydroxy-7-methoxyflavone induces apoptosis through a mitochondrial-mediated pathway, involving the release of cytochrome c, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases.[8][9] Similarly, in leukemia cells (MOLT-4), this compound enhances apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) via both the death receptor and mitochondrial pathways.[7] For prostate cancer , acacetin, a dihydroxy-methoxyflavone, induces apoptosis in DU145 cells.[6]
Cell Cycle Arrest
Another key mechanism is the disruption of the normal cell cycle, preventing cancer cells from proliferating. In lung adenocarcinoma , this compound has been found to induce G0/G1 phase arrest.[10][11] In colon cancer cells (HCT116), a related compound, 5-methoxyflavanone, causes cell cycle arrest at the G2/M phase.[2] Furthermore, different 5-hydroxy polymethoxyflavones can induce either G2/M or G0/G1 arrest in HT29 colon cancer cells.[3] In prostate cancer cell lines LNCaP and PC3, this compound has been shown to cause G1 arrest.[4]
Signaling Pathways Modulated by this compound
The anticancer effects of this compound are underpinned by its ability to modulate key signaling pathways that regulate cell growth, survival, and proliferation.
In lung adenocarcinoma , this compound inhibits the PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling pathway, leading to the degradation of cyclin D1 and subsequent cell cycle arrest.[10][11]
Signaling Pathway of this compound in Lung Adenocarcinoma
References
- 1. 5-demethyltangeretin inhibits human non-small cell lung cancer cell growth by inducing G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 9. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 5-Methoxyflavone for its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Methoxyflavone's specificity for its key molecular targets, offering a valuable resource for researchers investigating its therapeutic potential. By presenting experimental data, detailed protocols, and visual representations of signaling pathways, this guide aims to facilitate a comprehensive understanding of this compound's mechanism of action and its standing relative to established inhibitors.
Overview of this compound and its Molecular Targets
This compound is a naturally occurring flavonoid that has garnered scientific interest for its diverse biological activities, including anti-cancer and neuroprotective effects. Its therapeutic potential is attributed to its interaction with multiple intracellular signaling pathways. This guide focuses on validating the specificity of this compound for three of its key molecular targets:
-
Phosphoinositide 3-kinase (PI3K): A family of enzymes involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT signaling pathway is frequently dysregulated in cancer.
-
DNA Polymerase-beta (Pol β): A key enzyme in the base excision repair (BER) pathway, responsible for repairing damaged DNA. Inhibition of Pol β can enhance the efficacy of DNA-damaging cancer therapies.
-
Aromatase (CYP19A1): An enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens. It is a key target in the treatment of hormone-dependent breast cancer.
Comparative Analysis of Inhibitory Activity
To objectively assess the specificity and potency of this compound, its inhibitory activity is compared with well-established and potent inhibitors for each of its molecular targets. The following tables summarize the available quantitative data (IC50 values), which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
PI3K Inhibitory Activity
While studies show that this compound inactivates the PI3K/AKT/GSK3β signaling pathway in lung adenocarcinoma cells, a direct IC50 value for this compound against PI3K has not been reported[1][2][3][4]. The following table compares the IC50 values of well-established PI3K inhibitors.
| Compound | Target(s) | IC50 Value | Notes |
| This compound | PI3K Pathway | Not Reported | Inactivates the PI3K/AKT signaling pathway in cellular assays. |
| Wortmannin | Pan-PI3K | ~2-5 nM | Irreversible inhibitor. |
| LY294002 | Pan-PI3K | ~1.4 µM | Reversible inhibitor. |
DNA Polymerase-beta Inhibitory Activity
This compound has been identified as an inhibitor of DNA polymerase-beta, though a specific IC50 or Ki value is not currently available[5][6][7][8]. The table below includes data for other known inhibitors of this enzyme.
| Compound | Target | IC50/Ki Value | Notes |
| This compound | DNA Polymerase-beta | Not Reported | Validated as an inhibitor in pharmacological evaluations. |
| NSC666715 | DNA Polymerase-beta | IC50: 3 µM | A known small molecule inhibitor. |
| Oleanolic Acid | DNA Polymerase-beta | IC50: 24.98 ± 3.3 μM | A natural triterpenoid inhibitor. |
Aromatase Inhibitory Activity
The inhibitory effect of this compound on aromatase is compared with established clinical inhibitors and other flavonoids. The IC50 for the related compound 5,7-dimethoxyflavone is significantly higher than that of other flavones, suggesting that the methoxy group at the 5-position may reduce potency[9].
| Compound | Target | IC50 Value | Notes |
| This compound | Aromatase | Not Reported | |
| 5,7-Dimethoxyflavone | Aromatase | 123 µM | A structurally related methoxyflavone. |
| Chrysin (5,7-dihydroxyflavone) | Aromatase | 4.2 µM | A natural flavone inhibitor.[9] |
| 7-Hydroxyflavone | Aromatase | 0.5 µM | A potent natural flavone inhibitor.[10] |
| Letrozole | Aromatase | ~2.5 nM | A potent, non-steroidal clinical inhibitor. |
| Anastrozole | Aromatase | ~15 nM | A selective, non-steroidal clinical inhibitor. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the context of this compound's activity. The following diagrams, generated using Graphviz, illustrate the PI3K/AKT signaling pathway and a general workflow for validating the specificity of a molecular inhibitor.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies. Below are outlines of common protocols used to assess the inhibitory activity of compounds against PI3K, DNA Polymerase-beta, and Aromatase.
In Vitro PI3K Kinase Assay Protocol (Luminescent Kinase Assay)
This protocol is adapted from commercially available kits that measure ADP production as an indicator of kinase activity.
Materials:
-
Purified recombinant PI3K enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound and control inhibitors (Wortmannin, LY294002) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in the kinase assay buffer. Prepare a reaction mixture containing the PI3K enzyme and lipid substrate in the assay buffer.
-
Reaction Initiation: Add the inhibitor solutions to the wells of the plate. To initiate the kinase reaction, add the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature (typically for 1-2 hours) to allow the enzymatic reaction to proceed.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescent assay kit. This typically involves a two-step process of depleting the remaining ATP and then converting ADP to ATP, which is used in a luciferase-based reaction to generate a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
DNA Polymerase-beta Activity Assay Protocol (Fluorometric)
This protocol is based on the principle of measuring the incorporation of fluorescently labeled nucleotides or the increase in double-stranded DNA.
Materials:
-
Purified recombinant human DNA Polymerase-beta
-
Gapped DNA substrate
-
dNTP mixture
-
DNA polymerase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
This compound and control inhibitors at various concentrations
-
DNA-intercalating fluorescent dye (e.g., PicoGreen)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer. Prepare a reaction mixture containing the gapped DNA substrate and dNTPs in the assay buffer.
-
Reaction Initiation: Add the inhibitor solutions to the wells of the plate. Add the DNA Polymerase-beta enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction (e.g., by adding EDTA). Add the DNA-intercalating fluorescent dye to each well. The fluorescence intensity will increase upon binding to the newly synthesized double-stranded DNA.
-
Data Analysis: Measure the fluorescence intensity using a plate reader. Plot the fluorescence signal (proportional to polymerase activity) against the inhibitor concentration and calculate the IC50 value from the dose-response curve.
Aromatase (CYP19A1) Inhibition Assay Protocol (Fluorometric)
This protocol utilizes a fluorogenic substrate that is converted into a fluorescent product by aromatase.
Materials:
-
Human recombinant aromatase (microsomes)
-
Fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)-coumarin or dibenzylfluorescein)
-
NADPH regenerating system (or NADPH)
-
Aromatase assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound and control inhibitors (Letrozole, Anastrozole) at various concentrations
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
Pre-incubation: Add the aromatase microsomes, NADPH regenerating system, and inhibitor solutions to the wells of the plate. Pre-incubate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of the reaction (slope of the fluorescence versus time curve) is proportional to the aromatase activity. Plot the reaction rate against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
This guide provides a framework for evaluating the specificity of this compound for its molecular targets. While existing research indicates its activity against the PI3K/AKT pathway and DNA polymerase-beta, and suggests potential interaction with aromatase, there is a clear need for further quantitative studies to determine its direct inhibitory potency (IC50/Ki values) against these enzymes. Such data is critical for a comprehensive understanding of its specificity and for guiding future drug development efforts. The provided protocols offer standardized methods for generating this crucial data, enabling a more definitive comparison of this compound with established inhibitors and a clearer assessment of its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression | springermedizin.de [springermedizin.de]
- 5. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA polymerase beta assay kit [profoldin.com]
- 8. Identification of this compound as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity [ibb.cnr.it]
- 9. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methoxyflavone: A Guide for Laboratory Professionals
The proper disposal of 5-Methoxyflavone is critical for ensuring laboratory safety and environmental protection. As a chemical classified with potential hazards, it must be managed as hazardous waste in accordance with institutional and regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound and its associated waste materials.
Immediate Safety and Hazard Identification
Before handling, it is essential to be aware of the hazards associated with this compound. According to safety data sheets, this compound is identified as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE) Required:
-
Gloves: Compatible chemical-resistant gloves.[4]
-
Eye Protection: Safety glasses or goggles.[4]
-
Lab Coat: To protect from skin contact.[4]
-
Respiratory Protection: Use only in a well-ventilated area or with a NIOSH-approved respirator if dust formation is likely.[1][4]
Waste Characterization and Segregation
All chemical waste must be treated as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[5] this compound waste, including the pure chemical, solutions, and contaminated materials, should not be disposed of in regular trash or down the drain.[6][7]
Key Principles:
-
Do Not Mix Wastes: Never mix this compound waste with other chemical wastes unless you can confirm they are compatible.[8] Store incompatible materials, such as acids and bases, separately to prevent dangerous reactions.[9]
-
Aqueous vs. Solvent: Keep aqueous solutions separate from solvent-based solutions in designated waste containers.[10]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the procedure for collecting and preparing this compound waste for pickup by a certified hazardous waste handler.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated SAA at or near the point of waste generation (e.g., a specific fume hood or lab bench).[7][9]
-
This area is for the temporary storage of hazardous waste before it is collected.
Step 2: Select an Appropriate Waste Container
-
Choose a container made of a material compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[6][10]
-
The container must have a tightly fitting, leak-proof cap.[10][11] Funnels should not be left in the opening.[10]
-
Ensure the container is in good condition, with no cracks, leaks, or rust.[11]
Step 3: Label the Waste Container
-
As soon as the first drop of waste is added, label the container.[5][9]
-
Clearly list all chemical constituents and their approximate concentrations or percentages. Do not use abbreviations or chemical formulas.[6][10]
-
Include the name of the Principal Investigator, laboratory room number, and the date waste accumulation started.[6][9]
Step 4: Accumulate Waste Safely
-
Add this compound waste (solid, solutions, or contaminated items) to the labeled container.
-
Keep the container securely closed at all times, except when adding waste.[10][11]
-
Store the container in a secondary containment bin to catch any potential leaks.[5]
Step 5: Disposal of Contaminated Materials
-
Lightly Contaminated Items: Items such as gloves, paper towels, and weigh boats that are lightly contaminated with this compound should be collected in a designated, labeled container for hazardous waste.[12]
-
Spill Cleanup: Materials used to clean up spills of this compound must also be treated as hazardous waste and placed in the appropriate waste container.[5]
Step 6: Disposal of Empty this compound Containers
-
A container that held this compound is not considered empty until it has been properly rinsed.
-
The container should be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the chemical residue).[10][11]
-
Crucially, the rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste. [5][11] Place the rinsate into your designated this compound waste container.
-
After triple-rinsing, deface or remove the original product label and the container may then be disposed of in the regular trash or glassware waste, depending on the material.[5][11]
Step 7: Arrange for Waste Pickup
-
Once the waste container is full or has been in storage for the maximum allowable time (see table below), complete a hazardous waste pickup request form as required by your institution's EHS department.[6]
-
Do not transport hazardous waste containers yourself. Trained EHS personnel or a licensed contractor will collect the waste directly from your laboratory.[5]
Quantitative Waste Accumulation Limits
Laboratories are subject to strict limits on the amount of hazardous waste that can be stored in a Satellite Accumulation Area. These are general limits and may be subject to local regulations.
| Parameter | Limit | Citation |
| Maximum Total Hazardous Waste Volume | 55 gallons | [7] |
| Maximum Acutely Toxic Waste ("P-List") | 1 quart (liquid) or 1 kg (solid) | [7] |
| Maximum Accumulation Time (Partial Container) | 12 months | [7] |
| Time to Removal After Container is Full | 3 calendar days | [7] |
Note: While this compound is an irritant, it is not typically classified as an acutely toxic "P-list" waste. However, always confirm with your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. This compound | C16H12O3 | CID 94525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. essex.ac.uk [essex.ac.uk]
Navigating the Safe Handling of 5-Methoxyflavone: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with 5-Methoxyflavone, a flavonoid compound with potential applications in various research fields, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Adherence to stringent safety protocols is crucial to mitigate these risks.
Key Hazards:
-
Skin Irritation: Causes redness and discomfort upon contact.[2][3]
-
Serious Eye Irritation: Can result in significant eye damage if direct contact occurs.[2][3]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory discomfort.[1][3]
In the event of exposure, immediate first aid is critical. For skin contact, wash the affected area thoroughly with soap and water.[4] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[3] If inhaled, move the individual to fresh air and ensure they are in a position comfortable for breathing.[5] Seek medical attention if any symptoms persist.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles.[4] | Nitrile gloves (for splash protection). For extensive handling, consider thicker, chemical-resistant gloves. | NIOSH-approved N95 respirator for fine dusts.[1][2][3][4][6] | Laboratory coat. |
| Preparing Solutions | Chemical splash goggles.[7] | Chemical-resistant gloves (e.g., nitrile of sufficient thickness, neoprene). Consult manufacturer's resistance guide. | Work in a certified chemical fume hood. | Laboratory coat. |
| Conducting Experiments | Chemical splash goggles. | Chemical-resistant gloves appropriate for the solvents being used. | Work in a certified chemical fume hood. | Laboratory coat. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Work in a well-ventilated area or fume hood. | Laboratory coat. |
Operational Plan: A Step-by-Step Guide
A structured operational plan ensures that all safety measures are consistently applied throughout the handling process.
1. Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling Procedures:
-
Weighing:
-
Perform in a fume hood or a balance enclosure to minimize dust inhalation.
-
Use anti-static weighing paper or a weighing boat.
-
Handle with care to avoid creating dust.
-
-
Solution Preparation:
-
Add this compound slowly to the solvent to avoid splashing.
-
If sonication or heating is required, ensure proper ventilation and use appropriate equipment.
-
-
Experimental Use:
-
Conduct all manipulations within a fume hood.
-
Keep containers of this compound and its solutions closed when not in use.
-
3. Spill and Emergency Procedures:
-
Minor Spill (Solid):
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
Minor Spill (Solution):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the designated safety officer.
-
Follow institutional emergency procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional and local regulations for chemical waste disposal.[8] |
| Contaminated Solid Waste (e.g., gloves, weighing paper, absorbent material) | Place in a sealed, labeled hazardous waste container. Do not dispose of in regular trash.[9] |
| Contaminated Liquid Waste (e.g., solutions, rinsates) | Collect in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.[8][9] Segregate halogenated and non-halogenated solvent waste as required by institutional policy.[10] |
| Empty Containers | Triple rinse with a suitable solvent.[8] Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container according to institutional guidelines for chemically contaminated glass or plastic.[8][9] |
Experimental Workflow Visualization
To provide a clear, at-a-glance overview of the safe handling workflow, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment conducive to scientific advancement.
References
- 1. NIOSH N-95 Dust Mask - Ready America | The Disaster Supply Professionals [readyamerica.com]
- 2. icscompany.net [icscompany.net]
- 3. thomassci.com [thomassci.com]
- 4. Particulate Respirator/Dust Mask - N95 - (NIOSH Approved TC-84A-3888) - (Each) | SiteOne US [siteone.com]
- 5. fishersci.com [fishersci.com]
- 6. lowes.com [lowes.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. vumc.org [vumc.org]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
